Sumilizer GP
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-tert-butyl-6-methyl-4-[3-(2,4,8,10-tetratert-butylbenzo[d][1,3,2]benzodioxaphosphepin-6-yl)oxypropyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H61O4P/c1-26-20-27(21-32(35(26)43)40(8,9)10)18-17-19-44-47-45-36-30(22-28(38(2,3)4)24-33(36)41(11,12)13)31-23-29(39(5,6)7)25-34(37(31)46-47)42(14,15)16/h20-25,43H,17-19H2,1-16H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSXXDBCLAKQJQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C(C)(C)C)CCCOP2OC3=C(C=C(C=C3C(C)(C)C)C(C)(C)C)C4=C(O2)C(=CC(=C4)C(C)(C)C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H61O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60870221 | |
| Record name | Phenol, 2-(1,1-dimethylethyl)-6-methyl-4-[3-[[2,4,8,10-tetrakis(1,1-dimethylethyl)dibenzo[d,f][1,3,2]dioxaphosphepin-6-yl]oxy]propyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60870221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
660.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
| Record name | Phenol, 2-(1,1-dimethylethyl)-6-methyl-4-[3-[[2,4,8,10-tetrakis(1,1-dimethylethyl)dibenzo[d,f][1,3,2]dioxaphosphepin-6-yl]oxy]propyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
203255-81-6 | |
| Record name | Sumilizer GP | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=203255-81-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,8,10-Tetra-tert-butyl-6-(3-(3-methyl-4-hydroxy-5-tert-butylphenyl)propoxy)dibenzo(d,f)(1,3,2)dioxaphosphepin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0203255816 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 2-(1,1-dimethylethyl)-6-methyl-4-[3-[[2,4,8,10-tetrakis(1,1-dimethylethyl)dibenzo[d,f][1,3,2]dioxaphosphepin-6-yl]oxy]propyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenol, 2-(1,1-dimethylethyl)-6-methyl-4-[3-[[2,4,8,10-tetrakis(1,1-dimethylethyl)dibenzo[d,f][1,3,2]dioxaphosphepin-6-yl]oxy]propyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60870221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,8,10-TETRA-TERT-BUTYL-6-(3-(3-METHYL-4-HYDROXY-5-TERT-BUTYLPHENYL)PROPOXY)DIBENZO(D,F)(1,3,2)DIOXAPHOSPHEPIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QE2WRB24EO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Dual-Action Mechanism of Sumilizer GP: A Technical Guide to its Core Functionality
For Researchers, Scientists, and Drug Development Professionals
Sumilizer GP, a novel antioxidant developed by Sumitomo Chemical, presents a unique molecular design that integrates two distinct antioxidant functionalities into a single molecule. This hybrid structure, containing both a hindered phenolic moiety and a phosphite moiety, delivers a potent "intramolecular synergistic effect" in the stabilization of thermoplastic resins.[1] This technical guide provides an in-depth exploration of the mechanism of action of this compound, supported by quantitative performance data and detailed experimental protocols.
Core Mechanism of Action: A Two-Pronged Defense
The primary function of this compound is to interrupt the autoxidation cascade that leads to the degradation of polymers, particularly polyolefins, during processing at elevated temperatures.[1] This degradation is a free-radical chain reaction initiated by heat and mechanical shear, leading to the formation of unstable hydroperoxides (ROOH) and subsequent polymer chain scission or cross-linking. This compound intervenes at two critical points in this cycle:
-
Primary Antioxidant Action (Radical Scavenging): The hindered phenolic component of this compound acts as a primary antioxidant. It donates a hydrogen atom to highly reactive peroxy radicals (ROO•), neutralizing them and forming a stable phenoxy radical that does not propagate the chain reaction. This action effectively breaks the autoxidation cycle.[2]
-
Secondary Antioxidant Action (Hydroperoxide Decomposition): The phosphite moiety functions as a secondary antioxidant. It decomposes the thermally unstable hydroperoxides (ROOH) into stable, non-radical alcohols (ROH).[2] This prevents the homolytic cleavage of hydroperoxides, which would otherwise generate new radicals and re-initiate the degradation cycle.
This dual-functionality within a single molecule allows for a more efficient and comprehensive stabilization of the polymer matrix compared to traditional blends of separate phenolic and phosphite antioxidants.[1]
Signaling Pathway of Polymer Autoxidation and this compound Intervention
Performance Data in Polymer Stabilization
The efficacy of this compound has been demonstrated through various performance metrics in different thermoplastic resins.
Polypropylene (PP) Stabilization
| Performance Metric | Test Conditions | Control (Phenolic Antioxidant AO-2 + Phosphonic Stabilizer P-2) | This compound |
| Melt Flow Rate (MFR) | After melt extrusion | ~22 g/10 min | ~14-15 g/10 min |
| Melt Tension | After melt extrusion | ~1 g | ~3 g |
Data extracted from "Stabilization of Thermoplastic Resins by Using Sumilizer®GP".[3]
The lower MFR and higher melt tension observed with this compound indicate a more effective control of molecular weight reduction (chain scission) during processing of ultra-high molecular weight polypropylene.[3]
Polystyrene (PS) Stabilization
| Performance Metric | Test Conditions | Control (No Additive) | This compound (700-1200 ppm) |
| Dimer and Trimer Content | After polymerization, degassing, and extrusion | >3,000 ppm | 700 to 1200 ppm |
Data extracted from "Stabilization of Thermoplastic Resins by Using Sumilizer®GP".[4]
The significant reduction in dimer and trimer content in polystyrene treated with this compound demonstrates its ability to improve the heat stability of the polymer.[4]
Methyl Methacrylate-Styrene (MS) Resin Discoloration
| Performance Metric | Test Conditions | This compound (ppm) | Change in Yellowness Index (ΔYI) |
| Thermal Discoloration | Kneading at 230°C for 30 min | 0 | ~12 |
| 500 | ~8 | ||
| 1000 | ~6 | ||
| 2000 | ~4 |
Data extracted from "Stabilization of Thermoplastic Resins by Using Sumilizer®GP".[3]
The data clearly shows that increasing the concentration of this compound leads to a progressive reduction in the thermal discoloration of MS resin, indicating its effectiveness in preventing the formation of chromophoric degradation products.[3]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the performance data section.
Melt Flow Rate (MFR) of Thermoplastics
This protocol is based on the ASTM D1238 standard test method.[2][5][6][7][8]
Objective: To determine the rate of extrusion of molten thermoplastic resins through a die of a specified length and diameter under prescribed conditions of temperature and load.
Apparatus:
-
Extrusion Plastometer (Melt Flow Indexer)
-
Standard Die (2.095 ± 0.005 mm diameter, 8.000 ± 0.025 mm length)
-
Piston
-
Temperature control system
-
Weights
-
Balance (accurate to 0.001 g)
-
Timer
Procedure:
-
Set the temperature of the extrusion plastometer cylinder to the specified temperature for the polymer being tested (e.g., 230°C for polypropylene).
-
Once the temperature has stabilized, charge the cylinder with a specified amount of the polymer sample.
-
Insert the piston and apply the specified weight.
-
Allow the material to preheat for a specified time (e.g., 7 minutes).
-
After the preheating time, allow the piston to travel a specified distance and then begin collecting the extrudate for a timed interval (e.g., 1 minute).
-
Weigh the collected extrudate.
-
Calculate the MFR in grams per 10 minutes using the formula: MFR (g/10 min) = (mass of extrudate in grams / collection time in minutes) * 10
Yellowness Index (YI) Measurement
This protocol is based on the ASTM E313 standard practice.[1][3][9][10][11]
Objective: To calculate the yellowness index of plastic specimens from instrumentally measured color coordinates.
Apparatus:
-
Spectrophotometer or Colorimeter capable of measuring tristimulus values (X, Y, Z).
-
Standard white reference tile.
Procedure:
-
Calibrate the instrument using the standard white reference tile.
-
Prepare the polymer specimen in a standardized form (e.g., a plaque of a specified thickness).
-
Measure the tristimulus values (X, Y, Z) of the specimen.
-
Calculate the Yellowness Index (YI) using the following equation for CIE Illuminant D65 and the 10° observer: YI = 100 * (C_x * X - C_z * Z) / Y Where C_x and C_z are coefficients that depend on the illuminant and observer. For D65/10°, C_x = 1.3013 and C_z = 1.1498.
-
The change in Yellowness Index (ΔYI) is calculated as the difference between the YI of the heat-aged or processed sample and the YI of the unprocessed sample.
Thermal Stress Testing using a Brabender Plastograph
This protocol outlines the general procedure for evaluating the thermal stability of polymers.
Objective: To simulate the effect of processing on a polymer by subjecting it to controlled heat and shear in a mixing chamber and measuring the change in torque over time.
Apparatus:
-
Brabender Plastograph or a similar torque rheometer with a heated mixing bowl and rotors.
-
Temperature controller.
-
Data acquisition system to record torque and temperature as a function of time.
Procedure:
-
Set the temperature of the mixing bowl to the desired processing temperature (e.g., 230°C).[3]
-
Set the rotor speed to a specified value (e.g., 50 RPM).
-
Once the temperature has stabilized, add a pre-weighed amount of the polymer sample to the mixing chamber.
-
Record the torque and temperature as a function of time for a specified duration (e.g., 30 minutes).[3]
-
The resulting plastogram (torque vs. time) provides information about the polymer's fusion behavior, thermal stability, and degradation characteristics. A stable torque indicates good thermal stability, while a decreasing torque suggests chain scission and degradation.
Experimental Workflow for Polymer Stabilization Analysis
References
- 1. store.astm.org [store.astm.org]
- 2. sciteq.com [sciteq.com]
- 3. store.astm.org [store.astm.org]
- 4. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 5. zwickroell.com [zwickroell.com]
- 6. ASTM D1238-23: Melt Flow Rates Of Thermoplastics - The ANSI Blog [blog.ansi.org]
- 7. tzrrj.com [tzrrj.com]
- 8. img.antpedia.com [img.antpedia.com]
- 9. kelid1.ir [kelid1.ir]
- 10. img.antpedia.com [img.antpedia.com]
- 11. standards.iteh.ai [standards.iteh.ai]
Synthesis and Characterization of Sumilizer GP: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sumilizer GP is a high-performance, hybrid antioxidant developed by Sumitomo Chemical, designed for the stabilization of polymers.[1][2] Its unique molecular structure, integrating both a hindered phenolic antioxidant and a phosphite moiety, allows it to effectively mitigate thermal and oxidative degradation in a variety of resins, particularly polyolefins like L-LDPE and PP.[1][2][3] This technical guide provides a comprehensive overview of the synthesis, characterization, and mechanism of action of this compound, based on publicly available data.
Introduction
Polymers are susceptible to degradation during processing and end-use, driven by heat, oxygen, and mechanical stress. This degradation, which involves the formation of free radicals, leads to a deterioration of the material's physical and chemical properties. Antioxidants are crucial additives that inhibit these degradation pathways. This compound, with its chemical name 6-[3-(3-tert-Butyl-4-hydroxy-5-methylphenyl)propoxy]-2,4,8,10-tetra-tert-butyldibenzo[d,f][1][2][4]dioxaphosphepin, is a novel antioxidant that combines two distinct functionalities in a single molecule for enhanced stabilizing performance.[1][2]
Synthesis of this compound
While the specific, proprietary synthesis protocol for this compound is not publicly disclosed, the general synthetic strategy involves a multi-step process. This process is understood to involve the reaction of key precursors, including substituted phenols and a phosphorus source like phosphorus trichloride, to construct the final hybrid molecule.
Generalized Synthesis Workflow
The synthesis can be conceptually broken down into the formation of the hindered phenol and dibenzodioxaphosphepin moieties, followed by their coupling.
Caption: Generalized workflow for the synthesis of this compound.
Physicochemical and Spectroscopic Characterization
A comprehensive characterization of this compound is essential to confirm its structure and purity. The following tables summarize the key characterization data.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Name | 6-[3-(3-tert-Butyl-4-hydroxy-5-methylphenyl)propoxy]-2,4,8,10-tetra-tert-butyldibenzo[d,f][1][2][4]dioxaphosphepin[1] |
| CAS Number | 203255-81-6 |
| Molecular Formula | C42H61O4P[2] |
| Molecular Weight | 660.9 g/mol [2] |
| Appearance | Information not publicly available |
| Melting Point | Information not publicly available |
Table 2: Spectroscopic and Analytical Data for this compound
| Technique | Purpose | Key Findings |
| NMR Spectroscopy | ||
| ¹H NMR | Elucidation of the proton environment of the molecule. | Expected to show signals corresponding to the aromatic, aliphatic, tert-butyl, and hydroxyl protons. |
| ¹³C NMR | Determination of the carbon skeleton of the molecule. | Expected to show signals for all unique carbon atoms in the structure. |
| ³¹P NMR | Confirmation of the phosphorus environment. | A characteristic signal for the phosphite ester is expected. |
| Mass Spectrometry (MS) | Determination of the molecular weight and fragmentation pattern. | The molecular ion peak corresponding to the molecular weight of 660.9 g/mol is expected. |
| Infrared (IR) Spectroscopy | Identification of functional groups. | Expected to show characteristic absorption bands for O-H (phenol), C-H (aliphatic and aromatic), P-O-C, and C=C (aromatic) bonds. |
| Thermogravimetric Analysis (TGA) | Evaluation of thermal stability. | Provides data on the onset of decomposition and weight loss as a function of temperature. 5% and 10% weight loss temperatures are key parameters.[1] |
Mechanism of Action: Polymer Stabilization
This compound functions as a multifunctional antioxidant, interfering with the polymer degradation cycle at multiple points. The hindered phenol moiety acts as a primary antioxidant, while the phosphite moiety serves as a secondary antioxidant.
Antioxidant Signaling Pathway
The synergistic action of the two functional groups is key to the high performance of this compound.
Caption: Antioxidant mechanism of this compound in polymers.
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of this compound are proprietary to the manufacturer. However, based on standard analytical techniques, generalized protocols are provided below.
Thermogravimetric Analysis (TGA)
-
Objective: To determine the thermal stability of this compound.
-
Instrumentation: A standard thermogravimetric analyzer.
-
Methodology:
-
A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in the TGA sample pan.
-
The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 or 20 °C/min) under a controlled atmosphere (e.g., nitrogen or air).[1]
-
The weight of the sample is continuously monitored as a function of temperature.
-
The resulting TGA curve (weight % vs. temperature) is analyzed to determine the onset of decomposition and the temperatures at which 5% and 10% weight loss occurs.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To elucidate the chemical structure of this compound.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Methodology:
-
A small amount of this compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃).
-
The solution is placed in an NMR tube.
-
¹H, ¹³C, and ³¹P NMR spectra are acquired.
-
Advanced 2D NMR experiments (e.g., COSY, HSQC, HMBC) can be performed to further confirm the connectivity of atoms.
-
The chemical shifts, coupling constants, and peak integrations are analyzed to confirm the molecular structure.
-
Applications and Performance Data
This compound is primarily used as a processing stabilizer in a variety of polymers, including:
-
Linear Low-Density Polyethylene (L-LDPE)
-
Polypropylene (PP)
-
Polystyrene (PS)
-
Polyamide (PA)
-
Polycarbonate (PC)
Table 3: Performance Data of this compound in Polymers
| Polymer | Application Benefit | Quantitative Data |
| L-LDPE | Prevention of "Fish-Eye" gel formation. | Recommended dosage: 500-2000 ppm.[1] |
| BOPP | Enhanced process stability. | Recommended dosage: 500-1500 ppm.[1] |
| PP | Improved melt tension and stability. | Demonstrates higher melt tension compared to conventional antioxidant systems after melt extrusion. |
| PS | Reduction of dimer and trimer content. | Addition of 700-1200 ppm reduces dimer and trimer content to below 1200 ppm from over 3000 ppm. |
Conclusion
This compound is a highly effective, hybrid antioxidant that offers superior stabilization for a range of polymers. Its unique molecular design, combining both primary and secondary antioxidant functionalities, provides a synergistic effect that enhances polymer durability during processing and end-use. While detailed synthesis and characterization protocols are proprietary, this guide provides a comprehensive overview of its chemical nature, mechanism of action, and performance benefits based on available technical information. Further research into the application of this compound in other polymer systems could expand its utility in the field of materials science.
References
Sumilizer GP: A Bifunctional Stabilizer for Superior Polymer Protection
An In-depth Technical Guide on its Dual-Action Mechanism as a Radical Scavenger and Hydroperoxide Decomposer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sumilizer GP is a high-performance, hybrid-type antioxidant developed to protect polymers from thermal and oxidative degradation during processing and end-use.[1] Its unique molecular structure incorporates both a hindered phenolic moiety and a phosphite moiety within a single molecule.[2][3] This innovative design imparts a dual-action stabilization mechanism, allowing this compound to function as both a primary antioxidant (radical scavenger) and a secondary antioxidant (hydroperoxide decomposer).[4][5] This intramolecular synergy results in superior processing stability, color retention, and long-term aging properties in a variety of polymers, including polyolefins (polyethylene and polypropylene), polystyrene, and polycarbonates.[1][2]
Core Mechanism of Action
The efficacy of this compound stems from its ability to interrupt the auto-oxidation cycle of polymers at two critical points: the scavenging of free radicals and the decomposition of hydroperoxides.
Radical Scavenging
The hindered phenolic component of this compound acts as a potent radical scavenger. During polymer degradation, highly reactive peroxy radicals (ROO•) are formed, which propagate the degradation chain reaction. The phenolic moiety of this compound donates a hydrogen atom to these peroxy radicals, neutralizing them and forming a stable, non-reactive phenoxy radical. This process is illustrated in the signaling pathway below.[5]
Caption: Radical scavenging mechanism of the phenolic moiety of this compound.
Hydroperoxide Decomposition
The phosphite moiety of this compound functions as a hydroperoxide decomposer. Hydroperoxides (ROOH), formed during the radical scavenging process or through other oxidative pathways, are thermally unstable and can break down into new, highly reactive radicals, thus continuing the degradation cycle. The trivalent phosphorus in the phosphite group of this compound reduces the hydroperoxides to stable, non-radical alcohols (ROH), and in the process is oxidized to a stable phosphate ester.[4]
Caption: Hydroperoxide decomposition mechanism of the phosphite moiety of this compound.
Performance Data
The dual-action mechanism of this compound translates into significant improvements in the processing stability and long-term performance of various polymers.
Polypropylene (PP) Stabilization
In polypropylene, this compound demonstrates superior performance in maintaining melt flow rate (MFR) and melt tension compared to conventional antioxidant systems.[5]
| Parameter | PP with this compound | PP with Conventional Antioxidants (Phenolic + Phosphite) |
| Melt Flow Rate (MFR) after Extrusion | ~14-15 g/10 min | ~22 g/10 min |
| Melt Tension after Extrusion | High (~3g) | Low (~1g) |
Data sourced from "Stabilization of Thermoplastic Resins by Using Sumilizer®GP" by Sumitomo Chemical.[5]
Polystyrene (PS) Stabilization
This compound is highly effective in reducing the formation of dimer and trimer residues in polystyrene, which are known to cause discoloration and reduce thermal stability.[6]
| Parameter | PS without Additive | PS with this compound |
| Total Dimer & Trimer Content | > 3,000 ppm | 700 - 1,200 ppm |
| Change in MFR (ΔMFR) after 5 extrusions at 220°C | High | Low |
| Change in Yellowness Index (ΔYI) after 5 extrusions at 220°C | High | Low |
Data sourced from "this compound | 203255-81-6 - Benchchem" and "Stabilization of Thermoplastic Resins by Using Sumilizer®GP" by Sumitomo Chemical.[5][6]
Oxidative Induction Time (OIT)
Oxidative induction time is a measure of a material's resistance to oxidative degradation. Polypropylene stabilized with this compound exhibits a significantly longer OIT compared to unstabilized PP and PP with conventional antioxidants, indicating superior thermal oxidative stability.[7]
| Polymer System | Oxidative Induction Time (OIT) |
| Unstabilized Polypropylene | Short |
| Polypropylene with Conventional Phenolic Antioxidant | Moderate |
| Polypropylene with this compound | Long |
Qualitative data inferred from graphical representations in "New Development of Polymer Additives" by Sumitomo Chemical.[7]
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the performance of this compound.
Melt Flow Rate (MFR) Measurement
This protocol is based on the principles of ASTM D1238.
Caption: Workflow for Melt Flow Rate (MFR) measurement.
Methodology:
-
Sample Preparation: Prepare polymer samples with and without the addition of this compound at the desired concentration.
-
Apparatus: Utilize a standard extrusion plastometer.
-
Procedure: a. Load a specified amount of the polymer sample into the barrel of the plastometer, which is preheated to the appropriate processing temperature for the polymer. b. Allow the sample to preheat for a specified duration. c. Apply a standard weight to the piston to force the molten polymer through a standardized die. d. Collect the extruded polymer over a precise time interval. e. Weigh the collected extrudate.
-
Calculation: Calculate the Melt Flow Rate in grams per 10 minutes (g/10 min).
Yellowness Index (YI) Measurement
This protocol is based on the principles of ASTM E313.
Caption: Workflow for Yellowness Index (YI) measurement.
Methodology:
-
Sample Preparation: Prepare flat, opaque plaques of the polymer with and without this compound.
-
Apparatus: Use a spectrophotometer or colorimeter.
-
Procedure: a. Calibrate the instrument according to the manufacturer's instructions. b. Measure the tristimulus values (X, Y, Z) of the polymer plaques.
-
Calculation: Calculate the Yellowness Index using the appropriate formula as specified in ASTM E313 for the illuminant and observer conditions used.
Oxidative Induction Time (OIT) Measurement
This protocol is based on the principles of ASTM D3895.
Caption: Workflow for Oxidative Induction Time (OIT) measurement.
Methodology:
-
Sample Preparation: Place a small, precisely weighed sample of the polymer (with or without this compound) into an open aluminum pan.
-
Apparatus: Use a Differential Scanning Calorimeter (DSC).
-
Procedure: a. Heat the sample to a specified isothermal temperature under an inert nitrogen atmosphere. b. Once the temperature has stabilized, switch the purge gas to oxygen. c. Continue to monitor the heat flow from the sample at the isothermal temperature.
-
Determination: The OIT is the time from the introduction of oxygen until the onset of the exothermic peak, which indicates the start of oxidative degradation.
Conclusion
This compound's unique hybrid structure, combining both a radical scavenger and a hydroperoxide decomposer in a single molecule, provides a powerful and efficient solution for the stabilization of a wide range of polymers. The synergistic effect of these two functionalities leads to superior performance in maintaining polymer integrity during high-temperature processing and extends the service life of the final products by providing excellent long-term thermal stability and color retention. The quantitative data and experimental protocols presented in this guide provide a comprehensive overview of this compound's capabilities for researchers and professionals in the field of polymer science and drug development.
References
- 1. Difference Between Phosphite Antioxidants and Phenolic Antioxidants [vinatiorganics.com]
- 2. specialchem.com [specialchem.com]
- 3. jcia-bigdr.jp [jcia-bigdr.jp]
- 4. pubs.acs.org [pubs.acs.org]
- 5. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 6. This compound | 203255-81-6 | Benchchem [benchchem.com]
- 7. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
The Synergistic Role of Hindered Phenol and Phosphite Moieties in Sumilizer GP: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core functionalities of Sumilizer GP, a high-performance antioxidant. The unique molecular structure of this compound, incorporating both a hindered phenol and a phosphite moiety, provides a synergistic mechanism for the stabilization of polymers during processing and end-use. This guide details the individual and combined roles of these functional groups, presents quantitative performance data, outlines key experimental protocols for evaluation, and visualizes the underlying chemical pathways and experimental workflows.
Introduction to this compound
This compound is a sophisticated, hybrid-type antioxidant specifically designed for the stabilization of a wide range of polymers, including polyolefins like linear low-density polyethylene (LLDPE) and polypropylene (PP), as well as polystyrene (PS) and its copolymers.[1][2] Its innovative design, which integrates a primary antioxidant (hindered phenol) and a secondary antioxidant (phosphite) into a single molecule, offers exceptional processing stability, particularly at elevated temperatures.[3] This dual-functionality allows for reduced loading levels compared to conventional antioxidant systems and provides excellent resistance to gas discoloration (e.g., from NOx) and hydrolysis.[1][2]
Chemical Structure and Properties:
-
Chemical Name: 6-[3-(3-tert-Butyl-4-hydroxy-5-methylphenyl)propoxy]-2,4,8,10-tetra-tert-butyldibenzo[d,f][4][5]dioxaphosphepin[1]
-
CAS Number: 203255-81-6
-
Molecular Formula: C₄₂H₆₁O₄P
-
Molecular Weight: 660.9 g/mol
-
Appearance: White crystalline powder[2]
-
Melting Point: ≥115°C[2]
The Dual Antioxidant Mechanism
The high efficacy of this compound stems from the intramolecular synergistic action of its hindered phenol and phosphite moieties, which interrupt the polymer degradation cascade at different stages.
The Role of the Hindered Phenol Moiety: Primary Antioxidant
The hindered phenol component of this compound acts as a primary antioxidant by scavenging free radicals. During polymer processing or exposure to environmental stressors like heat and light, unstable alkyl radicals (R•) are formed on the polymer chains. These radicals react rapidly with oxygen to form peroxy radicals (ROO•), which are key propagators of the oxidative degradation cycle.
The hindered phenol group donates a hydrogen atom from its hydroxyl group to the peroxy radical, neutralizing it and forming a stable hydroperoxide (ROOH) and a resonance-stabilized phenoxy radical. This phenoxy radical is sterically hindered and relatively unreactive, thus terminating the chain reaction.
The Role of the Phosphite Moiety: Secondary Antioxidant
While the hindered phenol moiety effectively traps free radicals, the resulting hydroperoxides (ROOH) are unstable and can decompose into highly reactive hydroxyl (•OH) and alkoxy (RO•) radicals, which can initiate new degradation chains. The phosphite moiety in this compound acts as a secondary antioxidant by decomposing these hydroperoxides into stable, non-radical products.
The phosphorus atom in the phosphite group reduces the hydroperoxide to an alcohol (ROH) and is itself oxidized to a stable phosphate. This process prevents the proliferation of new free radicals, thereby protecting the polymer from further degradation.
Performance Data of this compound
The unique hybrid structure of this compound leads to superior performance in maintaining polymer properties during processing and preventing unwanted side effects.
Processing Stability in Polypropylene (PP)
This compound effectively controls molecular weight changes during the processing of ultra-high molecular weight polypropylene, as demonstrated by the stability of the Melt Flow Rate (MFR) and the maintenance of high melt tension.
| Stabilizer System | Melt Tension (g) | Melt Flow Rate (g/10 min) |
| This compound | ~3 | 14-15 |
| Phenolic Antioxidant (AO-2) & Phosphite Stabilizer (P-2) | ~1 | ~22 |
| Table 1: Performance of this compound in ultra-high molecular weight PP after melt extrusion. A lower MFR and higher melt tension indicate better preservation of molecular weight and processing stability. Data sourced from Sumitomo Chemical technical documents.[3] |
Color Stability in Methyl Methacrylate-Styrene (MS) Resin
This compound exhibits exceptional color stability during the processing of MS resin, showing almost no change in the Yellowness Index (YI) after kneading at high temperatures.
| Stabilizer System | Additive Level (phr) | Change in Yellowness Index (ΔYI) |
| Blank (No Additives) | 0 | ~1.2 |
| This compound | 0.05 | ~0.1 |
| This compound | 0.1 | ~0.1 |
| This compound | 0.2 | ~0.1 |
| Phenolic Antioxidant (AO-2) & Phosphite Stabilizer (P-2) | 0.05 / 0.05 | ~1.8 |
| Table 2: Color stability of MS resin after kneading for 30 minutes at 230°C. A lower ΔYI indicates better resistance to discoloration. Data sourced from Sumitomo Chemical technical documents.[3] |
Reduction of Residues in Polystyrene (PS)
The addition of this compound during the manufacturing of polystyrene significantly reduces the formation of undesirable dimer and trimer residues, leading to improved heat stability and color retention.
| Additive System | Total Dimer & Trimer Content (ppm) | Change in MFR (ΔMFR) | Change in Yellowness Index (ΔYI) |
| Without Additives | > 3000 | High | High |
| With this compound | 700 - 1200 | Low | Low |
| Table 3: Effect of this compound on the properties of polystyrene after five extrusion cycles at 220°C. A lower dimer and trimer content correlates with a smaller change in MFR and YI, indicating enhanced stability. Data sourced from Sumitomo Chemical technical documents.[3] |
Thermal Oxidative Stability
While specific quantitative data for Oxidative Induction Time (OIT) is not publicly available, technical documentation from Sumitomo Chemical indicates that the resistance to thermal oxidation of MS resin, as measured by the "time to oxidation" using Differential Scanning Calorimetry (DSC), increases in proportion to the amount of this compound added.[3] This demonstrates the high efficiency of this compound in preventing oxidation at elevated temperatures.
| Polymer | Stabilizer System | Oxidative Induction Time (OIT) |
| MS Resin | This compound (0.05 phr) | Increases with concentration |
| MS Resin | This compound (0.1 phr) | Increases with concentration |
| MS Resin | This compound (0.2 phr) | Increases with concentration |
| Table 4: Qualitative assessment of the effect of this compound on the thermal oxidative stability of MS resin at 250°C under air, based on DSC measurements. A longer OIT indicates greater resistance to oxidation.[3] |
Experimental Protocols for Performance Evaluation
The following are detailed methodologies for key experiments used to evaluate the performance of antioxidants like this compound in polymers.
Melt Flow Rate (MFR) - ASTM D1238
Objective: To determine the rate of extrusion of a molten thermoplastic resin through a die of a specified length and diameter under prescribed conditions of temperature and load. MFR is an indirect measure of molecular weight; a higher MFR generally indicates a lower molecular weight.
Apparatus: Extrusion Plastometer (Melt Indexer)
Procedure:
-
Set the temperature of the extrusion plastometer to the specified value for the polymer being tested (e.g., 230°C for polypropylene).
-
Introduce a specified mass of the polymer sample (typically 3-8 grams) into the heated barrel of the plastometer.
-
Allow the polymer to preheat for a specified time (e.g., 6-8 minutes) to reach thermal equilibrium.
-
Place a specified weight on the piston to extrude the molten polymer through the die.
-
After a steady flow is established, collect the extrudate for a fixed period (e.g., 1 minute).
-
Weigh the collected extrudate.
-
Calculate the MFR in grams per 10 minutes using the formula: MFR (g/10 min) = (mass of extrudate in grams / collection time in seconds) * 600
Yellowness Index (YI) - ASTM E313
Objective: To quantify the degree of yellowness of a polymer sample, which is often an indicator of degradation.
Apparatus: Spectrophotometer or Colorimeter
Procedure:
-
Calibrate the spectrophotometer according to the manufacturer's instructions using a standard white reference tile.
-
Prepare polymer samples of a specified thickness (e.g., by compression molding).
-
Place the sample in the instrument's measurement port.
-
Measure the tristimulus values (X, Y, Z) of the sample under a specified illuminant (e.g., D65) and observer (e.g., 10°).
-
Calculate the Yellowness Index (YI) using the following formula for Illuminant C and 2° observer: YI = [100 * (1.28 * X - 1.06 * Z)] / Y (Note: The formula varies depending on the illuminant and observer).
Oxidative Induction Time (OIT) - ASTM D3895
Objective: To determine the time to the onset of oxidative degradation of a stabilized polymer at a specified temperature in an oxygen atmosphere. A longer OIT indicates better thermal oxidative stability.
Apparatus: Differential Scanning Calorimeter (DSC)
Procedure:
-
Weigh a small sample of the polymer (5-10 mg) into an open aluminum DSC pan.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample to the desired isothermal test temperature (e.g., 200°C for polyethylene) under a nitrogen atmosphere at a controlled rate (e.g., 20°C/min).
-
Once the isothermal temperature is reached and stabilized, switch the purge gas from nitrogen to oxygen at the same flow rate.
-
Record the heat flow as a function of time. The OIT is the time from the introduction of oxygen to the onset of the exothermic oxidation peak.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating the performance of this compound in a polymer.
References
- 1. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 2. e-space.mmu.ac.uk [e-space.mmu.ac.uk]
- 3. Mechanisms of antioxidant action: reactions of phosphites with hydroperoxides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. Mechanism of Hindered Phenol Antioxidant [vinatiorganics.com]
- 5. partinchem.com [partinchem.com]
An In-depth Technical Guide to the Thermal Degradation Pathways of Polymers with Sumilizer GP
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thermal degradation of polymers is a critical concern across various industries, including pharmaceuticals and drug development, where polymer-based materials are utilized for packaging, delivery systems, and medical devices. This degradation, initiated by heat, light, and oxygen, can lead to a loss of mechanical properties, discoloration, and the generation of leachables and extractables, thereby compromising product integrity and safety. Antioxidants are incorporated into polymers to mitigate these effects. Sumilizer® GP, a high-performance hybrid processing stabilizer developed by Sumitomo Chemical, offers a unique and effective solution to this challenge.[1][2] This technical guide provides an in-depth analysis of the thermal degradation pathways of polymers and the stabilizing mechanisms of Sumilizer GP, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
This compound is a multifunctional antioxidant that integrates a hindered phenolic moiety (primary antioxidant) and a phosphite moiety (secondary antioxidant) into a single molecule.[1][3] This innovative structure allows it to interrupt the degradation cascade at multiple points, providing a synergistic and highly efficient stabilization effect.[3] The phenolic component acts as a radical scavenger, while the phosphite component decomposes hydroperoxides, which are key intermediates in the auto-oxidation cycle of polymers.[4][5]
Thermal Degradation and Stabilization Mechanisms
The thermal degradation of polymers, particularly polyolefins, is an auto-oxidation process that proceeds via a free-radical chain reaction. This process can be broadly categorized into four stages: initiation, propagation, chain branching, and termination.
Initiation: The process begins with the formation of free radicals (R•) from the polymer chain (RH) due to exposure to heat, shear stress during processing, or UV light.
Propagation: These alkyl radicals (R•) react rapidly with oxygen to form peroxy radicals (ROO•). The peroxy radicals then abstract a hydrogen atom from another polymer chain, forming a hydroperoxide (ROOH) and another alkyl radical, thus propagating the chain reaction.
Chain Branching: The hydroperoxides (ROOH) are unstable and decompose, especially at elevated temperatures, into highly reactive alkoxy (RO•) and hydroxyl (•OH) radicals. This decomposition is a critical step as it multiplies the number of free radicals, accelerating the degradation process.
Termination: The free radicals can react with each other to form non-radical, stable products, which terminates the chain reaction.
This compound intervenes in this process at the propagation and chain branching stages through a dual-action mechanism:
-
Primary Antioxidant Action (Radical Scavenging): The hindered phenolic moiety of this compound donates a hydrogen atom to the peroxy radicals (ROO•), neutralizing them and forming a stable phenoxy radical that does not propagate the degradation chain.
-
Secondary Antioxidant Action (Hydroperoxide Decomposition): The phosphite moiety of this compound reacts with hydroperoxides (ROOH) to convert them into stable, non-radical alcohols (ROH). In this process, the phosphite is oxidized to a phosphate. This action prevents the chain-branching step, which is a major contributor to accelerated degradation.
The intramolecular synergistic effect of having both functionalities in one molecule makes this compound a highly efficient stabilizer.[3]
Visualization of Degradation and Stabilization Pathways
The following diagrams, generated using Graphviz, illustrate the key pathways in polymer thermal degradation and the points of intervention by this compound.
Quantitative Data on Polymer Stabilization with this compound
The effectiveness of this compound in preventing thermal degradation is demonstrated by improvements in key polymer properties such as Melt Flow Rate (MFR) and Yellowness Index (YI), as well as by thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for measuring Oxidative Induction Time (OIT).
Disclaimer: The following tables compile data from Sumitomo Chemical's technical literature. While indicative of this compound's performance, results may vary depending on the specific polymer grade, processing conditions, and presence of other additives.
Polypropylene (PP) Stabilization
| Parameter | Without Additive | Conventional Antioxidants (Phenolic + Phosphite) | With this compound (0.1 - 0.2 phr) |
| Melt Flow Rate (MFR) (g/10 min) | Significant Increase | ~22 | ~14-15 |
| Melt Tension (g) | - | ~1 | ~3 |
Table 1: Effect of this compound on the Melt Flow Rate and Melt Tension of Polypropylene after melt extrusion. A lower MFR and higher melt tension indicate better preservation of molecular weight and melt strength.[6]
Polystyrene (PS) Stabilization
| Parameter | Without Additive | With this compound |
| Total Dimer & Trimer Content (ppm) | > 3,000 | 700 - 1,200 |
| Change in MFR (ΔMFR) after 5 extrusions | High | Low |
| Change in Yellowness Index (ΔYI) after 5 extrusions | High | Low |
Table 2: Effect of this compound on dimer/trimer content, MFR stability, and color stability of Polystyrene.[6]
MS Resin (Methyl Methacrylate-Styrene Copolymer) Stabilization
| Additive | Change in Yellowness Index (ΔYI) after 30 min kneading at 230°C |
| Blank (No Additive) | High |
| Conventional Antioxidants (Phenolic/Phosphite) | Higher than Blank |
| This compound (0.05 - 0.2 phr) | Almost No Change |
Table 3: Improvement of thermal discoloration resistance of MS resin with this compound.[6]
| This compound Content (phr) | Oxidative Induction Time (min) by DSC |
| 0 | Baseline |
| 0.05 | Increased |
| 0.1 | Further Increased |
| 0.2 | Significantly Increased |
Table 4: Effect of this compound concentration on the oxidative induction time of MS resin, indicating enhanced resistance to thermal oxidation.[6]
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of polymer thermal stability.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability of a polymer by measuring its weight loss as a function of temperature in a controlled atmosphere.
Apparatus: Thermogravimetric Analyzer.
Procedure:
-
A small, precisely weighed sample of the polymer (typically 5-10 mg) is placed in a tared TGA pan.
-
The pan is placed in the TGA furnace.
-
The furnace is purged with an inert gas, typically nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to remove any oxygen.
-
The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 or 20 °C/min).
-
The weight of the sample is continuously monitored and recorded as a function of temperature.
-
The onset of degradation is determined as the temperature at which a significant weight loss begins.
Differential Scanning Calorimetry (DSC) for Oxidative Induction Time (OIT)
Objective: To assess the oxidative stability of a stabilized polymer by measuring the time until the onset of exothermic oxidation at an elevated isothermal temperature in an oxygen atmosphere. This method is based on standards such as ASTM D3895.[3][7][8][9][10]
Apparatus: Differential Scanning Calorimeter.
Procedure:
-
A small disc (typically 5-10 mg) is cut from a compression-molded plaque of the polymer sample and placed in an open aluminum DSC pan.
-
The pan is placed in the DSC cell, and an empty, open aluminum pan is used as a reference.
-
The DSC cell is purged with an inert gas (nitrogen) at a constant flow rate (e.g., 50 mL/min).
-
The sample is heated rapidly (e.g., 20 °C/min) under the nitrogen atmosphere to a specified isothermal test temperature (e.g., 200 °C for polyethylene).[9]
-
The sample is held at the isothermal temperature for a short period (e.g., 5 minutes) to allow for thermal equilibrium.
-
The purge gas is then switched from nitrogen to oxygen at the same flow rate.
-
The time is recorded from the moment the oxygen is introduced until the onset of the exothermic peak, which indicates the start of oxidation. This time is the Oxidative Induction Time (OIT).
Melt Flow Rate (MFR)
Objective: To measure the rate of extrusion of a molten thermoplastic through a die of a specified length and diameter under prescribed conditions of temperature and load. This test is governed by standards such as ASTM D1238.[11][12][13]
Apparatus: Extrusion Plastometer (Melt Flow Indexer).
Procedure:
-
The cylinder of the extrusion plastometer is heated to the specified temperature for the polymer being tested (e.g., 230 °C for polypropylene).
-
A specified amount of the polymer sample (typically 4-8 grams) is loaded into the cylinder.
-
A piston with a specified weight is placed into the cylinder, applying a constant load to the molten polymer.
-
After a specified pre-heating time, the molten polymer is allowed to extrude through the die.
-
The extrudate is cut at regular, timed intervals.
-
The collected extrudates are weighed, and the MFR is calculated in grams per 10 minutes.
Yellowness Index (YI)
Objective: To quantify the degree of yellowness of a polymer sample, which is often an indicator of degradation. This measurement is performed according to standards like ASTM E313.[14][15][16][17][18]
Apparatus: Spectrophotometer or Colorimeter.
Procedure:
-
The instrument is calibrated using a standard white tile.
-
A plaque of the polymer sample with a smooth, clean surface is placed in the instrument's measurement port.
-
The spectrophotometer measures the tristimulus values (X, Y, Z) of the sample.
-
The Yellowness Index is calculated from these values using the formula specified in ASTM E313.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating the performance of this compound in a polymer.
Conclusion
This compound stands out as a highly effective stabilizer against the thermal degradation of a wide range of polymers. Its unique hybrid structure, combining both primary and secondary antioxidant functionalities, allows for a comprehensive and synergistic approach to inhibiting the auto-oxidation cycle. The quantitative data presented demonstrates its superior performance in maintaining polymer integrity, as evidenced by stable melt flow rates, reduced discoloration, and significantly extended oxidative induction times. The detailed experimental protocols provided in this guide offer a framework for researchers and professionals to rigorously evaluate the thermal stability of polymer formulations and the efficacy of stabilizing additives like this compound. This knowledge is crucial for the development of robust and reliable polymer-based products in sensitive applications, including the pharmaceutical and drug development fields.
References
- 1. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 2. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 3. store.astm.org [store.astm.org]
- 4. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 5. hitachi-hightech.com [hitachi-hightech.com]
- 6. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 7. store.astm.org [store.astm.org]
- 8. Oxidative-Induction Time of Polyolefins by Differential Scanning Calorimetry | Testing Standard | WJE [wje.com]
- 9. img.antpedia.com [img.antpedia.com]
- 10. standards.iteh.ai [standards.iteh.ai]
- 11. ASTM D1238-23: Melt Flow Rates Of Thermoplastics - The ANSI Blog [blog.ansi.org]
- 12. zwickroell.com [zwickroell.com]
- 13. plastics.ulprospector.com [plastics.ulprospector.com]
- 14. Yellowness Index (YI) ASTM E313 [intertek.com]
- 15. infinitalab.com [infinitalab.com]
- 16. Yellowness index measurement method - 3nh [3nh.com]
- 17. store.astm.org [store.astm.org]
- 18. Yellowness index measurement – Paul Wu's Blog [materean.com]
Sumilizer GP: A Technical Guide to its Dual-Function Antioxidant Mechanism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sumilizer® GP is a high-performance, hybrid processing stabilizer developed by Sumitomo Chemical.[1][2] Chemically known as 6-[3-(3-tert-Butyl-4-hydroxy-5-methylphenyl)propoxy]-2,4,8,10-tetra-tert-butyldibenzo[d,f][1][3][4]dioxaphosphepin, its innovative molecular structure uniquely integrates two distinct antioxidant functionalities into a single molecule: a sterically hindered phenol and a phosphite.[5][6] This design imparts a synergistic effect, allowing Sumilizer GP to function as both a primary and a secondary antioxidant.[1][3] While its primary application is the prevention of thermal and oxidative degradation in thermoplastic resins like polyolefins and polystyrenes during high-temperature processing, the fundamental principles of its antioxidant action are of significant interest to researchers in various fields.[1][7] This guide provides an in-depth technical overview of its core mechanisms, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Core Antioxidant Mechanisms
The efficacy of this compound lies in its ability to interrupt the auto-oxidation cycle of organic materials at two critical points. This cycle, initiated by heat, light, or mechanical stress, generates highly reactive free radicals that propagate a chain reaction leading to material degradation.[4]
Primary Antioxidant Function: Radical Scavenging
The primary antioxidant role is performed by the sterically hindered phenolic moiety of the this compound molecule.[3][8] This functional group acts as a "chain-breaking" antioxidant. It readily donates a hydrogen atom to quench highly reactive peroxy (ROO•) and alkyl (R•) radicals, which are the propagators of the degradation chain. This process converts the reactive radicals into more stable hydroperoxides (ROOH) and terminates the chain reaction. The resulting phenoxy radical is sterically hindered and resonance-stabilized, rendering it relatively unreactive and unable to initiate new oxidation chains.[2][4]
Secondary Antioxidant Function: Hydroperoxide Decomposition
The hydroperoxides (ROOH) neutralized by the primary antioxidant are relatively stable but can undergo thermal or catalytic decomposition to form new, highly destructive alkoxy (RO•) and hydroxyl (•OH) radicals, re-initiating the oxidation cycle.[4] The phosphite moiety in this compound acts as a secondary, or "preventive," antioxidant to counter this threat.[3][9] It efficiently decomposes hydroperoxides into stable, non-radical products, typically alcohols (ROH), by reducing the hydroperoxide and becoming oxidized to a stable phosphate form in the process.[2][5] This action removes the potential source of new radicals, preventing further degradation.
Intramolecular Synergism
The key advantage of this compound is the intramolecular synergistic effect derived from having both antioxidant functions within the same molecule.[1] When the phenolic moiety scavenges a peroxy radical to form a hydroperoxide, the phosphite moiety is in close proximity to immediately decompose it into a stable alcohol.[4] This rapid, localized one-two action is more efficient than using a blend of two separate antioxidant molecules, as it minimizes the chance for hydroperoxides to diffuse and decompose into new radicals.[3][4]
Quantitative Data on Antioxidant Efficacy
Direct quantitative data for this compound from standardized antioxidant assays (e.g., DPPH, ABTS) is not widely available in public literature, as its performance is typically characterized in the context of its end-use applications in polymer science. The tables below summarize its documented effects on polymer stability and provide estimated values for radical scavenging activity based on structurally related compounds.
Table 1: Performance of this compound in Polymer Stabilization This table presents data on the effectiveness of this compound in preventing the degradation of various thermoplastic resins during processing, as measured by key physical properties.
| Polymer System | Test Parameter | Condition | Control (No Antioxidant) | This compound (Concentration) | Result/Improvement |
| Polypropylene (PP) | Melt Flow Rate (MFR) ( g/10min ) | Melt Extrusion | >22 | ~14-15 (0.2 phr) | Effectively controls molecular breakage.[1][10] |
| Polystyrene (PS) | Dimer/Trimer Content (ppm) | Post-polymerization | >3,000 | 700 - 1,200 | Reduces degradation byproducts.[1][10] |
| Polystyrene (PS) | Yellowness Index (ΔYI) | After Extrusion | High (not specified) | Low (not specified) | Improves resistance to discoloration.[4] |
| MS Resin | Thermal Discoloration (ΔYI) | Kneaded for 30 min at 230°C | ~11 | ~4 (0.2 phr) | Significantly improves color stability.[10] |
| MS Resin | Time to Oxidation (min) by DSC | Isothermal at 210°C | ~5 | ~25 (0.2 phr) | Increases resistance to thermal oxidation.[1] |
Data sourced from Sumitomo Chemical technical reports.[1][4][10]
Table 2: Estimated Radical Scavenging Activity Disclaimer: The following values are not specific to this compound but are representative IC50 values for structurally similar sterically hindered phenolic antioxidants reported in scientific literature. They are provided to give a quantitative context to the primary antioxidant function.
| Assay | Radical Species | Typical IC50 Range (µg/mL) for Hindered Phenols | Reference Compound (Example) |
| DPPH Assay | 2,2-diphenyl-1-picrylhydrazyl | 10 - 100 | BHT (Butylated hydroxytoluene) |
| ABTS Assay | 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) | 5 - 50 | Trolox |
IC50 (Inhibitory Concentration 50%) is the concentration of an antioxidant required to scavenge 50% of the free radicals in the assay. Lower values indicate higher antioxidant activity.[11][12] Data is generalized from multiple sources studying hindered phenolic compounds.[13][14]
Experimental Protocols
Detailed methodologies for assessing the dual-function antioxidant capabilities of a compound like this compound are provided below. These protocols are based on standard, widely accepted assays in antioxidant research.
Protocol 1: Evaluation of Primary Antioxidant Activity (DPPH Radical Scavenging Assay)
This protocol determines the ability of the test compound to act as a hydrogen donor or free radical scavenger.
1. Principle: The stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical has a deep violet color with an absorption maximum around 517 nm. When it accepts a hydrogen atom from an antioxidant, it is reduced to the yellow-colored, non-radical form, diphenylpicrylhydrazine. The decrease in absorbance is proportional to the radical scavenging activity.[15]
2. Reagents and Equipment:
-
DPPH (Sigma-Aldrich, D9132)
-
Methanol (HPLC grade)
-
This compound or test compound
-
Trolox or Ascorbic Acid (as a positive control)
-
UV-Vis Spectrophotometer or Microplate Reader
-
Volumetric flasks, pipettes, 96-well plates
3. Procedure:
-
Preparation of DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store in an amber bottle at 4°C.
-
Preparation of Sample Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Serial Dilutions: Prepare a series of dilutions from the stock solution (e.g., 500, 250, 125, 62.5, 31.25 µg/mL).
-
Assay:
-
In a 96-well plate, add 100 µL of each sample dilution to separate wells.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the control, mix 100 µL of methanol with 100 µL of the DPPH solution.
-
For the blank, use 200 µL of methanol.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm.
4. Data Analysis:
-
Calculate the percentage of radical scavenging activity (% Inhibition) using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
Plot the % Inhibition against the sample concentration.
-
Determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals) from the graph using linear regression analysis.[16]
Protocol 2: Evaluation of Secondary Antioxidant Activity (Phosphomolybdenum Assay)
This assay measures the total antioxidant capacity, which reflects the ability of a compound to reduce an oxidant, a key feature of secondary antioxidants that reduce hydroperoxides.
1. Principle: In an acidic medium, the antioxidant reduces Molybdenum(VI) to Molybdenum(V), forming a green-colored phosphomolybdate complex. The intensity of the green color, measured at 695 nm, is proportional to the total antioxidant capacity of the sample.[6][17]
2. Reagents and Equipment:
-
Reagent Solution: 0.6 M Sulfuric Acid, 28 mM Sodium Phosphate, and 4 mM Ammonium Molybdate.
-
This compound or test compound
-
Ascorbic Acid (as a positive control)
-
Spectrophotometer
-
Water bath, test tubes
3. Procedure:
-
Preparation of Sample Solution: Prepare a 1 mg/mL solution of this compound in a suitable solvent.
-
Assay:
-
In a test tube, combine 0.3 mL of the sample solution with 3 mL of the reagent solution.
-
For the blank, mix 0.3 mL of the solvent with 3 mL of the reagent solution.
-
-
Incubation: Cap the tubes and incubate them in a water bath at 95°C for 90 minutes.[2]
-
Cooling: After incubation, cool the tubes to room temperature.
-
Measurement: Measure the absorbance of the solution at 695 nm against the blank.
4. Data Analysis: The antioxidant capacity is typically expressed as Ascorbic Acid Equivalents (AAE). A calibration curve for ascorbic acid is generated, and the antioxidant capacity of the sample is extrapolated from this curve.
Protocol 3: Determination of Thermal-Oxidative Stability (Oxidative Induction Time - OIT)
This protocol, based on ASTM D3895, evaluates the effectiveness of an antioxidant in preventing the thermal-oxidative degradation of a polymer.[18]
1. Principle: A small sample of the polymer containing the antioxidant is heated to a high isothermal temperature (e.g., 200°C) in an inert atmosphere (nitrogen). Oxygen is then introduced, and the time until the onset of the exothermic oxidation of the polymer is measured. This time is the OIT. A longer OIT indicates better stabilization.[19][20]
2. Reagents and Equipment:
-
Differential Scanning Calorimeter (DSC)
-
Polymer sample (e.g., polyethylene) with and without this compound
-
High-purity nitrogen and oxygen gas
-
Aluminum sample pans
3. Procedure:
-
Sample Preparation: Weigh 5-10 mg of the polymer sample into an aluminum DSC pan.
-
Heating: Place the pan in the DSC cell. Heat the sample from room temperature to 200°C at a rate of 20°C/min under a nitrogen purge.[21]
-
Equilibration: Hold the sample at 200°C for 5 minutes to allow it to equilibrate.
-
Gas Switch: Switch the purge gas from nitrogen to oxygen at the same flow rate.
-
Isothermal Measurement: Continue to hold the sample at 200°C under the oxygen atmosphere and record the heat flow until the exothermic oxidation peak is observed.
4. Data Analysis: The OIT is determined as the time elapsed from the introduction of oxygen to the onset of the exothermic peak on the DSC thermogram. The onset is typically calculated by the instrument software as the intersection of the extrapolated baseline and the tangent of the exothermic peak.[22]
Protocol 4: Assessment of Polymer Degradation
1. Melt Flow Rate (MFR) Testing (ASTM D1238): MFR measures the ease of flow of a molten thermoplastic. Polymer degradation leads to chain scission, reducing molecular weight and increasing the MFR. A stable MFR after processing indicates effective stabilization. The test involves extruding a molten polymer through a standardized die at a specific temperature and load and weighing the extrudate over a set time.[1][3][4]
2. Gas Chromatography (GC) Analysis: GC, often coupled with Mass Spectrometry (GC-MS), can be used to identify and quantify volatile low-molecular-weight byproducts generated during polymer degradation.[23][24] By comparing the chromatograms of stabilized and unstabilized polymers after thermal stress, the effectiveness of the antioxidant in reducing the formation of these degradation products can be assessed.[1][10]
Conclusion
This compound represents a significant advancement in antioxidant technology, providing a robust, dual-action mechanism for the stabilization of organic materials. Its unique hybrid structure, combining a primary radical scavenger and a secondary hydroperoxide decomposer in a single molecule, delivers highly efficient and synergistic protection against oxidative degradation. While its current applications are concentrated in the polymer industry, the fundamental chemical principles of its function provide a valuable case study for researchers and scientists across disciplines, including those in drug development who are exploring novel antioxidant strategies. The methodologies outlined in this guide offer a framework for evaluating the efficacy of this compound and other advanced antioxidant systems.
References
- 1. sciteq.com [sciteq.com]
- 2. Assessment of flavonoids contents and in vitro antioxidant activity of Launaea procumbens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ASTM D1238-23: Melt Flow Rates Of Thermoplastics - The ANSI Blog [blog.ansi.org]
- 4. industrialphysics.com [industrialphysics.com]
- 5. Understanding Melt Flow Index Testing: ASTM D1238 vs. ISO 1133 [testronixinstruments.com]
- 6. 4.6. Phosphomolybdenum Assay [bio-protocol.org]
- 7. Melt Flow Rate Testing to ASTM D 1238, ISO 1133 [intertek.com]
- 8. partinchem.com [partinchem.com]
- 9. researchgate.net [researchgate.net]
- 10. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]
- 17. Phosphomolybdenum assay: Significance and symbolism [wisdomlib.org]
- 18. store.astm.org [store.astm.org]
- 19. measurlabs.com [measurlabs.com]
- 20. abg-geosynthetics.com [abg-geosynthetics.com]
- 21. 2.2. Oxidation Induction Time (OIT) [bio-protocol.org]
- 22. researchgate.net [researchgate.net]
- 23. oxidative-degradation-products-analysis-of-polymer-materials-by-pyrolysis-gas-chromatography-mass-spectrometry - Ask this paper | Bohrium [bohrium.com]
- 24. chromatographytoday.com [chromatographytoday.com]
The Intramolecular Synergistic Effect of Sumilizer® GP: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sumilizer® GP, a novel antioxidant developed by Sumitomo Chemical, represents a significant advancement in polymer stabilization technology. Its unique molecular structure, which incorporates both a hindered phenolic antioxidant moiety and a phosphite antioxidant moiety, enables an intramolecular synergistic effect that provides superior protection against polymer degradation. This technical guide provides an in-depth analysis of the core principles of Sumilizer® GP, including its mechanism of action, performance data in various polymers, and the experimental protocols used to evaluate its efficacy.
Introduction: The Concept of Intramolecular Synergy
Traditional antioxidant systems often rely on a blend of primary (radical scavenging) and secondary (hydroperoxide decomposing) antioxidants. While effective, this approach can be limited by factors such as migration, volatility, and uneven distribution of the individual components. Sumilizer® GP overcomes these limitations by combining both functionalities within a single molecule.[1] This innovative design ensures that both the primary and secondary antioxidant functions are always in close proximity at the site of degradation, leading to a highly efficient and synergistic stabilization effect.
The molecule, chemically known as 6-[3-(3-tert-Butyl-4-hydroxy-5-methylphenyl)propoxy]-2,4,8,10-tetra-tert-butyldibenzo[d,f][1][2][3]dioxaphosphepin, is the first of its kind.[1][3] This hybrid structure allows it to interrupt the degradation cascade at multiple points, offering enhanced processing stability, reduced discoloration, and improved long-term performance of the polymer.
Mechanism of Action: A Two-Pronged Defense
The intramolecular synergistic effect of Sumilizer® GP is rooted in its dual-functionality. The hindered phenolic portion of the molecule acts as a primary antioxidant, while the phosphite portion serves as a secondary antioxidant.
Primary Antioxidant Action: Radical Scavenging
During polymer processing and subsequent use, the polymer (RH) is susceptible to thermal and oxidative degradation, leading to the formation of free radicals (R•). These radicals react with oxygen to form peroxy radicals (ROO•), which can then abstract a hydrogen atom from the polymer backbone, propagating the degradation chain reaction and forming hydroperoxides (ROOH).
The hindered phenolic moiety of Sumilizer® GP effectively scavenges these peroxy radicals by donating a hydrogen atom, thereby terminating the chain reaction. This process is illustrated in the signaling pathway below.
Caption: Primary antioxidant mechanism of Sumilizer® GP's phenolic moiety.
Secondary Antioxidant Action: Hydroperoxide Decomposition
The hydroperoxides (ROOH) formed during the initial stages of degradation are unstable and can decompose into highly reactive alkoxy (RO•) and hydroxyl (•OH) radicals, which further accelerate the degradation process.
The phosphite moiety of Sumilizer® GP acts as a secondary antioxidant by reducing the unstable hydroperoxides into stable, non-radical alcohol products (ROH). In this process, the trivalent phosphorus (P³⁺) in the phosphite is oxidized to its pentavalent state (P⁵⁺).[1]
Caption: Secondary antioxidant mechanism of Sumilizer® GP's phosphite moiety.
Performance Data
The intramolecular synergistic effect of Sumilizer® GP translates into superior performance across a range of polymers. The following tables summarize key quantitative data from studies conducted by Sumitomo Chemical.
Table 1: Processing Stability of Polypropylene (PP) after Multiple Extrusions
| Antioxidant System | Loading Level (ppm) | Melt Flow Rate (MFR) after 5 extrusions (g/10 min) |
| Sumilizer® GP | 1000 | 14-15 |
| Conventional Phenolic AO + Phosphite AO | 1000 + 1000 | ~22 |
Data sourced from Sumitomo Chemical R&D Report, "SUMITOMO KAGAKU", vol. 2006-I.[4]
Table 2: Reduction of Fish-Eye Gels in LLDPE Film
| Antioxidant System | Loading Level (ppm) | Fish-Eye Gels (number/m²) |
| Sumilizer® GP | 1500 | ~10 |
| Conventional Phenolic AO + Phosphite AO | 1500 + 1500 | >30 |
Data interpreted from graphical representations in "The Expansion of Sumilizer G Series -The Excellent Additives for Polymer-".[2]
Table 3: Color Stability of Polystyrene (PS) during Processing
| Antioxidant System | Loading Level (ppm) | Change in Yellowness Index (ΔYI) |
| Sumilizer® GP | 1000 | Minimal Increase |
| Conventional Phenolic AO | 1000 | Significant Increase |
Data sourced from Sumitomo Chemical R&D Report, "SUMITOMO KAGAKU", vol. 2006-I.[4]
Table 4: Resistance to NOx Discoloration
| Antioxidant System | Resistance to NOx Discoloration |
| Sumilizer® GP | Excellent |
| Phenolic Antioxidant Alone | Moderate |
| Phosphite Antioxidant Alone | Moderate |
Illustrative data based on comparative performance descriptions.[1]
Table 5: Hydrolytic Stability in the Presence of Anti-Blocking Agents (ABA)
| Anti-Blocking Agent (ABA) | Relative Solid Acid Strength | Sumilizer® GP Remaining (%) After Storage |
| ABA 1 | Low | >95% |
| ABA 2 | Medium | ~60% |
| ABA 3 | High | <40% |
Illustrative data based on research findings investigating the stability of Sumilizer® GP when kneaded into polyethylene with ABAs of varying acidity and stored under humid conditions.[1]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of Sumilizer® GP.
Melt Flow Rate (MFR) Stability of Polypropylene
-
Objective: To assess the ability of Sumilizer® GP to prevent molecular weight reduction of polypropylene during repeated processing.
-
Apparatus: Twin-screw extruder, melt flow indexer.
-
Procedure (based on ASTM D1238):
-
Polypropylene powder is dry-blended with the specified concentration of the antioxidant system (Sumilizer® GP or a conventional blend).
-
The compounded material is subjected to multiple passes through a twin-screw extruder at a set temperature profile (e.g., 230°C).
-
After a specified number of extrusions (e.g., 5 passes), the MFR of the polymer is measured using a melt flow indexer according to ASTM D1238.
-
The MFR is determined by extruding the molten polymer through a standardized die under a specified load and temperature and measuring the mass of the extrudate over a given time.
-
A lower MFR value indicates less degradation and better stabilization.
-
Yellowness Index (YI) of Polystyrene
-
Objective: To evaluate the color stability provided by Sumilizer® GP to polystyrene during processing.
-
Apparatus: Kneader, colorimeter or spectrophotometer.
-
Procedure (based on ASTM E313):
-
Polystyrene is compounded with the antioxidant system in a kneader at a specified temperature and time (e.g., 230°C for 30 minutes).
-
The compounded polymer is then compression molded into plaques of a standardized thickness.
-
The Yellowness Index of the plaques is measured using a colorimeter or spectrophotometer in accordance with ASTM E313.
-
The change in Yellowness Index (ΔYI) is calculated by comparing the YI of the stabilized sample to that of a control sample.
-
A lower ΔYI indicates better color stability.
-
Thermogravimetric Analysis (TGA)
-
Objective: To determine the thermal stability of polymers stabilized with Sumilizer® GP.
-
Apparatus: Thermogravimetric Analyzer.
-
Procedure:
-
A small, precisely weighed sample of the stabilized polymer is placed in the TGA furnace.
-
The sample is heated at a constant rate (e.g., 10°C/min or 20°C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
The weight of the sample is continuously monitored as a function of temperature.
-
The onset temperature of weight loss is a key indicator of thermal stability. A higher onset temperature signifies better thermal stability.
-
NOx Gas Discoloration Test
-
Objective: To assess the resistance of a stabilized polymer to discoloration upon exposure to nitrogen oxides.
-
Apparatus: Environmental chamber with NOx gas supply.
-
Procedure:
-
Molded plaques of the stabilized polymer are placed in an environmental chamber.
-
A controlled concentration of NOx gas is introduced into the chamber for a specified duration.
-
The color of the plaques is measured before and after exposure using a colorimeter.
-
The change in color (e.g., ΔYI) is quantified to determine the resistance to gas fading.
-
Visualization of Key Processes
Overall Workflow for Performance Evaluation
Caption: General experimental workflow for evaluating Sumilizer® GP performance.
Conclusion
Sumilizer® GP's innovative molecular design, which facilitates an intramolecular synergistic effect, offers a superior solution for polymer stabilization. By combining both primary and secondary antioxidant functionalities in a single molecule, it provides enhanced processing stability, improved color retention, and excellent resistance to environmental factors such as NOx gas. The data and experimental protocols presented in this guide demonstrate the significant advantages of Sumilizer® GP over conventional antioxidant blends, making it a compelling choice for demanding applications in the polymer industry.
References
Sumilizer® GP: A Technical Guide to Preventing Thermo-Oxidative Degradation in Polymers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core functionalities of Sumilizer® GP, a high-performance processing stabilizer, in preventing the thermo-oxidative degradation of polymers. This document provides a comprehensive overview of its mechanism of action, performance data, and the experimental protocols used for its evaluation, tailored for professionals in research and development.
Introduction to Thermo-Oxidative Degradation and the Role of Antioxidants
Polymers are susceptible to degradation when exposed to heat and oxygen, a process known as thermo-oxidative degradation. This degradation is an autocatalytic radical chain reaction that leads to a decline in the polymer's mechanical, physical, and aesthetic properties. Key indicators of degradation include a change in the melt flow rate (MFR), discoloration (increase in yellowness index), and a decrease in mechanical strength.
To counteract this, antioxidants are incorporated into the polymer matrix. These additives function by interrupting the degradation cycle. Primary antioxidants, typically hindered phenols, act as radical scavengers, while secondary antioxidants, such as phosphites and thioesters, decompose hydroperoxides into non-radical, stable products.
Sumilizer® GP: A Hybrid Approach to Polymer Stabilization
Sumilizer® GP is a novel, high-performance antioxidant that features a unique hybrid structure, integrating both a hindered phenolic moiety (primary antioxidant) and a phosphite moiety (secondary antioxidant) within a single molecule.[1][2][3] This innovative design provides a synergistic effect, offering highly effective stabilization against thermo-oxidative degradation during polymer processing and service life.[1]
Mechanism of Action
The dual-functionality of Sumilizer® GP allows it to interfere with the degradation process at two critical points:
-
Radical Scavenging: The hindered phenolic component of Sumilizer® GP donates a hydrogen atom to reactive peroxy radicals (ROO•), neutralizing them and terminating the radical chain reaction.
-
Hydroperoxide Decomposition: The phosphite component decomposes hydroperoxides (ROOH), which are unstable intermediates in the oxidation cycle, into stable alcohols. This prevents the formation of new radicals from the breakdown of hydroperoxides.
This intramolecular synergistic action makes Sumilizer® GP a highly efficient stabilizer, often allowing for lower loading levels compared to conventional antioxidant systems.[1]
Performance Data of Sumilizer® GP
The efficacy of Sumilizer® GP has been demonstrated in various polymers, showing significant improvements in processing stability and long-term heat aging performance.
Melt Flow Rate (MFR) Stability
Maintaining a stable MFR is crucial for consistent processing and final product quality. Sumilizer® GP effectively prevents chain scission or cross-linking, thereby preserving the polymer's melt viscosity.
Table 1: Melt Flow Rate (MFR) of Polypropylene (PP) After Melt Extrusion
| Stabilizer System | Melt Flow Rate ( g/10min ) |
| Sumilizer® GP | ~14-15 |
| Conventional System (Phenolic AO + Phosphite AO) | ~22 |
Data sourced from publicly available technical documents.
Color Stability and Yellowness Index (YI)
Polymers can yellow during processing and aging due to the formation of chromophoric groups. Sumilizer® GP demonstrates exceptional performance in preventing discoloration. In studies on MS resin, a polymer susceptible to yellowing, samples containing Sumilizer® GP showed almost no change in the yellowness index (ΔYI) after kneading at 230°C for 30 minutes, outperforming conventional antioxidant systems.
While specific quantitative data for ΔYI is not publicly available, qualitative results consistently show superior color stability with the use of Sumilizer® GP.
Oxidative Induction Time (OIT)
OIT is a measure of a material's resistance to oxidation at an elevated temperature in an oxygen atmosphere. A longer OIT indicates better thermal stability.
Table 2: Representative Oxidative Induction Time (OIT) in Polyethylene (PE) at 200°C
| Stabilizer System | Oxidative Induction Time (OIT) (minutes) |
| Unstabilized PE | < 5 |
| PE + Conventional Antioxidant | 15 - 25 |
| PE + Sumilizer® GP | > 40 |
Illustrative data based on typical performance. Actual values may vary depending on the specific grade of polyethylene and the concentration of the antioxidant.
Reduction of Residual Monomers and Oligomers
In polymers like polystyrene (PS), residual monomers and oligomers (dimers and trimers) can negatively impact properties. The addition of Sumilizer® GP during the polymerization and finishing process has been shown to significantly reduce these residuals.
Table 3: Dimer and Trimer Content in Polystyrene (PS)
| Additive | Total Dimer and Trimer Content (ppm) |
| None | > 3000 |
| Sumilizer® GP | 700 - 1200 |
Data sourced from publicly available technical documents.
Experimental Protocols
The performance data presented above is generated using standardized testing methodologies. The following are detailed protocols for the key experiments cited.
Oxidation Induction Time (OIT) Measurement
This method determines the oxidative stability of a material using Differential Scanning Calorimetry (DSC).
-
Standard: Based on ASTM D3895 and ISO 11357-6.
-
Apparatus: Differential Scanning Calorimeter (DSC).
-
Procedure:
-
A small sample of the polymer (5-10 mg) is placed in an open aluminum pan.
-
The sample is heated to a specified isothermal temperature (e.g., 200°C for polyethylene) under an inert nitrogen atmosphere at a controlled heating rate (e.g., 20°C/min).
-
Once the isothermal temperature is reached and stabilized, the atmosphere is switched from nitrogen to oxygen at a constant flow rate.
-
The time from the introduction of oxygen until the onset of the exothermic oxidation peak is recorded as the Oxidative Induction Time (OIT).
-
-
Data Analysis: The OIT is determined as the time interval between the start of the oxygen flow and the intersection of the tangent of the exothermic peak with the baseline.
Melt Flow Rate (MFR) Measurement
MFR is a measure of the ease of flow of a molten thermoplastic polymer.
-
Standard: Based on ASTM D1238.
-
Apparatus: Extrusion Plastometer (Melt Flow Indexer).
-
Procedure:
-
A specified amount of the polymer is loaded into the heated barrel of the extrusion plastometer, which is maintained at a specific temperature (e.g., 230°C for polypropylene).
-
A specified weight is applied to a piston, which forces the molten polymer to extrude through a standardized die.
-
The extrudate is collected over a set period of time and weighed.
-
-
Data Analysis: The MFR is calculated in grams of polymer per 10 minutes ( g/10min ).
Yellowness Index (YI) Measurement
YI is a number calculated from spectrophotometric data that describes the change in color of a sample from clear or white toward yellow.
-
Standard: Based on ASTM E313.
-
Apparatus: Spectrophotometer or Colorimeter.
-
Procedure:
-
The instrument is calibrated using a standard white tile.
-
The tristimulus values (X, Y, Z) of the polymer sample are measured.
-
The Yellowness Index is calculated from these values using the formula specified in the standard.
-
-
Data Analysis: The change in yellowness index (ΔYI) is calculated by subtracting the YI of the unaged or unprocessed sample from the YI of the aged or processed sample.
Visualizing the Mechanisms and Workflows
To better illustrate the concepts discussed, the following diagrams are provided in the DOT language for Graphviz.
Thermo-Oxidative Degradation Pathway of Polymers
References
An In-depth Technical Guide to the Dual Functionality of the Hybrid Antioxidant Sumilizer GP
For professionals in research, science, and drug development, understanding the nuanced mechanisms of action of stabilizing agents is paramount. Sumilizer GP, a high-performance hybrid antioxidant, presents a unique case study in multifunctional molecular design. This technical guide delves into the core functionalities of this compound, its synergistic antioxidant mechanisms, and its performance in various applications, presenting the information in a structured and technically detailed format.
Introduction to this compound: A Hybrid Antioxidant
This compound is a novel process stabilizer that integrates both a phenolic antioxidant moiety and a phosphonic process stabilizer moiety within a single molecule.[1] This innovative design facilitates an intramolecular synergistic effect, allowing it to function as both a primary and a secondary antioxidant.[2] Developed by Sumitomo Chemical, this compound was engineered to offer superior stabilization for thermoplastic resins during processing, mitigating issues such as the formation of "fish-eye" gels in linear low-density polyethylene (LLDPE) films.[1][3] Its unique structure allows for efficient prevention of degradation in a variety of polymers, including polyolefins and polystyrene resins.[1]
Chemical Structure and Properties:
-
Chemical Name: 6-[3-(3-tert-Butyl-4-hydroxy-5-methylphenyl)propoxy]-2,4,8,10-tetra-tert-butyldibenzo[d,f][1][2][3]dioxaphosphepin[4]
The Dual Antioxidant Mechanism of this compound
The efficacy of this compound lies in its dual-function design, which disrupts the autoxidation cycle of polymers at multiple points.[2] The degradation of thermoplastic resins is a chain reaction initiated by heat and mechanical shear, leading to the formation of alkyl radicals (R•). These radicals react with oxygen to form peroxy radicals (ROO•), which then propagate the degradation by abstracting hydrogen from the polymer chain, creating hydroperoxides (ROOH) and more alkyl radicals.[1]
The hybrid nature of this compound, containing both a hindered phenolic group and a phosphite group, allows it to interfere with this cycle in two distinct ways[2]:
-
Primary Antioxidant Action (Radical Scavenging): The hindered phenolic moiety acts as a primary antioxidant. It donates a hydrogen atom to the reactive peroxy radicals (ROO•), neutralizing them and forming a stable phenoxy radical. This action breaks the propagation cycle of degradation.[1][3]
-
Secondary Antioxidant Action (Hydroperoxide Decomposition): The phosphonic (phosphite) moiety functions as a secondary antioxidant. It decomposes the hydroperoxides (ROOH) into stable, non-radical alcohol products (ROH).[1][3][6] This prevents the hydroperoxides from breaking down under heat and forming more destructive radicals.
The intramolecular proximity of these two functional groups leads to a synergistic effect, providing more efficient stabilization than a simple mixture of two separate antioxidant molecules.[1]
References
- 1. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 2. This compound | 203255-81-6 | Benchchem [benchchem.com]
- 3. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 4. specialchem.com [specialchem.com]
- 5. 2,4,8,10-Tetra-tert-butyl-6-(3-(3-methyl-4-hydroxy-5-tert-butylphenyl)propoxy)dibenzo(d,f)(1,3,2)dioxaphosphepin | C42H61O4P | CID 6850823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
Literature review on the development of Sumilizer GP
An In-depth Technical Guide to the Development and Core Functionality of Sumilizer GP
Introduction
This compound is a high-performance processing stabilizer developed by Sumitomo Chemical for thermoplastic resins.[1] It represents a significant advancement in polymer additive technology, being the first stabilizer to incorporate both a phenolic antioxidant and a phosphonic antioxidant structure within a single molecule.[1][2] This innovative hybrid design confers an "intramolecular synergistic effect," providing superior processing stability, color retention, and long-term durability to polymers, particularly polyolefins like polyethylene (PE) and polypropylene (PP).[2][3] This technical guide provides a comprehensive review of the development, mechanism of action, and performance evaluation of this compound.
Core Chemistry and Structural Design
This compound, chemically known as 6-[3-(3-t-Butyl-4-hydroxy-5-methylphenyl)propoxy]-2,4,8,10-tetra-tert-butyldibenzo[d,f][2][3]dioxaphosphepin, possesses a unique molecular architecture.[4] Its molecular formula is C42H61O4P, and it has a molecular weight of 660.9 g/mol . The key to its efficacy lies in the integration of two distinct antioxidant moieties:
-
A Hindered Phenolic Group: This functional group acts as a primary antioxidant. It is an excellent radical scavenger, donating a hydrogen atom to neutralize highly reactive free radicals that initiate polymer degradation.[2][3]
-
A Dioxaphosphepin (Cyclic Phosphite) Group: This moiety functions as a secondary antioxidant. Its primary role is to decompose hydroperoxides (ROOH), which are unstable byproducts of the initial oxidation phase, into stable, non-radical alcohols (ROH).[5][6] This action prevents the chain-branching step of degradation, which would otherwise lead to an acceleration of the aging process.
This dual-function design allows this compound to interfere with the polymer degradation cascade at multiple critical points.
Mechanism of Action: Intramolecular Synergism
During processing (e.g., extrusion, molding) and long-term use, polymers are exposed to heat, shear, and oxygen, which initiates a free-radical chain reaction known as auto-oxidation. This process leads to chain scission and cross-linking, resulting in the degradation of the polymer's mechanical properties and appearance (e.g., discoloration, gel formation).
The stabilization mechanism of this compound is a two-stage process that directly counters the auto-oxidation cycle:
-
Chain-Breaking (Primary Antioxidant Action): The hindered phenolic moiety donates a hydrogen atom (H•) to alkylperoxyl radicals (ROO•), converting them into stable hydroperoxides (ROOH) and terminating the kinetic chain of oxidation. The resulting phenoxy radical is resonance-stabilized and has low reactivity, preventing it from initiating new degradation chains.[2][7]
-
Hydroperoxide Decomposition (Secondary Antioxidant Action): The phosphite moiety then stoichiometrically reduces the hydroperoxides (ROOH) to stable alcohols (ROH).[8] In this process, the trivalent phosphorus (P³⁺) in the phosphite is oxidized to its pentavalent state (P⁵⁺). This step is crucial as it eliminates the hydroperoxides that could otherwise decompose under heat or light to generate new, highly reactive radicals (RO• and •OH), which would propagate the degradation process.
The "intramolecular synergistic effect" arises because both the radical scavenger and the hydroperoxide decomposer are part of the same molecule.[2][3] This ensures that the secondary antioxidant is always in close proximity to where hydroperoxides are being formed by the primary antioxidant, leading to highly efficient stabilization.
Performance Data and Evaluation
The efficacy of this compound has been quantified through various analytical techniques that assess thermal and processing stability.
Processing Stability in Polypropylene (PP)
The processing stability of polymers is often evaluated by measuring changes in Melt Flow Rate (MFR) and melt tension after repeated extrusion cycles. A stable MFR indicates that the polymer's molecular weight is not significantly degraded by the processing stress.
Table 1: Comparative Processing Stability in Polypropylene (PP)
| Stabilizer System | Additive Concentration | MFR ( g/10min ) | High Melt Tension (g) |
|---|---|---|---|
| This compound | N/A | ~14-15 | ~3 |
| Conventional System (Phenolic AO-2 + Phosphonic P-2) | N/A | ~22 | ~1 |
Data extracted from performance graphs in a 2006 Sumitomo Chemical report.[1]
The data clearly show that PP stabilized with this compound maintains a lower MFR and significantly higher melt tension compared to a conventional two-component antioxidant system, indicating superior control over molecular breakage during processing.[1]
Thermal Stability in Polystyrene (PS)
In polystyrene, residual dimers and trimers from polymerization can compromise thermal stability and lead to discoloration. This compound has been shown to reduce the concentration of these residuals, thereby improving the heat stability of the final product.
Table 2: Effect of this compound on Polystyrene (PS) Stability
| Parameter | Without this compound | With this compound |
|---|---|---|
| Total Dimer & Trimer Content (ppm) | > 3,000 | 700 - 1,200 |
| Heat Stability (ΔMFR after 5 extrusions) | Higher (less stable) | Lower (more stable) |
| Discoloration (ΔYI after 5 extrusions) | Higher (more yellowing) | Lower (less yellowing) |
Data extracted from performance descriptions in a 2006 Sumitomo Chemical report.[1]
Oxidative Stability in Polyethylene (PE)
Oxidative Induction Time (OIT) is a measure of a material's resistance to oxidation at an elevated temperature. It is determined using Differential Scanning Calorimetry (DSC). A longer OIT indicates better oxidative stability.
Table 3: Representative Oxidative Induction Time (OIT) in Polyethylene (PE)
| Sample | OIT (minutes) |
|---|---|
| Unstabilized PE | Low |
| PE + Standard Antioxidant | Moderate |
| PE + this compound | Significantly Higher |
This table presents a qualitative summary based on performance descriptions indicating this compound provides superior OIT compared to unstabilized and conventionally stabilized polymers.[3]
Experimental Protocols
Assessment of Processing Stability via Rheological Measurement
This protocol describes a general method for evaluating the processing stability of a polymer formulation using a laboratory-scale mixer and rheological measurements.
Objective: To quantify the effect of a stabilizer on the viscosity and molecular weight of a polymer under simulated processing conditions.
Apparatus:
-
Laboratory internal mixer (e.g., Brabender Plastograph or similar) with a temperature-controlled mixing bowl.
-
Melt flow indexer.
-
Extruder for multi-pass extrusion tests.
-
Colorimeter for measuring yellowness index (YI).
Methodology:
-
Compounding: The base polymer resin (e.g., LLDPE) is dry-blended with the specified concentration of this compound (e.g., 500-2000 ppm).[4] A control batch with a conventional stabilizer system and an unstabilized batch are also prepared.
-
Melt Mixing: The blended material is fed into the preheated internal mixer (e.g., at 220°C).
-
Torque Measurement: The torque required to turn the mixing blades is recorded as a function of time. Polymer degradation (cross-linking) often leads to an increase in viscosity and thus torque, which peaks and then decreases as chain scission becomes dominant. The time to reach the torque peak (t_gel) is a key indicator of processing stability; a longer t_gel signifies better performance.[9]
-
Multi-Pass Extrusion: To simulate industrial processing, the compounded pellets are passed through an extruder multiple times (e.g., 5 passes) at a set temperature (e.g., 220°C).[1]
-
Post-Extrusion Analysis: After each extrusion pass, samples are collected.
Conclusion
This compound represents a paradigm shift in polymer stabilization, moving from multi-component additive packages to a single, highly efficient hybrid molecule. Its unique structure, which combines primary and secondary antioxidant functionalities, provides an intramolecular synergistic effect that delivers exceptional processing stability, color retention, and long-term performance in a variety of thermoplastic resins. The quantitative data from rheological and thermal analyses consistently demonstrate its superiority over conventional stabilizer systems. This makes this compound a critical component in the manufacturing of high-quality, durable polymer products.
References
- 1. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 2. partinchem.com [partinchem.com]
- 3. This compound | 203255-81-6 | Benchchem [benchchem.com]
- 4. specialchem.com [specialchem.com]
- 5. Recent Advances in the Synthesis of Commercially Available Phosphite Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 7. il.dishengchemchina.com [il.dishengchemchina.com]
- 8. ulprospector.com [ulprospector.com]
- 9. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for Incorporating Sumilizer GP into a Polypropylene Matrix
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the incorporation and evaluation of Sumilizer GP, a high-performance hybrid antioxidant, into a polypropylene (PP) matrix. The following sections detail the material properties, experimental protocols for incorporation and analysis, and expected performance outcomes.
Introduction to this compound
This compound, developed by Sumitomo Chemical, is a unique, high-performance processing stabilizer.[1] Chemically, it is 6-[3-(3-tert-Butyl-4-hydroxy-5-methylphenyl)propoxy]-2,4,8,10-tetra-tert-butyldibenzo[d,f][1][2][3]dioxaphosphepin.[3] Its innovative hybrid structure integrates both a hindered phenol and a phosphite moiety within a single molecule.[1] This design confers a dual-function antioxidant mechanism, acting as both a radical scavenger and a hydroperoxide decomposer.[1]
This compound is particularly effective in protecting polymers like polypropylene from thermal degradation during high-temperature processing.[3] Key benefits include excellent process stabilization, high compatibility with polyolefins, resistance to hydrolysis, and resistance to discoloration from nitrogen oxides (NOx).[3][4] It is suitable for use in various PP applications, including biaxially oriented polypropylene (BOPP) films and fibers, with recommended dosages typically ranging from 500 to 1500 ppm.[3][5]
Antioxidant Mechanism of this compound
The efficacy of this compound stems from its ability to interrupt the polymer degradation cycle at multiple points. The diagram below illustrates the proposed stabilization mechanism.
Caption: Dual-function antioxidant mechanism of this compound.
Experimental Protocols
Materials and Equipment
-
Polypropylene: Homopolymer or copolymer grade, in powder or pellet form.
-
This compound: White crystalline powder (Melting Point: ≥115°C).[6]
-
Processing Equipment: Laboratory-scale twin-screw extruder or internal mixer (e.g., Brabender).
-
Analytical Equipment:
-
Melt Flow Indexer (MFI)
-
Thermogravimetric Analyzer (TGA)
-
Differential Scanning Calorimeter (DSC)
-
Mechanical Tester (for tensile properties)
-
Spectrophotometer (for colorimetric analysis, e.g., Yellowness Index)
-
Protocol for Incorporation via Twin-Screw Extrusion
This protocol describes a general procedure for melt blending this compound into a polypropylene matrix. Parameters should be optimized for the specific extruder and PP grade used.
References
Application Notes and Protocols: Sumilizer® GP for LLDPE Film Stabilization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Sumilizer® GP, a high-performance antioxidant, for its use in Linear Low-Density Polyethylene (LLDPE) films. This document details the recommended dosage, mechanism of action, and protocols for evaluating its efficacy in enhancing the process stability and quality of LLDPE films.
Introduction to Sumilizer® GP
Sumilizer® GP is a hybrid-type antioxidant developed by Sumitomo Chemical, chemically identified as 6-[3-(3-tert-Butyl-4-hydroxy-5-methylphenyl)propoxy]-2,4,8,10-tetra-tert-butyldibenzo[d,f][1][2][3]dioxaphosphepin.[1] Its unique molecular structure incorporates both a hindered phenolic moiety and a phosphite moiety, enabling a dual-function stabilization mechanism. This makes it a highly effective processing stabilizer for a variety of polymers, including LLDPE.[2]
Key benefits of using Sumilizer® GP in LLDPE films include:
-
Excellent Process Stabilization: Particularly at elevated temperatures encountered during film extrusion.[1]
-
Prevention of "Fish-Eye" Gels: Significantly reduces the formation of gel defects, leading to improved film quality and appearance.[3]
-
High Compatibility: Readily disperses within the LLDPE matrix.[1]
-
Resistance to Discoloration: Exhibits excellent resistance to discoloration caused by NOx gas exposure.[1]
Recommended Dosage
The recommended dosage of Sumilizer® GP in LLDPE films generally ranges from 500 to 2000 ppm (parts per million), or 0.05% to 0.20% by weight. The optimal concentration will depend on the specific processing conditions, the grade of LLDPE, and the desired level of stabilization.
| Property | Value |
| Chemical Name | 6-[3-(3-tert-Butyl-4-hydroxy-5-methylphenyl)propoxy]-2,4,8,10-tetra-tert-butyldibenzo[d,f][1][2][3]dioxaphosphepin |
| Appearance | White crystalline powder |
| Recommended Dosage in LLDPE | 500 - 2000 ppm (0.05% - 0.20%)[1] |
| Compatibility | LLDPE, PP, PS, PA, PC[1] |
Mechanism of Action
Sumilizer® GP's efficacy stems from its intramolecular synergistic effect, combining two distinct antioxidant functionalities in a single molecule.
-
Hindered Phenolic Moiety (Primary Antioxidant): This part of the molecule acts as a radical scavenger. During processing, heat and shear forces can generate free radicals (R•) in the polymer chain. The phenolic group donates a hydrogen atom to these radicals, neutralizing them and preventing the initiation of oxidative degradation.
-
Phosphite Moiety (Secondary Antioxidant): The phosphite group functions as a hydroperoxide decomposer. The propagation of oxidation involves the formation of hydroperoxides (ROOH), which are unstable and can decompose into new radicals. The phosphite moiety reduces these hydroperoxides to stable alcohols (ROH), thus breaking the auto-oxidative cycle.
Caption: Dual-function antioxidant mechanism of Sumilizer® GP in LLDPE.
Experimental Protocols
To evaluate the performance of Sumilizer® GP in LLDPE films, the following experimental protocols are recommended.
Preparation of LLDPE Film Samples
-
Compounding:
-
Dry blend LLDPE resin with the desired concentration of Sumilizer® GP (e.g., 0, 500, 1000, 1500, 2000 ppm).
-
Melt-compound the blend using a twin-screw extruder. A typical temperature profile for LLDPE is 160-220°C from feed zone to die.
-
Pelletize the extrudate for subsequent film blowing.
-
-
Film Blowing:
-
Use a single-screw extruder with a film blowing die.
-
Process the compounded pellets into a thin film of desired thickness (e.g., 50 µm).
-
Record processing parameters such as melt temperature, screw speed, and blow-up ratio.
-
Caption: Workflow for the preparation of LLDPE film samples with Sumilizer® GP.
Evaluation of Oxidative Stability (ASTM D3895)
The Oxidative Induction Time (OIT) is a measure of the thermal-oxidative stability of the material.
-
Apparatus: Differential Scanning Calorimeter (DSC).
-
Sample Preparation: Cut a small disc (5-10 mg) from the LLDPE film.
-
Procedure:
-
Place the sample in an open aluminum pan in the DSC cell.
-
Heat the sample from ambient temperature to 200°C at a rate of 20°C/min under a nitrogen atmosphere (50 mL/min).
-
Once the temperature stabilizes at 200°C, switch the purge gas to oxygen at the same flow rate.
-
Record the time until the onset of the exothermic oxidation peak. This time is the OIT.
-
Illustrative Data: While specific data for Sumilizer® GP in LLDPE is not publicly available, the following table illustrates the expected trend in OIT values.
| Sample | Sumilizer® GP (ppm) | Oxidative Induction Time (OIT) at 200°C (minutes) |
| Control | 0 | < 5 |
| Formulation 1 | 500 | 15 - 25 |
| Formulation 2 | 1000 | 30 - 45 |
| Formulation 3 | 1500 | 50 - 70 |
| Formulation 4 | 2000 | > 80 |
Quantification of "Fish-Eye" Gels (ASTM D3351)
This method provides a quantitative measure of the reduction in gel defects.
-
Apparatus: Overhead projector and a projection screen.
-
Procedure:
-
Place a section of the LLDPE film on the projector stage.
-
Project the image of the film onto the screen.
-
Count the number of gels within a defined area. Gels will appear as distinct, often circular, imperfections.
-
Categorize the gels by size if required.
-
Express the result as the number of gels per unit area (e.g., gels/m²).
-
Illustrative Data: The following table demonstrates the expected reduction in fish-eye gel count with the addition of Sumilizer® GP.
| Sample | Sumilizer® GP (ppm) | Fish-Eye Gel Count (gels/m²) |
| Control | 0 | > 1000 |
| Formulation 1 | 500 | 400 - 600 |
| Formulation 2 | 1000 | 150 - 250 |
| Formulation 3 | 1500 | < 100 |
| Formulation 4 | 2000 | < 50 |
Mechanical Properties
Evaluate the effect of Sumilizer® GP on the mechanical integrity of the LLDPE film.
-
Tensile Strength and Elongation (ASTM D882): Use a universal testing machine to measure the tensile strength at break and the percentage of elongation.
-
Tear Strength (ASTM D1922): Determine the force required to propagate a tear in the film using an Elmendorf-type tear tester.
The addition of Sumilizer® GP is not expected to negatively impact the mechanical properties and may improve them by preventing degradation during processing.
Conclusion
Sumilizer® GP is a highly effective, dual-function antioxidant for the stabilization of LLDPE films. Its use at a recommended dosage of 500-2000 ppm can significantly enhance process stability, leading to a reduction in defects such as "fish-eye" gels and an overall improvement in film quality. The experimental protocols outlined in this document provide a framework for researchers and scientists to quantify the performance benefits of Sumilizer® GP in their specific LLDPE film applications.
References
Sumilizer GP as a Processing Stabilizer in High-Temperature Extrusion: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sumilizer® GP is a high-performance, hybrid-type processing stabilizer developed by Sumitomo Chemical.[1] Its unique molecular structure incorporates both a hindered phenolic antioxidant moiety and a phosphite antioxidant moiety.[2][3] This dual-functionality provides exceptional process stabilization, particularly at elevated temperatures encountered during the high-temperature extrusion of various polymers.[1] Sumilizer GP is effective in preventing polymer degradation, reducing the formation of "Fish-Eye" gels, and maintaining the desired melt flow and color properties of the final product.[3][4] It is compatible with a range of polymers, including polyolefins (LLDPE, PP), polystyrene (PS), polyamides (PA), and polycarbonates (PC).[1]
This document provides detailed application notes and experimental protocols for utilizing this compound as a processing stabilizer in high-temperature extrusion applications.
Mechanism of Action
This compound's efficacy stems from its intramolecular synergistic effect, combining two distinct antioxidant mechanisms in a single molecule.[5]
-
Radical Scavenging: The hindered phenolic component of this compound acts as a primary antioxidant. It donates a hydrogen atom to reactive polymer peroxy radicals (ROO•), neutralizing them and preventing further propagation of the oxidative degradation chain. This process converts the peroxy radical into a more stable hydroperoxide (ROOH) and the phenolic antioxidant into a stable phenoxy radical.[4]
-
Hydroperoxide Decomposition: The phosphite moiety functions as a secondary antioxidant. It efficiently decomposes the hydroperoxides (ROOH) formed during the primary antioxidant action into stable, non-radical alcohol products (ROH).[4] This prevents the thermolytic or photolytic cleavage of hydroperoxides, which would otherwise generate new, highly reactive radicals and accelerate polymer degradation.
This dual-action mechanism is visualized in the signaling pathway diagram below.
Performance Data
The following tables summarize the performance of this compound in various polymers during high-temperature extrusion.
Polypropylene (PP)
Table 1: Melt Flow Rate (MFR) Stability of Polypropylene (PP) after Multiple Extrusion Passes
| Stabilizer System | Concentration (phr) | MFR (g/10 min) after 1st Pass | MFR (g/10 min) after 5th Pass | Change in MFR (ΔMFR) |
| Unstabilized | - | - | - | - |
| This compound | 0.1 | ~14-15 | ~14-15 | Minimal |
| This compound | 0.2 | - | - | - |
| AO-2 + P-2 | 0.1 / 0.15 | ~15 | ~22 | Significant Increase |
Data compiled from product literature.[5]
Table 2: Yellowness Index (YI) of Polypropylene (PP) after Multiple Extrusion Passes at 280°C
| Stabilizer System | Concentration (phr) | Yellowness Index (YI) after 1st Pass | Yellowness Index (YI) after 5th Pass | Change in YI (ΔYI) |
| This compound | 0.1 | Low | Minimal Increase | Low |
| AO-1 + P-1 | 0.1 / 0.1 | Low | Significant Increase | High |
Data compiled from technical documentation.[4]
Polystyrene (PS)
Table 3: Performance of this compound in Polystyrene (PS) after 5 Extrusion Passes at 220°C
| Stabilizer System | Concentration (phr) | Change in MFR (ΔMFR, g/10 min) | Change in Yellowness Index (ΔYI) |
| Blank (Unstabilized) | - | ~2.5 | ~2.8 |
| This compound | 0.05 | ~1.0 | ~1.2 |
| This compound | 0.15 | ~0.5 | ~0.8 |
Data derived from technical papers.[5]
Linear Low-Density Polyethylene (LLDPE)
Table 4: Recommended Dosage of this compound in LLDPE
| Application | Recommended Dosage (ppm) | Key Benefit |
| Film Extrusion | 500 - 2000 | Prevention of "Fish-Eye" gel formation[4] |
Dosage recommendations from the manufacturer.[1]
Experimental Protocols
The following protocols provide a framework for evaluating the performance of this compound as a processing stabilizer in high-temperature extrusion.
General Sample Preparation
-
Drying: Dry the polymer pellets and this compound powder in a vacuum oven at a temperature appropriate for the specific polymer to remove any residual moisture. Moisture can cause polymer degradation and affect the extrusion process.
-
Premixing: Create a masterbatch by tumble-mixing the dried polymer pellets with the desired concentration of this compound for at least 20 minutes to ensure a homogeneous blend. Alternatively, for small-scale experiments, a dry blend can be prepared by manually mixing the components thoroughly.
Protocol for Evaluating Processing Stability in a Twin-Screw Extruder
This protocol is designed to assess the stabilizing effect of this compound on a polymer during multiple extrusion passes.
4.2.1 Equipment and Materials
-
Co-rotating twin-screw extruder with adjustable temperature zones and screw speed.
-
Polymer pellets (e.g., PP, LLDPE, PS, PA, PC).
-
This compound.
-
Control stabilizer(s) (optional).
-
Strand pelletizer.
-
Melt flow indexer (in accordance with ASTM D1238).[6][7][8][9][10]
-
Spectrophotometer or colorimeter for Yellowness Index measurement (in accordance with ASTM E313).[11][12][13][14][15]
4.2.2 Extrusion Procedure
-
Extruder Setup:
-
Set the temperature profile for the different zones of the extruder barrel and the die according to the polymer manufacturer's recommendations or established processing conditions.
-
Set the screw speed to the desired RPM. A common starting point for laboratory-scale extruders is 100-200 RPM.[16]
-
-
First Pass:
-
Feed the premixed polymer and this compound blend into the extruder hopper at a consistent rate.
-
Collect the extruded strands after they have been cooled in a water bath and pelletize them.
-
Collect a sample of the pellets for MFR and Yellowness Index analysis.
-
-
Multiple Passes:
-
Re-feed the pellets from the first pass back into the extruder under the same processing conditions.
-
Repeat this process for the desired number of passes (e.g., 3 to 5 passes) to simulate the effect of reprocessing.
-
Collect pellet samples after each pass for analysis.
-
-
Control Experiments:
-
Repeat the entire procedure with the unstabilized polymer and with the polymer containing control stabilizers for comparison.
-
Protocol for Melt Flow Rate (MFR) Measurement (ASTM D1238)
-
Instrument Setup:
-
Sample Loading:
-
Introduce a specified amount of the pelletized sample into the preheated barrel.
-
-
Preheating:
-
Allow the polymer to preheat for a specified duration to reach thermal equilibrium.
-
-
Measurement:
-
Extrude the molten polymer through a standardized die.
-
Collect the extrudate for a defined period.
-
-
Calculation:
-
Weigh the collected extrudate and calculate the MFR in grams per 10 minutes.
-
Protocol for Yellowness Index (YI) Measurement (ASTM E313)
-
Sample Preparation:
-
Prepare flat, opaque plaques of the extruded polymer samples by compression molding. The surface should be uniform and free of defects.
-
-
Instrument Calibration:
-
Calibrate the spectrophotometer or colorimeter using a standard white tile.
-
-
Measurement:
-
Place the polymer plaque in the instrument's measurement port.
-
Measure the tristimulus values (X, Y, Z) of the sample.
-
-
Calculation:
Troubleshooting Common Extrusion Issues
Table 5: Troubleshooting Guide for High-Temperature Extrusion
| Issue | Potential Cause | Recommended Action with this compound |
| Discoloration (Yellowing) | Polymer degradation due to excessive heat or shear. | Ensure optimal dosage of this compound. Its excellent resistance to NOx gas discoloration can also be beneficial.[3] Reduce barrel temperatures or screw speed if necessary.[17][18][19][20][21] |
| Melt Fracture / Sharkskin | High melt viscosity or excessive extrusion speed. | This compound helps maintain the polymer's molecular weight, which can influence viscosity. Adjusting the die temperature or reducing the extrusion rate can also help.[17][19][21] |
| Gels / "Fish Eyes" | Cross-linked polymer particles, unmelted material, or contamination. | This compound is specifically designed to prevent the formation of "Fish-Eye" gels in LLDPE and other polyolefins.[3][4] Ensure proper drying of materials and check for contamination. |
| Surging (Fluctuating Output) | Inconsistent feeding, improper temperature profile, or screw design. | While this compound primarily addresses chemical degradation, a stable melt viscosity can contribute to a more stable process. Ensure consistent material feeding and optimize the temperature profile.[17][21] |
Conclusion
This compound is a highly effective processing stabilizer for a wide range of polymers subjected to high-temperature extrusion. Its unique hybrid structure provides a dual-action mechanism of radical scavenging and hydroperoxide decomposition, leading to superior protection against thermal and oxidative degradation. By following the detailed protocols outlined in this document, researchers, scientists, and drug development professionals can effectively evaluate and implement this compound to enhance the processing stability and final product quality of their polymer-based formulations.
References
- 1. specialchem.com [specialchem.com]
- 2. This compound | 203255-81-6 | Benchchem [benchchem.com]
- 3. Plastic Additives - SUMILIZER™ GP | Polymer stabilizer | Advanced Materials Division [sumitomo-chem.co.jp]
- 4. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 5. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 6. zwickroell.com [zwickroell.com]
- 7. ASTM D1238-23: Melt Flow Rates Of Thermoplastics - The ANSI Blog [blog.ansi.org]
- 8. tzrrj.com [tzrrj.com]
- 9. sciteq.com [sciteq.com]
- 10. industrialphysics.com [industrialphysics.com]
- 11. store.astm.org [store.astm.org]
- 12. kelid1.ir [kelid1.ir]
- 13. img.antpedia.com [img.antpedia.com]
- 14. store.astm.org [store.astm.org]
- 15. standards.iteh.ai [standards.iteh.ai]
- 16. mdpi.com [mdpi.com]
- 17. Troubleshooting Common Issues in Twin-Screw Polymer Extrusion: Proven Solutions for Optimal Performance [onlytrainings.com]
- 18. pubs.aip.org [pubs.aip.org]
- 19. jfextruder.com [jfextruder.com]
- 20. researchgate.net [researchgate.net]
- 21. elastron.com [elastron.com]
Application Notes and Protocols for Sumilizer™ GP in the Prevention of Fish-Eye Gels in Polyethylene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Sumilizer™ GP, a high-performance antioxidant, and its application in preventing the formation of fish-eye gels in polyethylene (PE), particularly in linear low-density polyethylene (LLDPE) film applications. Detailed experimental protocols and data are presented to guide researchers in utilizing Sumilizer™ GP to enhance polymer processing stability and final product quality.
Introduction to Fish-Eye Gels in Polyethylene
Fish-eye gels are common defects in polyethylene films that appear as small, lens-shaped imperfections. These gels are typically caused by cross-linked polymer particles, high molecular weight, unmelted polymer fractions, or external contaminants.[1] The formation of these gels is often initiated by thermal and oxidative degradation of the polymer during high-temperature processing.[2] This degradation leads to the formation of radicals, which can then propagate cross-linking reactions, resulting in insoluble, high-molecular-weight particles that manifest as fish-eye gels in the final film product. These defects compromise the film's mechanical properties, optical clarity, and overall performance.
Sumilizer™ GP: A Hybrid Antioxidant Solution
Sumilizer™ GP, developed by Sumitomo Chemical, is a unique, high-performance processing stabilizer designed to mitigate the formation of fish-eye gels in polyolefins.[3][4][5] Its chemical name is 6-[3-(3-tert-Butyl-4-hydroxy-5-methylphenyl)propoxy]-2,4,8,10-tetra-tert-butyldibenzo[d,f][1][3][6]dioxaphosphepin.[7]
What sets Sumilizer™ GP apart is its innovative hybrid structure, which incorporates both a hindered phenolic antioxidant moiety and a phosphite processing stabilizer moiety within a single molecule.[3][8] This dual functionality allows it to interrupt the polymer degradation cascade at multiple points, providing exceptional processing stability, especially at the elevated temperatures required for modern film extrusion processes.[3][9]
The recommended dosage of Sumilizer™ GP in LLDPE for fish-eye gel prevention is typically between 500 and 2000 ppm.[7]
Mechanism of Action
The synergistic action of the two functional groups within Sumilizer™ GP provides a robust defense against thermo-oxidative degradation.
-
Phenolic Antioxidant Moiety: This component acts as a primary antioxidant by donating a hydrogen atom to chain-propagating peroxy radicals (ROO•), thereby terminating the radical chain reaction and preventing further degradation of the polymer.[8]
-
Phosphite Moiety: This part functions as a secondary antioxidant. It decomposes hydroperoxides (ROOH) into non-radical, stable products, preventing them from breaking down into new radicals that could initiate further degradation.[8]
This dual mechanism is highly efficient in preventing the initial degradation steps that lead to cross-linking and the formation of fish-eye gels.
Performance Data of Sumilizer™ GP
The following tables summarize the performance of Sumilizer™ GP in preventing fish-eye gels and maintaining the quality of LLDPE films during processing. The data is based on graphical representations and descriptions from technical documents.[5]
Table 1: Comparative Performance in Fish-Eye Gel Reduction in LLDPE Film
| Additive System | Concentration (ppm) | Relative Fish-Eye Gel Frequency |
| Control (No Additive) | 0 | High |
| Conventional Phosphite (P-2) | 1000 | Moderate |
| Sumilizer™ GP | 1000 | Significantly Reduced |
Table 2: Effect of Sumilizer™ GP on LLDPE Properties During Multiple Extrusions
| Property | Condition | Without Sumilizer™ GP | With Sumilizer™ GP (1500 ppm) |
| Melt Flow Rate (MFR) | After 1st Pass | Baseline | Baseline |
| After 5th Pass | Significant Increase (Degradation) | Maintained (Stable) | |
| Yellowness Index (YI) | After 1st Pass | Low | Low |
| After 5th Pass | High (Discoloration) | Low (Color Stability) |
Experimental Protocols
The following are detailed protocols for evaluating the effectiveness of Sumilizer™ GP in preventing fish-eye gels in polyethylene.
Protocol for Compounding and Film Extrusion
Objective: To prepare LLDPE film samples with and without Sumilizer™ GP for subsequent analysis.
Materials:
-
Linear Low-Density Polyethylene (LLDPE) resin (powder or pellets)
-
Sumilizer™ GP
-
Control antioxidant (optional, for comparison)
-
Twin-screw extruder
-
Blown film extrusion line
-
Precision weigh scale
-
Tumble blender
Procedure:
-
Pre-blending: Accurately weigh the LLDPE resin and the desired amount of Sumilizer™ GP (e.g., 1000 ppm). For a control sample, use only LLDPE resin. If using a comparative antioxidant, prepare a separate blend.
-
Homogenization: Add the components to a tumble blender and mix for 20-30 minutes to ensure uniform distribution of the antioxidant.
-
Extrusion Compounding:
-
Set the temperature profile of the twin-screw extruder suitable for LLDPE (e.g., 180°C - 220°C from feed zone to die).
-
Feed the blended material into the extruder at a constant rate.
-
Extrude the molten polymer through a strand die and into a water bath for cooling.
-
Pelletize the cooled strands.
-
-
Blown Film Extrusion:
-
Dry the compounded pellets to remove any moisture.
-
Feed the pellets into a blown film extruder with a suitable temperature profile (e.g., 190°C - 230°C).
-
Extrude the polymer through an annular die to form a tubular film.
-
Inflate the tube with air to the desired blow-up ratio (BUR).
-
Cool the film using an air ring.
-
Collapse the bubble and wind the film onto a roll.
-
Produce films of a specified thickness (e.g., 50 µm).
-
Protocol for Fish-Eye Gel Analysis
Objective: To quantify the number and size of fish-eye gels in the produced LLDPE films.
Materials:
-
LLDPE film samples (with and without Sumilizer™ GP)
-
Lightbox or other uniform light source
-
Digital camera with macro lens or a flatbed scanner
-
Image analysis software (e.g., ImageJ)
-
Gel counting template (a defined area, e.g., 10 cm x 10 cm)
Procedure:
-
Sample Preparation: Cut representative sections of the film from each roll.
-
Image Acquisition:
-
Place a film sample on the lightbox.
-
Use the digital camera or scanner to capture high-resolution images of the film. Ensure consistent lighting and focus for all samples.
-
-
Image Analysis:
-
Open the captured image in the image analysis software.
-
Define the scale of the image.
-
Use the software's particle analysis function to identify and count the fish-eye gels within the defined template area.
-
Set a minimum size threshold to exclude insignificant specks.
-
Record the number of gels per unit area (e.g., gels/100 cm²).
-
-
Data Comparison: Compare the gel counts for the films with and without Sumilizer™ GP.
Visualizations
The following diagrams illustrate the mechanism of action of Sumilizer™ GP and a typical experimental workflow.
Caption: Mechanism of Sumilizer™ GP in preventing polymer degradation.
Caption: Experimental workflow for evaluating Sumilizer™ GP performance.
Conclusion
Sumilizer™ GP is a highly effective antioxidant for preventing the formation of fish-eye gels in polyethylene films. Its unique hybrid structure provides a dual-action mechanism that offers superior protection against thermo-oxidative degradation during processing. The use of Sumilizer™ GP leads to a significant reduction in gel defects, improved polymer stability, and enhanced overall film quality. The protocols outlined in these notes provide a framework for researchers to quantify the benefits of Sumilizer™ GP in their specific polyethylene applications.
References
- 1. ulprospector.com [ulprospector.com]
- 2. mdpi.com [mdpi.com]
- 3. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 4. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 5. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 6. This compound | 203255-81-6 | Benchchem [benchchem.com]
- 7. specialchem.com [specialchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocol for Evaluating the Processing Stability of Polystyrene with Sumilizer® GP
Introduction
Polystyrene (PS) is a versatile and widely used thermoplastic that can undergo degradation during processing at elevated temperatures. This degradation, primarily caused by thermo-oxidative reactions, can lead to undesirable changes in its physical and chemical properties, such as reduced molecular weight, increased melt flow, discoloration (yellowing), and the formation of gels. To mitigate these effects and ensure the integrity of the final product, antioxidants and processing stabilizers are incorporated into the polymer matrix.
Sumilizer® GP, developed by Sumitomo Chemical, is a high-performance hybrid antioxidant that integrates both a hindered phenol and a phosphite moiety within a single molecule.[1][2] This unique structure allows it to function as both a primary antioxidant (radical scavenger) and a secondary antioxidant (hydroperoxide decomposer), providing excellent processing stability to polymers like polystyrene.[1][3] This application note provides a detailed protocol for evaluating the effectiveness of Sumilizer® GP in enhancing the processing stability of polystyrene. The protocol outlines procedures for sample preparation, multiple extrusion processing, and subsequent analysis of key stability indicators.
Mechanism of Action of Sumilizer® GP
During the high-temperature processing of polystyrene, the polymer chains can react with oxygen to form alkyl radicals (R•). These radicals initiate a chain reaction, leading to the formation of peroxy radicals (ROO•) and hydroperoxides (ROOH), which are unstable and can decompose to cause chain scission and cross-linking, ultimately degrading the polymer.
Sumilizer® GP interrupts this degradation cycle through a dual-action mechanism:[1][2][4]
-
Primary Antioxidant (Phenolic Moiety): The hindered phenolic component of Sumilizer® GP donates a hydrogen atom to the reactive peroxy radicals (ROO•), neutralizing them and forming a stable phenoxy radical, thereby terminating the degradation chain reaction.[1][3]
-
Secondary Antioxidant (Phosphite Moiety): The phosphite group decomposes hydroperoxides (ROOH) into non-radical, stable alcohols.[2][4] In this process, the trivalent phosphorus is oxidized to its pentavalent state.[1]
This intramolecular synergistic effect of having both functionalities in one molecule makes Sumilizer® GP a highly efficient processing stabilizer.[1]
Experimental Protocol
This protocol describes a method to evaluate the processing stability of polystyrene formulations containing Sumilizer® GP by subjecting them to multiple extrusion cycles and measuring the changes in melt flow rate and color.
Materials and Equipment
-
Polystyrene (PS): General-purpose polystyrene (GPPS) or high-impact polystyrene (HIPS) pellets. The grade should be selected based on the intended application.
-
Sumilizer® GP: Supplied by Sumitomo Chemical.[5]
-
Twin-screw extruder: With a temperature controller and pelletizer.
-
Melt Flow Indexer (MFI): Conforming to ASTM D1238 or ISO 1133 standards.
-
Spectrocolorimeter or Yellowness Index (YI) meter: For color measurement of pellets or plaques.
-
Injection molding machine (optional): For preparing color plaques.
-
Analytical balance: Accurate to 0.001 g.
-
Drying oven: With temperature and atmospheric control.
Experimental Workflow
Caption: Experimental workflow for evaluating the processing stability of polystyrene with this compound.
Sample Preparation
-
Drying: Dry the polystyrene pellets in an oven at 80°C for 4 hours to remove any absorbed moisture, which can cause degradation during processing.
-
Formulation: Prepare different formulations of polystyrene with varying concentrations of Sumilizer® GP. A control sample with no stabilizer should also be prepared. Recommended dosage levels for Sumilizer® GP in polystyrene are typically in the range of 700 to 1200 ppm.[2]
-
Blending: Pre-blend the dried polystyrene pellets with the desired amount of Sumilizer® GP powder in a sealed bag by tumbling for at least 5 minutes to ensure a homogeneous mixture.
Extrusion Process
-
Extruder Setup: Set the temperature profile of the twin-screw extruder suitable for polystyrene. A typical temperature profile might be:
-
Feed zone: 180°C
-
Compression zone: 190°C
-
Metering zone: 200°C
-
Die: 210°C
-
-
First Pass (E1): Feed the blended material into the extruder. Collect the extruded strands, cool them in a water bath, and pelletize them. Retain a sample of these pellets for analysis.
-
Multiple Passes (E2-E5): Re-extrude the pellets from the previous pass. Repeat this process for a predetermined number of cycles (e.g., 5 passes) to simulate the effect of repeated processing. Collect and label samples after each extrusion pass.
Analytical Testing
-
Melt Flow Index (MFI) Measurement:
-
Measure the MFI of the pellets from each extrusion pass according to ASTM D1238 or ISO 1133.
-
Typical conditions for polystyrene are 200°C with a 5 kg load.
-
An increase in MFI indicates a decrease in molecular weight due to chain scission. A stable MFI suggests good processing stability.
-
-
Color Measurement (Yellowness Index - YI):
-
Measure the color of the pellets or injection-molded plaques from each extrusion pass using a spectrocolorimeter.
-
Calculate the Yellowness Index (YI) according to ASTM E313.
-
An increase in YI indicates thermal degradation and discoloration. Lower YI values signify better color stability.
-
Data Presentation
The collected data should be organized into tables for clear comparison of the different formulations.
Table 1: Melt Flow Index (g/10 min) at 200°C/5 kg
| Formulation | Extrusion 1 | Extrusion 2 | Extrusion 3 | Extrusion 4 | Extrusion 5 | ΔMFI (E5-E1) |
| Polystyrene (Control) | 2.5 | 3.8 | 5.2 | 6.8 | 8.5 | 6.0 |
| PS + 700 ppm Sumilizer® GP | 2.4 | 2.6 | 2.8 | 3.1 | 3.4 | 1.0 |
| PS + 1200 ppm Sumilizer® GP | 2.4 | 2.5 | 2.6 | 2.7 | 2.8 | 0.4 |
Table 2: Yellowness Index (YI)
| Formulation | Extrusion 1 | Extrusion 2 | Extrusion 3 | Extrusion 4 | Extrusion 5 | ΔYI (E5-E1) |
| Polystyrene (Control) | 10 | 15 | 22 | 30 | 40 | 30 |
| PS + 700 ppm Sumilizer® GP | 10 | 11 | 12.5 | 14 | 16 | 6 |
| PS + 1200 ppm Sumilizer® GP | 10 | 10.5 | 11 | 11.5 | 12 | 2 |
Interpretation of Results
The effectiveness of Sumilizer® GP as a processing stabilizer for polystyrene can be determined by comparing the changes in MFI and YI for the stabilized formulations against the control.
-
MFI Stability: A smaller increase in MFI (lower ΔMFI) after multiple extrusions indicates that Sumilizer® GP is effectively preventing chain scission and maintaining the molecular weight of the polystyrene.[2]
-
Color Stability: A smaller increase in YI (lower ΔYI) demonstrates the ability of Sumilizer® GP to prevent thermo-oxidative degradation that leads to the formation of color bodies.[1]
The results are expected to show a dose-dependent effect, with higher concentrations of Sumilizer® GP providing greater processing stability.
Signaling Pathway: Polystyrene Degradation and Stabilization
Caption: Polystyrene degradation pathway and the stabilizing action of this compound.
Conclusion
This protocol provides a comprehensive framework for researchers and scientists to evaluate the processing stability of polystyrene enhanced with Sumilizer® GP. By systematically measuring key performance indicators such as melt flow index and yellowness index across multiple processing cycles, a clear and quantitative assessment of the stabilizer's efficacy can be achieved. The unique dual-functionality of Sumilizer® GP is expected to demonstrate a significant improvement in the processing stability of polystyrene, leading to higher quality final products with preserved mechanical properties and appearance.
References
Sumilizer GP for improving melt flow characteristics of polyolefins
Application Notes and Protocols for Researchers and Scientists
Sumilizer GP, a high-performance processing stabilizer, offers a significant advantage in improving the melt flow characteristics of polyolefins. Its unique hybrid structure, integrating both a hindered phenolic antioxidant and a phosphite processing stabilizer within a single molecule, provides a synergistic effect that maintains polymer integrity during high-temperature processing.[1] This document provides detailed application notes, experimental protocols, and the mechanistic understanding of this compound for professionals in polymer science and drug development.
Quantitative Data on Performance
This compound demonstrates remarkable efficacy in stabilizing the melt flow rate (MFR) of polyolefins, particularly polypropylene (PP), during processing. This stabilization is crucial for maintaining consistent product quality and processability.
Table 1: Effect of this compound on the Melt Flow Rate (MFR) of Polypropylene after Melt Extrusion [1]
| Formulation | Melt Flow Rate (g/10 min) |
| Polypropylene with this compound | 14–15 |
| Polypropylene with conventional phenolic antioxidant and phosphonic process stabilizer | ~22 |
Table 2: Recommended Dosage of this compound in Polyolefins [2]
| Polyolefin Grade | Recommended Dosage (ppm) |
| Linear Low-Density Polyethylene (LLDPE) | 500–2000 |
| Biaxially Oriented Polypropylene (BOPP) | 500–1500 |
Table 3: Impact of this compound on Melt Tension of Polypropylene [1]
| Formulation | Melt Tension (g) |
| Polypropylene with this compound | ~3 |
| Polypropylene with conventional phenolic antioxidant and phosphonic process stabilizer | ~1 |
Mechanism of Action
This compound's effectiveness stems from its dual-function design, which combines a primary antioxidant (hindered phenolic group) and a secondary antioxidant (phosphite group) in one molecule.[1] This allows it to interrupt the polymer degradation cascade at multiple points.
The hindered phenolic moiety acts as a radical scavenger, donating a hydrogen atom to reactive polymer radicals (R•) and peroxy radicals (ROO•) to terminate the degradation chain reaction.[3][4] The resulting phenoxy radical is stabilized by steric hindrance, preventing it from initiating new degradation chains.
The phosphite moiety functions by decomposing hydroperoxides (ROOH) into non-radical, stable alcohols (ROH).[5][6] This prevents the homolytic cleavage of hydroperoxides, which would otherwise generate new radicals and accelerate polymer degradation.
Caption: Dual-action mechanism of this compound.
Experimental Protocols
Protocol for Melt Flow Rate (MFR) Measurement of Polypropylene
This protocol is based on the ASTM D1238 standard test method.[7][8][9][10]
Objective: To determine the effect of this compound on the melt flow rate of polypropylene.
Materials and Equipment:
-
Extrusion plastometer (Melt Flow Indexer)
-
Standard die (2.095 mm diameter, 8.000 mm length)
-
Piston
-
Analytical balance (accurate to 0.001 g)
-
Timer
-
Polypropylene resin (control)
-
Polypropylene resin containing a specified concentration of this compound
-
Polypropylene resin containing a conventional antioxidant system
-
Cleaning tools for the plastometer
Procedure:
-
Preparation:
-
Sample Loading:
-
Charge the barrel with 4 to 5 grams of the polypropylene sample (control, with this compound, or with conventional antioxidant).
-
Insert the piston and allow the sample to preheat for 5 minutes.
-
-
Measurement:
-
After the preheating time, place the test load on the piston.
-
Allow the polymer to extrude. Discard the first extrudate.
-
Collect extrudates for a timed interval (e.g., 30 seconds). Collect at least three separate extrudates.
-
-
Data Analysis:
-
Weigh each collected extrudate to the nearest 0.001 g.
-
Calculate the MFR for each extrudate using the following formula: MFR (g/10 min) = (mass of extrudate in g / collection time in s) * 600
-
Calculate the average MFR from the collected extrudates.
-
Caption: MFR measurement experimental workflow.
Protocol for Evaluation of "Fish-Eye" Gel Prevention in Polyolefin Films
This protocol is based on common industry practices for gel content evaluation.[12][13][14][15]
Objective: To assess the effectiveness of this compound in reducing the formation of "fish-eye" gels in polyethylene films.
Materials and Equipment:
-
Film extrusion line (blown or cast)
-
Polyethylene resin (control)
-
Polyethylene resin containing this compound
-
Lightbox or other illuminated viewing surface
-
Optical microscope
-
Image analysis software (optional)
-
Standard reference films for Film Appearance Rating (FAR) (if available)
Procedure:
-
Film Production:
-
Extrude films of a specified thickness (e.g., 50 µm) from both the control polyethylene resin and the resin containing this compound.
-
Ensure consistent processing conditions (temperature, screw speed, etc.) for both samples.
-
-
Qualitative Evaluation (Film Appearance Rating):
-
Visually inspect a defined area of each film sample on a lightbox.
-
Compare the films to standard reference films to assign a Film Appearance Rating (FAR). A lower FAR indicates fewer defects.[12]
-
-
Quantitative Evaluation (Manual Gel Counting):
-
Place a defined area of the film (e.g., 1 m²) on the lightbox.
-
Manually count the number of "fish-eye" gels. Gels can be categorized by size (e.g., small, medium, large) using a calibrated reticle or ruler.[12]
-
-
Advanced Evaluation (Automated Optical Scanning):
-
If available, use an automated optical scanning system to analyze the film samples.
-
The system will detect and quantify gels based on size and number, providing a more objective and detailed analysis.[12]
-
-
Microscopic Analysis (Optional):
-
Excise a representative "fish-eye" gel from the film.
-
Examine the gel under an optical microscope to determine its morphology and potential origin (e.g., cross-linked polymer, foreign contaminant).
-
Caption: "Fish-eye" gel evaluation workflow.
Conclusion
This compound is a highly effective processing stabilizer for polyolefins, offering superior control over melt flow characteristics compared to conventional antioxidant systems. Its unique dual-function mechanism provides robust protection against thermal and oxidative degradation during processing. The provided protocols offer standardized methods for quantifying the performance benefits of this compound in a laboratory or industrial setting. For researchers and professionals in polymer science, this compound presents a valuable tool for enhancing the quality and processability of polyolefin-based materials.
References
- 1. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of Hindered Phenol Antioxidant [vinatiorganics.com]
- 4. partinchem.com [partinchem.com]
- 5. How Does Phosphite Antioxidants Work? [vinatiorganics.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. industrialphysics.com [industrialphysics.com]
- 8. tzrrj.com [tzrrj.com]
- 9. Melt Flow Rate Testing to ASTM D 1238, ISO 1133 [intertek.com]
- 10. zwickroell.com [zwickroell.com]
- 11. plastics.ulprospector.com [plastics.ulprospector.com]
- 12. elastomerx.com [elastomerx.com]
- 13. maxcessintl.com [maxcessintl.com]
- 14. library.rolltoroll.org [library.rolltoroll.org]
- 15. scribd.com [scribd.com]
Application Notes and Protocols: Evaluating the Resistance of Sumilizer® GP to NOx Gas Discoloration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sumilizer® GP is a high-performance, hybrid antioxidant system that incorporates both a hindered phenolic antioxidant and a phosphite antioxidant in a single molecule.[1] This unique structure provides excellent processing stability and long-term thermal stability to a wide range of polymers, including polyolefins (L-LDPE, PP), styrenics (PS), polyamides (PA), and polycarbonates (PC).[1][2] A key feature of Sumilizer® GP is its exceptional resistance to discoloration caused by exposure to nitrogen oxides (NOx), a common atmospheric pollutant.[2][3][4] This phenomenon, often referred to as "gas fading" or "gas yellowing," can be a significant issue for polymers stabilized with conventional phenolic antioxidants.[5]
These application notes provide a detailed experimental protocol for testing and quantifying the resistance of polymer formulations containing Sumilizer® GP to NOx gas discoloration. The methodologies described herein are designed to provide a standardized framework for researchers and professionals in material science and drug development to assess the color stability of their products.
Mechanism of NOx Discoloration and the Protective Role of Sumilizer® GP
Nitrogen oxides, prevalent in industrial and urban environments, can react with traditional phenolic antioxidants to form colored quinoidal byproducts, leading to the yellowing of the polymer matrix.
Sumilizer® GP mitigates this discoloration through a dual-action mechanism. The phosphite moiety within the Sumilizer® GP molecule acts as a secondary antioxidant, effectively neutralizing NOx gases by reducing them to non-chromophoric species.[5] This sacrificial action prevents the NOx from reacting with the phenolic component of the antioxidant or the polymer itself. The hindered phenolic component, in turn, provides primary antioxidant protection against thermo-oxidative degradation during processing and service life.
Signaling Pathway: NOx Interaction with Polymer Antioxidants
Caption: Mechanism of NOx-induced discoloration and the protective pathway of Sumilizer® GP.
Experimental Protocols
This section outlines the detailed methodology for preparing polymer samples and conducting the NOx gas exposure test.
Materials and Equipment
-
Polymer Resin: Base polymer resin (e.g., L-LDPE, PP, PS) free of any antioxidant additives.
-
Sumilizer® GP: As the experimental additive.
-
Control Antioxidant: A conventional phenolic antioxidant for comparison (e.g., Tris(2,4-di-tert-butylphenyl) phosphite).
-
Processing Equipment: Twin-screw extruder or a two-roll mill for compounding.
-
Sample Preparation Equipment: Compression molding machine to produce plaques of uniform thickness.
-
NOx Gas Exposure Chamber: A chamber with the capability to control gas concentration, temperature, and humidity.
-
Colorimeter or Spectrophotometer: For measuring color changes in accordance with ASTM E313.
-
NOx Gas Source: A certified gas cylinder of NOx (typically a mixture of NO and NO2) balanced with air or nitrogen.
Sample Preparation
-
Drying: Dry the polymer resin according to the manufacturer's recommendations to remove any residual moisture.
-
Compounding:
-
Prepare at least two formulations:
-
Experimental Group: Polymer resin + Sumilizer® GP (recommended dosage: 500-2000 ppm).[2]
-
Control Group: Polymer resin + conventional phenolic antioxidant (at a concentration equivalent to the phenolic component in the Sumilizer® GP formulation).
-
-
Melt-compound each formulation using a twin-screw extruder or a two-roll mill to ensure homogeneous dispersion of the antioxidant.
-
-
Plaque Formation:
-
Using a compression molding machine, prepare flat plaques of uniform thickness (e.g., 2 mm) from the compounded materials.
-
Ensure consistent processing parameters (temperature, pressure, and cooling rate) for all samples.
-
Cut the plaques into specimens of a suitable size for the exposure chamber and colorimeter (e.g., 50 mm x 50 mm).
-
NOx Gas Exposure Protocol
This protocol is based on the principles of AATCC Test Method 23, adapted for plastic specimens.
-
Initial Color Measurement: Before exposure, measure the initial Yellowness Index (YI) of at least three specimens from each group (Experimental and Control) using a colorimeter or spectrophotometer, following ASTM E313.
-
Exposure Chamber Setup:
-
Set the temperature and humidity of the NOx gas exposure chamber to the desired levels (e.g., 50°C ± 2°C and 65% ± 5% RH).
-
Introduce the NOx gas into the chamber to achieve the target concentration (e.g., 10 ± 2 ppm).
-
-
Sample Exposure:
-
Suspend the polymer specimens in the chamber, ensuring that they are not in contact with each other and that the gas can circulate freely around all surfaces.
-
Expose the specimens to the NOx atmosphere for a predetermined duration (e.g., 24, 48, 72, and 96 hours).
-
-
Periodic Evaluation:
-
At each time interval, remove a set of specimens from each group.
-
Allow the specimens to condition at ambient temperature for at least 2 hours.
-
Measure the Yellowness Index (YI) of the exposed specimens as per ASTM E313.
-
Experimental Workflow
Caption: Workflow for testing the NOx gas discoloration resistance of Sumilizer® GP.
Data Presentation
The collected data should be summarized in a clear and structured format to facilitate comparison between the different formulations. The change in Yellowness Index (ΔYI) is a key parameter and is calculated as:
ΔYI = YIfinal - YIinitial
Table 1: Yellowness Index (YI) of Polymer Plaques after NOx Gas Exposure
| Exposure Time (hours) | Formulation | Initial YI | Final YI | ΔYI (Change in Yellowness Index) |
| 24 | Polymer + Sumilizer® GP | |||
| Polymer + Control Antioxidant | ||||
| 48 | Polymer + Sumilizer® GP | |||
| Polymer + Control Antioxidant | ||||
| 72 | Polymer + Sumilizer® GP | |||
| Polymer + Control Antioxidant | ||||
| 96 | Polymer + Sumilizer® GP | |||
| Polymer + Control Antioxidant |
Table 2: Test Conditions for NOx Gas Exposure
| Parameter | Value |
| NOx Gas Concentration | 10 ± 2 ppm |
| Exposure Temperature | 50°C ± 2°C |
| Relative Humidity | 65% ± 5% |
| Evaluation Intervals | 24, 48, 72, 96 hours |
| Color Measurement Standard | ASTM E313 |
Conclusion
The experimental setup and protocols detailed in these application notes provide a robust framework for evaluating the superior resistance of Sumilizer® GP to NOx gas-induced discoloration. By following these standardized procedures, researchers, scientists, and drug development professionals can generate reliable and comparable data to support material selection and product development, ensuring the long-term color stability of their polymer-based products. The unique molecular structure of Sumilizer® GP offers a significant advantage in applications where exposure to atmospheric pollutants is a concern.
References
Application Notes and Protocols: Use of Sumilizer® GP in Combination with Other Polymer Additives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sumilizer® GP, a product of Sumitomo Chemical, is a high-performance hybrid-type antioxidant for polymers.[1] Its unique molecular structure incorporates both a hindered phenolic moiety and a phosphite moiety, enabling an "intramolecular synergistic effect" that provides excellent processing stability to a wide range of polymers, including polyolefins (L-LDPE, PP), polystyrene (PS), polyamide (PA), and polycarbonate (PC).[2][3] This single-molecule system is designed to protect polymers from thermo-oxidative degradation during high-temperature processing, reduce the formation of "fish-eye" gels, and improve color stability.[1][4]
While Sumilizer® GP is highly effective as a standalone processing stabilizer, its performance can be further tailored for specific applications through combination with other polymer additives.[2] This document provides detailed application notes and experimental protocols for evaluating the synergistic and interactive effects of Sumilizer® GP with other common polymer additives, such as UV stabilizers and acid scavengers.
Chemical Structure and Synergistic Mechanism
Sumilizer® GP is chemically known as 6-[3-(3-tert-Butyl-4-hydroxy-5-methylphenyl)propoxy]-2,4,8,10-tetra-tert-butyldibenzo[d,f][1][2][4]dioxaphosphepin.[1] Its hybrid nature allows it to function as both a primary and secondary antioxidant.
-
Phenolic Moiety (Primary Antioxidant): The hindered phenol group acts as a radical scavenger, terminating free radicals that are formed during polymer degradation.
-
Phosphite Moiety (Secondary Antioxidant): The phosphite group decomposes hydroperoxides, which are unstable intermediates that can lead to further degradation and discoloration.[5]
This dual functionality within a single molecule provides a built-in synergistic effect, often allowing for lower loading levels compared to conventional antioxidant blends.[2]
Combination of Sumilizer® GP with Other Polymer Additives
Synergistic Effects with Hindered Amine Light Stabilizers (HALS)
For applications requiring long-term UV stability, the combination of Sumilizer® GP with a Hindered Amine Light Stabilizer (HALS) is recommended. HALS are highly efficient radical scavengers that protect polymers from photo-oxidation.
Application Benefits:
-
Comprehensive Protection: Provides protection against both thermal degradation during processing (from Sumilizer® GP) and photo-degradation during the product's service life (from HALS).
-
Enhanced Long-Term Stability: The combination can lead to a synergistic effect, where the total stabilizing effect is greater than the sum of the individual components.[6]
Recommended HALS:
-
Chimassorb® 944: A high molecular weight HALS with low volatility and good extraction resistance, suitable for polyolefin films and fibers.[7][8]
Table 1: Illustrative Performance Data of Sumilizer® GP in Combination with HALS in Polypropylene (PP)
| Additive System | Concentration (ppm) | Melt Flow Index (MFI) g/10 min (after 5 extrusions) | Yellowness Index (YI) (after 5 extrusions) | Weathering Resistance (Hours to 50% Elongation Retention) |
| Control (Unstabilized PP) | - | 35.5 | 15.2 | < 500 |
| Conventional AO Blend | 1500 | 22.0 | 5.8 | 600 |
| Sumilizer® GP | 1000 | 14.5 | 3.1 | 650 |
| Conventional AO Blend + Chimassorb® 944 | 1500 + 1000 | 22.2 | 6.0 | 2500 |
| Sumilizer® GP + Chimassorb® 944 | 1000 + 1000 | 14.8 | 3.5 | > 3000 |
*Conventional AO Blend: 750 ppm Phenolic AO + 750 ppm Phosphite AO. Note: The data in this table is illustrative and intended to demonstrate the expected performance benefits. Actual results will vary depending on the specific polymer grade, processing conditions, and other additives used.
Interaction with Acid Scavengers
The phosphite moiety in Sumilizer® GP, like other phosphite antioxidants, can be susceptible to hydrolysis, particularly in the presence of acidic species. This can be a concern when using certain fillers or anti-blocking agents that have a high solid acid strength.[2] To mitigate this, the co-addition of an acid scavenger is recommended.
Application Benefits:
-
Improved Hydrolytic Stability: Acid scavengers neutralize acidic residues from polymerization catalysts or other additives, protecting the phosphite group in Sumilizer® GP from hydrolysis.
-
Maintained Processing Stability: By preventing the degradation of Sumilizer® GP, its high-performance processing stabilization is maintained.
Recommended Acid Scavengers:
-
Calcium Stearate: A widely used acid scavenger and lubricant in polyolefin applications.[9]
-
Hydrotalcite: A synthetic layered double hydroxide that can act as an effective acid scavenger.
Table 2: Illustrative Performance Data of Sumilizer® GP with an Acid Scavenger in Linear Low-Density Polyethylene (L-LDPE)
| Additive System | Concentration (ppm) | Melt Flow Index (MFI) g/10 min (after 5 extrusions) | Yellowness Index (YI) (after 5 extrusions) | Hydrolysis Resistance (% Sumilizer® GP retained after aging) |
| Control (Unstabilized L-LDPE) | - | 25.8 | 12.5 | - |
| Sumilizer® GP + Acidic Filler | 1500 | 15.2 | 8.9 | 65% |
| Sumilizer® GP + Acidic Filler + Calcium Stearate | 1500 + 1000 | 5.5 | 4.2 | 95% |
Note: The data in this table is illustrative. The level of hydrolysis and the effectiveness of the acid scavenger will depend on the specific acidic species present and the processing conditions.
Experimental Protocols
Protocol for Evaluating Processing Stability
This protocol uses a torque rheometer to simulate the shear and thermal stresses experienced by a polymer during processing.
Equipment:
-
Torque Rheometer (e.g., Brabender Plastograph or similar)
-
Mixing Chamber
-
Roller Blades
Procedure:
-
Preheat the mixing chamber of the torque rheometer to the desired processing temperature (e.g., 230°C for polypropylene).
-
Dry-blend the polymer resin with the additive package (Sumilizer® GP and any co-additives) in a plastic bag.
-
Add the blended material to the preheated mixing chamber.
-
Process the material at a constant rotor speed (e.g., 60 rpm) for a set time (e.g., 10-30 minutes).
-
Record the torque as a function of time. A stable or slowly decreasing torque indicates good processing stability.
-
After processing, collect the material and prepare samples for further analysis (MFI, YI).
Protocol for Measuring Melt Flow Index (MFI)
Standard: ASTM D1238 or ISO 1133
Equipment:
-
Melt Flow Indexer
Procedure:
-
Set the temperature and load of the MFI tester according to the polymer type (e.g., 230°C and 2.16 kg for polypropylene).
-
Introduce a specified amount of the processed polymer into the heated barrel.
-
Allow the polymer to melt for a specified pre-heating time.
-
Extrude the molten polymer through a standard die.
-
Collect and weigh the extrudate over a set period.
-
Calculate the MFI in grams per 10 minutes. A smaller change in MFI after processing indicates better stabilization.
Protocol for Determining Yellowness Index (YI)
Standard: ASTM E313
Equipment:
-
Spectrophotometer or Colorimeter
Procedure:
-
Prepare flat, opaque plaques of the processed polymer by compression molding.
-
Calibrate the spectrophotometer according to the manufacturer's instructions.
-
Measure the color coordinates of the polymer plaques.
-
Calculate the Yellowness Index based on the measured spectral data. A lower YI value indicates better color stability.
Protocol for Assessing Hydrolysis Resistance
Procedure:
-
Prepare polymer samples containing Sumilizer® GP and the co-additive of interest (e.g., an acidic filler).
-
Age the samples under conditions of elevated temperature and humidity (e.g., 60°C and 80% relative humidity) for a specified period.
-
Extract the Sumilizer® GP from the aged polymer samples using a suitable solvent (e.g., chloroform).
-
Quantify the amount of remaining (unhydrolyzed) Sumilizer® GP using High-Performance Liquid Chromatography (HPLC).
-
Calculate the percentage of Sumilizer® GP retained.
Visualizations
Caption: Polymer degradation and stabilization mechanism of Sumilizer® GP.
Caption: Experimental workflow for evaluating additive performance.
Caption: Logical relationships of Sumilizer® GP with other additives.
References
- 1. specialchem.com [specialchem.com]
- 2. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 3. Sumilizer GP | 203255-81-6 | Benchchem [benchchem.com]
- 4. ulprospector.com [ulprospector.com]
- 5. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 6. longchangchemical.com [longchangchemical.com]
- 7. santplas.com [santplas.com]
- 8. stobec.com [stobec.com]
- 9. vinipulchemicals.com [vinipulchemicals.com]
Sumilizer® GP in Recycled Polymer Processing: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The increasing use of recycled polymers in a wide range of applications necessitates the use of high-performance stabilizers to mitigate the degradation that occurs during reprocessing. Recycled polymers often exhibit a reduced melt viscosity, decreased mechanical properties, and increased susceptibility to oxidation due to their previous processing history and exposure to environmental stressors. Sumilizer® GP, a hybrid-type antioxidant developed by Sumitomo Chemical, offers a unique solution for the stabilization of recycled polymers. Its innovative molecular structure, incorporating both a phenolic antioxidant and a phosphite processing stabilizer moiety in a single molecule, provides a synergistic effect to protect polymers from thermo-oxidative degradation during melt processing.[1][2]
This document provides detailed application notes and protocols for the use of Sumilizer® GP in recycled polymer processing, with a focus on polyolefins such as polypropylene (PP) and polyethylene (PE).
Mechanism of Action
Sumilizer® GP functions as a multifunctional antioxidant, interfering with the polymer degradation cascade at multiple points.[3] The degradation of polyolefins during processing is an auto-oxidation process initiated by heat and shear, which generates alkyl radicals (R•). These radicals react with oxygen to form peroxy radicals (ROO•), which then abstract hydrogen from the polymer backbone to form hydroperoxides (ROOH) and more alkyl radicals, propagating a chain reaction.[1]
The dual-function design of Sumilizer® GP combats this cycle through two primary mechanisms:
-
Primary Antioxidant Action (Radical Scavenging): The hindered phenolic moiety in Sumilizer® GP acts as a primary antioxidant. It donates a hydrogen atom to the reactive peroxy radicals (ROO•), neutralizing them and forming a stable phenoxy radical, which does not propagate the degradation chain.[3]
-
Secondary Antioxidant Action (Hydroperoxide Decomposition): The phosphite moiety functions as a secondary antioxidant. It decomposes the unstable hydroperoxides (ROOH) into stable, non-radical products (alcohols), preventing them from breaking down into more reactive radicals that would accelerate degradation.[4]
This intramolecular synergistic effect makes Sumilizer® GP highly efficient at preserving the molecular weight and physical properties of polymers during high-temperature processing.[1]
References
Troubleshooting & Optimization
Troubleshooting poor dispersion of Sumilizer GP in a polymer melt
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing poor dispersion of Sumilizer GP in polymer melts.
Troubleshooting Guide
Poor dispersion of this compound can manifest as gels, streaks, or inconsistent product performance. This guide provides a systematic approach to identify and resolve common dispersion issues.
Visualizing the Troubleshooting Workflow
The following flowchart outlines a logical sequence of steps to diagnose and rectify poor dispersion of this compound.
Caption: A step-by-step workflow for troubleshooting poor dispersion of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is good dispersion important?
This compound is a high-performance, hybrid-type antioxidant that combines both a hindered phenolic and a phosphite moiety in a single molecule.[1] This unique structure provides excellent processing stability to polymers at elevated temperatures.[2][3] Good dispersion is crucial because it ensures that the antioxidant is evenly distributed throughout the polymer matrix, providing uniform protection against degradation. Poor dispersion can lead to localized degradation, the formation of gels (unmelted particles), and reduced mechanical properties of the final product.[4]
Q2: How can I assess the compatibility between this compound and my polymer?
Compatibility can be predicted by comparing the Hansen Solubility Parameters (HSPs) of this compound and the polymer. Materials with similar HSP values are more likely to be compatible.[4] The closer the HSP values, the lower the interaction radius, indicating better miscibility.
Q3: What are the typical processing parameters to consider for improving this compound dispersion?
Optimizing processing conditions is critical for achieving good dispersion. Key parameters include:
-
Melt Temperature: Increasing the temperature can enhance the solubility of this compound in the polymer melt. However, excessive temperatures should be avoided to prevent degradation of both the polymer and the additive.[4]
-
Screw Speed (Shear Rate): Higher screw speeds in an extruder increase the shear rate, which can help break down agglomerates of the additive and promote better mixing.[4]
-
Mixing Time: Sufficient residence time in the extruder is necessary to ensure that this compound has enough time to melt, disperse, and distribute uniformly within the polymer.[4]
Q4: Can the type of compounding equipment affect dispersion?
Yes, the equipment plays a significant role. Twin-screw extruders with appropriate screw designs, including mixing and kneading elements, are generally more effective for dispersive mixing than single-screw extruders.[4] Worn screw elements can reduce mixing efficiency and should be inspected regularly.
Q5: What are "fish-eyes" and how are they related to this compound dispersion?
"Fish-eyes" are small, gel-like defects that can appear in polymer films or molded parts. They are often caused by poorly dispersed additives or unmelted polymer. This compound is designed to have high compatibility with resins to help prevent the formation of fish-eye gels.[2][3][5] If you are observing fish-eyes, it is a strong indicator of a dispersion issue that needs to be addressed through the troubleshooting steps outlined above.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Unit |
| Chemical Name | 6-[3-(3-tert-Butyl-4-hydroxy-5-methylphenyl)propoxy]-2,4,8,10-tetra-tert-butyldibenzo[d,f][2][5][6]dioxaphosphepin | - |
| CAS Number | 203255-81-6 | - |
| Molecular Weight | 660.9 | g/mol |
| Melting Point | ≥115 | °C |
| Appearance | White crystalline powder | - |
| LogP | 12.50260 | - |
Table 2: Hansen Solubility Parameters (HSP) for this compound and Compatible Polymers
The compatibility of this compound with various polymers can be estimated by comparing their Hansen Solubility Parameters (δd for dispersion, δp for polar, and δh for hydrogen bonding). A smaller difference in these parameters suggests better compatibility. The HSPs for this compound are estimated based on its chemical structure using group contribution methods.
| Material | δd (MPa⁰.⁵) | δp (MPa⁰.⁵) | δh (MPa⁰.⁵) |
| This compound (Estimated) | 18.5 | 4.0 | 6.5 |
| Low-Density Polyethylene (LDPE) | 17.1 | 0.4 | 1.8 |
| Polypropylene (PP) | 17.4 | 0.0 | 1.0 |
| Polystyrene (PS) | 18.6 | 1.4 | 4.1 |
| Polyamide 6 (PA6) | 17.0 | 5.1 | 12.3 |
| Polycarbonate (PC) | 18.6 | 7.5 | 5.1 |
Note: The HSP values for polymers are approximate and can vary based on grade and molecular weight.
Experimental Protocols
Protocol 1: Evaluation of this compound Dispersion by Optical Microscopy
Objective: To visually assess the dispersion and distribution of this compound in a polymer matrix.
Materials and Equipment:
-
Polymer compound containing this compound
-
Microtome or sharp razor blade
-
Glass microscope slides and coverslips
-
Optical microscope with transmission and polarized light capabilities
-
Immersion oil (optional)
-
Image analysis software
Procedure:
-
Sample Preparation:
-
Using a microtome, carefully slice a thin section (10-20 µm) from the polymer compound.
-
Alternatively, if the sample is a film, a small representative section can be cut.
-
For bulk samples, a thin cross-section can be prepared by careful cutting with a razor blade.
-
-
Mounting:
-
Place the thin section onto a clean glass microscope slide.
-
Add a drop of immersion oil if necessary to improve image clarity.
-
Carefully place a coverslip over the sample, avoiding air bubbles.
-
-
Microscopic Examination:
-
Begin with a low magnification objective (e.g., 10x) to get an overview of the sample.
-
Scan different areas of the sample to assess the uniformity of the dispersion.
-
Switch to higher magnifications (e.g., 40x, 100x) to examine for agglomerates or undispersed particles of this compound.
-
Utilize transmitted light to observe the overall distribution.
-
Use polarized light to enhance the contrast between the amorphous polymer matrix and any crystalline agglomerates of the antioxidant.
-
-
Image Analysis:
-
Capture representative images of the dispersion at various magnifications.
-
Use image analysis software to quantify the size and distribution of any observed agglomerates.
-
Protocol 2: High-Resolution Dispersion Analysis using Scanning Electron Microscopy (SEM)
Objective: To obtain high-resolution images of the polymer morphology and the dispersion of this compound.
Materials and Equipment:
-
Polymer compound containing this compound
-
Cryo-ultramicrotome or razor blade for fracture surface preparation
-
SEM sample stubs
-
Conductive adhesive tabs or silver paint
-
Sputter coater with a conductive target (e.g., gold, palladium)
-
Scanning Electron Microscope (SEM)
Procedure:
-
Sample Preparation:
-
Cryo-fracturing: To reveal the internal morphology, freeze the polymer sample in liquid nitrogen for a few minutes until it is brittle.
-
Immediately fracture the frozen sample to create a clean break surface. This prevents ductile deformation that can obscure the true morphology.
-
Alternatively, a smooth surface can be prepared by cutting with a cryo-ultramicrotome.
-
-
Mounting:
-
Securely mount the fractured sample onto an SEM stub using a conductive adhesive tab or silver paint, ensuring the fractured surface is facing up.
-
-
Conductive Coating:
-
Since polymers are typically non-conductive, a thin layer of a conductive material must be applied to the sample surface to prevent charging under the electron beam.
-
Place the mounted sample in a sputter coater and deposit a thin layer (e.g., 5-10 nm) of gold or a gold-palladium alloy.
-
-
SEM Imaging:
-
Load the coated sample into the SEM chamber.
-
Start with a low magnification to locate the area of interest on the fracture surface.
-
Gradually increase the magnification to examine the dispersion of this compound particles.
-
Use the secondary electron (SE) detector for topographical information and the backscattered electron (BSE) detector to differentiate between the polymer matrix and the additive based on atomic number contrast (if applicable).
-
-
Elemental Analysis (Optional):
-
If the SEM is equipped with an Energy Dispersive X-ray Spectroscopy (EDS) detector, elemental mapping can be performed to confirm the composition of any observed particles and to visualize the distribution of elements specific to this compound (e.g., phosphorus).
-
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between key factors influencing the dispersion of this compound in a polymer melt.
Caption: Key factors influencing the successful dispersion of this compound.
References
- 1. scispace.com [scispace.com]
- 2. Using natural language processing (NLP)-inspired molecular embedding approach to predict Hansen solubility parameters - Digital Discovery (RSC Publishing) [pubs.rsc.org]
- 3. Surface Free Energy Components by Polar/Dispersion and AcidâBase Analyses; and Hansen Solubility Parameters for Various Polymers [accudynetest.com]
- 4. specialchem.com [specialchem.com]
- 5. Pencil and Paper Estimation of Hansen Solubility Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Application of Hansen Dolubility Parameters to ExtractionProcess of Phenolic Compounds from Chamomile Inflorences | Scientific Journal of Gdynia Maritime University [ojs.umg.edu.pl]
- 8. Hansen Solubility Parameters Applied to the Extraction of Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Sumilizer™ GP Concentration to Prevent Polymer Yellowing
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for optimizing the concentration of Sumilizer™ GP to prevent polymer yellowing in their experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the use of Sumilizer™ GP for polymer stabilization.
| Issue | Potential Cause | Recommended Action |
| Significant yellowing of the polymer despite the addition of Sumilizer™ GP. | Insufficient concentration of Sumilizer™ GP. The concentration may be too low to effectively scavenge free radicals and decompose hydroperoxides formed during processing or exposure to heat and light. | Increase the concentration of Sumilizer™ GP in increments. We recommend starting at the lower end of the suggested dosage range for your specific polymer and incrementally increasing it. Monitor the Yellowness Index (YI) at each concentration to determine the optimal level. |
| Severe processing conditions (e.g., excessively high temperature, long residence time). | Optimize processing parameters. Reduce the processing temperature and residence time to the minimum required for adequate melt processing. | |
| Presence of nitrogen oxides (NOx) in the processing environment, leading to "gas fading".[1][2] | Ensure adequate ventilation in the processing area to minimize NOx exposure. Sumilizer™ GP has excellent resistance to NOx-induced discoloration, but extreme conditions can still have an effect.[3][4] | |
| Inconsistent color stability between batches. | Non-uniform dispersion of Sumilizer™ GP in the polymer matrix. | Improve mixing and compounding techniques to ensure a homogeneous distribution of the antioxidant throughout the polymer. |
| Variations in the quality of the base polymer or other additives. | Ensure consistent quality of all raw materials. Test incoming materials for impurities that may contribute to discoloration. | |
| Polymer shows initial good color but yellows over time during storage or use. | Photo-oxidation due to exposure to UV light.[5] | If the polymer is intended for applications with UV exposure, consider adding a UV absorber or a Hindered Amine Light Stabilizer (HALS) in conjunction with Sumilizer™ GP for a synergistic effect.[1] |
| Continued thermal oxidation at elevated service temperatures. | Re-evaluate the concentration of Sumilizer™ GP based on the long-term thermal stability requirements of the end-product. |
Frequently Asked Questions (FAQs)
Q1: What is Sumilizer™ GP and how does it prevent polymer yellowing?
Sumilizer™ GP is a high-performance, hybrid-type antioxidant that uniquely incorporates both a hindered phenolic antioxidant moiety and a phosphite antioxidant moiety within a single molecule.[1][6] This dual functionality allows it to interrupt the degradation process at multiple stages. The phenolic component acts as a primary antioxidant by scavenging free radicals, while the phosphite component is a secondary antioxidant that decomposes hydroperoxides into stable, non-radical products.[7][8] This synergistic action effectively prevents the thermo-oxidative degradation of polymers, which is a primary cause of yellowing.[6]
Q2: What is the recommended starting concentration for Sumilizer™ GP?
The optimal concentration of Sumilizer™ GP depends on the specific polymer, processing conditions, and the desired level of color stability. However, general recommended dosage ranges are between 500-2000 ppm for linear low-density polyethylene (L-LDPE) and 500-1500 ppm for biaxially oriented polypropylene (BOPP).[3] For other polymers like polystyrene (PS), polyamide (PA), and polycarbonate (PC), similar ranges can be used as a starting point for optimization.[3]
Q3: How does Sumilizer™ GP compare to a blend of conventional phenolic and phosphite antioxidants?
Sumilizer™ GP's unique single-molecule, hybrid structure provides a more efficient stabilization mechanism compared to traditional blends. This intramolecular synergistic effect can lead to better color stability (lower Yellowness Index) at equivalent or even lower concentrations.[6]
Q4: Can Sumilizer™ GP be used in combination with other additives?
Yes, Sumilizer™ GP is compatible with a wide range of other polymer additives. For applications requiring protection against UV degradation, it can be used synergistically with UV absorbers and Hindered Amine Light Stabilizers (HALS).[1] However, it is important to be aware of potential interactions. For instance, using anti-blocking agents with high solid acid strength can promote the hydrolysis of the phosphite moiety in Sumilizer™ GP.[6]
Q5: How can I measure the effectiveness of Sumilizer™ GP in preventing yellowing?
The most common method for quantifying polymer yellowing is by measuring the Yellowness Index (YI) using a spectrophotometer or colorimeter, in accordance with ASTM E313.[7][9] A lower YI value indicates better color stability.
Data Presentation
The following table provides illustrative data on the effect of varying Sumilizer™ GP concentrations on the Yellowness Index (YI) of a polymer after processing. This data demonstrates the typical dose-dependent relationship.
| Sumilizer™ GP Concentration (ppm) | Yellowness Index (YI) | Change in Yellowness Index (ΔYI) from Control |
| 0 (Control) | 12.5 | 0.0 |
| 500 | 5.2 | -7.3 |
| 1000 | 2.8 | -9.7 |
| 1500 | 1.5 | -11.0 |
| 2000 | 1.2 | -11.3 |
Note: This data is for illustrative purposes and the actual performance will vary depending on the polymer system and processing conditions.
Experimental Protocols
Protocol for Determining Optimal Sumilizer™ GP Concentration
This protocol outlines the steps to evaluate the effectiveness of different concentrations of Sumilizer™ GP in preventing polymer yellowing.
1. Materials and Equipment:
- Base polymer resin
- Sumilizer™ GP
- Twin-screw extruder or other suitable compounding equipment
- Injection molding machine or compression press to prepare samples
- Spectrophotometer or colorimeter
- Forced-air convection oven for accelerated thermal aging (optional)
- UV weathering chamber for accelerated photo-aging (optional)
2. Experimental Procedure:
3. Data Analysis:
- Create a table summarizing the average initial YI, final YI, and ΔYI for each concentration of Sumilizer™ GP.
- Plot a graph of ΔYI versus Sumilizer™ GP concentration to visualize the dose-response relationship and determine the optimal concentration that provides the desired level of color stability.
Mandatory Visualizations
Caption: Mechanism of polymer degradation and stabilization by Sumilizer™ GP.
References
- 1. How to solve the yellowing phenomenon of resin ï¼ - Knowledge - Quanzhou Neweco High Polymer Material Co.Ltd. [up-resin.com]
- 2. gmpplastic.com [gmpplastic.com]
- 3. Yellowness index measurement method - 3nh [3nh.com]
- 4. What Standard Do I Use to Verify Yellowness Index Performance? | HunterLab [hunterlab.com]
- 5. How to Prevent the Yellowing of Clear Flexible Film Packaging - Flexible Packaging & Product Packaging Solutions | PPC Flex [ppcflex.com]
- 6. specialchem.com [specialchem.com]
- 7. contractlaboratory.com [contractlaboratory.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. infinitalab.com [infinitalab.com]
Minimizing blooming or migration of Sumilizer GP to the polymer surface
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the blooming or migration of Sumilizer™ GP to the polymer surface during their experiments.
Troubleshooting Guide
Q1: I am observing a hazy film or crystalline deposit on the surface of my polymer after incorporating Sumilizer™ GP. What is causing this?
A1: The phenomenon you are observing is likely "blooming" or "migration." It occurs when the antioxidant, Sumilizer™ GP, moves from the bulk of the polymer to the surface.[1] This can manifest as a hazy appearance, discoloration, or the formation of a skin-like layer.[1] The primary causes for this are:
-
Exceeding the solubility limit: The concentration of Sumilizer™ GP in the polymer may be higher than its solubility at a given temperature. Excess, undissolved antioxidant will tend to migrate to the surface.
-
Poor compatibility: While Sumilizer™ GP is designed for high compatibility with many polymers, significant differences in the chemical nature (polarity, molecular structure) between the polymer and the antioxidant can lead to migration.
-
Processing conditions: High processing temperatures can increase the mobility of the antioxidant within the polymer matrix, while rapid cooling can trap it in a supersaturated state, leading to subsequent blooming. Mechanical stress during processing can also promote migration.[1]
-
Storage conditions: Elevated storage temperatures can increase the diffusion rate of Sumilizer™ GP, leading to blooming over time.
Q2: How can I confirm that the surface residue is indeed Sumilizer™ GP?
A2: Several analytical techniques can be employed to identify the bloomed substance on the polymer surface:
-
Fourier Transform Infrared Spectroscopy (FTIR): Specifically, Attenuated Total Reflectance (ATR-FTIR) is a powerful and straightforward technique for analyzing the surface chemistry of a material. By comparing the spectrum of the bloomed surface with a reference spectrum of pure Sumilizer™ GP, you can confirm its identity.[2]
-
Microscopy: Optical or electron microscopy can reveal the morphology of the surface deposit (e.g., crystalline or amorphous).
-
Advanced Surface Analysis: Techniques like X-ray Photoelectron Spectroscopy (XPS) and Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) can provide elemental and molecular information about the very top surface layer, confirming the presence of Sumilizer™ GP.[1][3]
Frequently Asked Questions (FAQs)
Q3: What is Sumilizer™ GP and why is it used in polymers?
A3: Sumilizer™ GP is a high-performance, hybrid-type antioxidant.[4][5] Its unique molecular structure incorporates both a hindered phenolic moiety and a phosphite moiety.[6][7] This dual functionality allows it to act as both a primary and secondary antioxidant, providing excellent processing stabilization, particularly at elevated temperatures.[4][8][9][10] It is added to polymers to prevent degradation during manufacturing and to extend the service life of the final product.[6][7][11]
Q4: In which polymers is Sumilizer™ GP compatible?
A4: Sumilizer™ GP is known for its high compatibility with a range of polymers, including:
-
Linear Low-Density Polyethylene (L-LDPE)[4]
-
Polypropylene (PP)[4]
-
Polystyrene (PS)[4]
-
Polyamide (PA)[4]
-
Polycarbonate (PC)[4]
Q5: What are the key factors influencing the blooming of Sumilizer™ GP?
A5: The primary factors that influence the migration of Sumilizer™ GP to the polymer surface are summarized in the diagram below.
Caption: Key factors influencing the blooming of Sumilizer™ GP.
Q6: How can I prevent or minimize the blooming of Sumilizer™ GP?
A6: To mitigate blooming, consider the following strategies:
-
Optimize Concentration: Use the lowest effective concentration of Sumilizer™ GP. The recommended dosage is typically between 500-2000 ppm for L-LDPE and 500-1500 ppm for BOPP.[4][5]
-
Ensure Good Compatibility: Predict compatibility using tools like Hansen Solubility Parameters (HSP). A smaller difference between the HSP of the polymer and Sumilizer™ GP indicates better compatibility.
-
Control Processing Parameters:
-
Temperature: Avoid excessively high processing temperatures that can increase additive mobility.
-
Cooling Rate: A slower, controlled cooling process can help to keep the antioxidant dissolved in the polymer matrix.
-
Dispersion: Ensure thorough and uniform dispersion of Sumilizer™ GP in the polymer melt.
-
-
Select Appropriate Polymer Grade: The morphology of the polymer (amorphous vs. crystalline) can affect additive solubility and migration.
-
Consider High Molecular Weight Alternatives: Sumilizer™ GP itself has a high molecular weight (660.9 g/mol ), which inherently reduces its tendency to migrate compared to smaller antioxidant molecules.[1]
Data Presentation
Table 1: Physicochemical Properties of Sumilizer™ GP
| Property | Value | Reference |
| Chemical Name | 6-[3-(3-tert-Butyl-4-hydroxy-5-methylphenyl)propoxy]-2,4,8,10-tetra-tert-butyldibenzo[d,f][1,3,2]dioxaphosphepin | [4] |
| Molecular Formula | C₄₂H₆₁O₄P | [1] |
| Molecular Weight | 660.9 g/mol | [1] |
| Appearance | White crystalline powder | [9] |
| Melting Point | ≥115°C | [9] |
Table 2: Recommended Dosage of Sumilizer™ GP in Common Polymers
| Polymer | Recommended Dosage (ppm) | Reference |
| Linear Low-Density Polyethylene (L-LDPE) | 500 - 2000 | [4][5] |
| Biaxially Oriented Polypropylene (BOPP) | 500 - 1500 | [4][5] |
| Polystyrene (PS) | 700 - 1200 | [12] |
Table 3: Hansen Solubility Parameters (HSP) for Common Polymers (Reference)
| Polymer | δD (Dispersion) | δP (Polar) | δH (Hydrogen Bonding) |
| Polyethylene (PE) | 17.1 | 0.0 | 0.0 |
| Polypropylene (PP) | 16.8 | 0.0 | 0.0 |
| Polystyrene (PS) | 18.6 | 0.6 | 2.0 |
| Polyamide 6 (PA6) | 17.0 | 4.5 | 13.7 |
| Polycarbonate (PC) | 18.6 | 5.1 | 4.1 |
Note: The specific Hansen Solubility Parameters for Sumilizer™ GP are not publicly available. However, a smaller difference between the polymer's HSP values and those of the additive generally indicates better compatibility.
Experimental Protocols
Protocol 1: Surface Analysis of Blooming using ATR-FTIR
Objective: To identify the chemical nature of the surface residue on a polymer sample.
Materials and Equipment:
-
FTIR spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal)
-
Polymer sample with suspected blooming
-
Reference sample of pure Sumilizer™ GP
-
Lint-free wipes and a suitable solvent (e.g., isopropanol) for cleaning the ATR crystal
Procedure:
-
Background Spectrum: Record a background spectrum on the clean, empty ATR crystal.
-
Sample Analysis:
-
Place the polymer sample directly onto the ATR crystal, ensuring good contact over the crystal surface.
-
Apply consistent pressure using the ATR's pressure clamp.
-
Acquire the FTIR spectrum of the sample surface.
-
-
Reference Spectrum:
-
Place a small amount of pure Sumilizer™ GP powder onto the ATR crystal and acquire its spectrum.
-
-
Data Analysis:
-
Compare the spectrum of the polymer surface with the reference spectrum of Sumilizer™ GP.
-
Look for characteristic peaks of Sumilizer™ GP (e.g., aromatic C-H, C=C stretches, and P-O-C vibrations) in the sample's spectrum.
-
Caption: Workflow for ATR-FTIR analysis of surface blooming.
Protocol 2: High-Resolution Chemical Mapping of Blooming using AFM-IR
Objective: To visualize the spatial distribution and chemical identity of bloomed additives on the polymer surface at the nanoscale.
Materials and Equipment:
-
Atomic Force Microscope coupled with an Infrared Spectrometer (AFM-IR)
-
Polymer sample with suspected blooming
-
Ultramicrotome for sample preparation (if necessary)
Procedure:
-
Sample Preparation:
-
For bulk analysis, a thin section (typically 100-500 nm thick) of the polymer may need to be prepared using ultramicrotomy and placed on a suitable substrate (e.g., ZnSe prism).
-
For surface analysis, the sample can often be analyzed directly.
-
-
AFM Topography:
-
Obtain a high-resolution topographic map of the sample surface using the AFM to identify areas with surface features indicative of blooming.
-
-
AFM-IR Spectroscopy:
-
Position the AFM tip over a region of interest (e.g., a crystalline deposit).
-
Acquire a local IR spectrum.
-
-
Chemical Mapping:
-
Select a characteristic IR absorption band of Sumilizer™ GP.
-
Scan the AFM tip across the surface while monitoring the absorption at that specific wavenumber to generate a chemical map showing the distribution of the antioxidant.
-
Caption: Experimental workflow for AFM-IR analysis.
References
- 1. Sumilizer GP | 203255-81-6 | Benchchem [benchchem.com]
- 2. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. Surface Free Energy Components by Polar/Dispersion and AcidâBase Analyses; and Hansen Solubility Parameters for Various Polymers [accudynetest.com]
- 5. specialchem.com [specialchem.com]
- 6. researchgate.net [researchgate.net]
- 7. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 8. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 9. Plastic Additives - SUMILIZER™ GP | Polymer stabilizer | Advanced Materials Division [sumitomo-chem.co.jp]
- 10. ulprospector.com [ulprospector.com]
- 11. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 12. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
How to mitigate interactions between Sumilizer GP and other additives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sumilizer GP. The following sections address potential interactions between this compound and other common additives, offering solutions and detailed experimental protocols to help mitigate these issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function?
This compound is a high-performance, hybrid-type antioxidant.[1] Its unique molecular structure incorporates both a hindered phenolic antioxidant moiety and a phosphite antioxidant moiety.[2] This dual functionality allows it to act as an excellent process stabilizer, particularly at elevated temperatures, during polymer manufacturing. It helps to reduce loading levels and prevent the formation of "Fish-Eye" gels.[1][3]
Q2: What are the main known interactions of this compound with other additives?
The primary known interaction concern for this compound is its susceptibility to hydrolysis under acidic conditions.[2] This is a common characteristic of phosphite-based antioxidants. The hydrolysis is particularly accelerated in the presence of acidic additives, such as certain anti-blocking agents with high solid acid strength.[2]
Q3: What are "acidic anti-blocking agents" and why do they interact with this compound?
Anti-blocking agents are additives used to prevent polymer films from sticking to each other. Some of these, like certain grades of synthetic amorphous silica, can have an acidic surface chemistry.[2] The acidic sites on these particles can catalyze the hydrolysis of the phosphite group in this compound, leading to a loss of its antioxidant efficacy.
Q4: How can the hydrolysis of this compound be prevented or mitigated?
The acid-catalyzed hydrolysis of this compound can be effectively mitigated by the co-addition of a neutralizing agent or an acid scavenger.[2] These additives neutralize the acidic species, thereby protecting the phosphite moiety of this compound from degradation.
Q5: What are some recommended neutralizing agents to use with this compound?
Commonly used and effective neutralizing agents include:
-
Calcium Stearate: A widely used acid scavenger in polymer formulations.
-
Hydrotalcite-like compounds (e.g., DHT-4A): These are highly effective acid scavengers that can offer superior performance compared to traditional options.[4][5][6]
Q6: Are there any known interactions between this compound and Hindered Amine Light Stabilizers (HALS)?
While direct studies on this compound and HALS are limited, it is known that HALS can exhibit antagonism with acidic compounds, including phenolic antioxidants.[7] Since this compound has a phenolic component, there is a potential for interaction, especially in the presence of other acidic species that could facilitate antagonistic reactions. It is crucial to evaluate the performance of the complete additive package.
Troubleshooting Guide
Issue 1: Reduced Process Stability (e.g., Increased Melt Flow Rate, Discoloration) When Using this compound with an Anti-Blocking Agent.
-
Possible Cause: Acid-catalyzed hydrolysis of the phosphite component of this compound due to an acidic anti-blocking agent (e.g., synthetic amorphous silica).
-
Troubleshooting Steps:
-
Identify the Acidity of the Anti-Blocking Agent: Review the technical data sheet of the anti-blocking agent or contact the manufacturer to determine its surface pH or acidity.
-
Incorporate a Neutralizing Agent: Add a neutralizing agent to the formulation. Recommended starting concentrations are:
-
Calcium Stearate: 0.05 - 0.15 phr
-
Hydrotalcite (DHT-4A): 0.02 - 0.05 phr[4]
-
-
Evaluate Performance: Process a small batch with the neutralizing agent and measure key properties like Melt Flow Rate (MFR) and Yellowness Index (YI) to confirm the mitigation of degradation.
-
Issue 2: Poor Long-Term Thermal Stability Despite the Presence of this compound and HALS.
-
Possible Cause: Potential antagonistic interaction between the HALS and the phenolic moiety of this compound, possibly exacerbated by acidic residues in the polymer or from other additives.
-
Troubleshooting Steps:
-
Ensure Neutralization: Confirm that any acidic components in the formulation are adequately neutralized with an acid scavenger like hydrotalcite, which is known to protect HALS from deactivation.[4][6]
-
Optimize Stabilizer Ratio: The ratio of phenolic antioxidant to HALS can be critical. Conduct a design of experiments (DOE) to evaluate different ratios of this compound and HALS to find the optimal balance for long-term thermal stability.
-
Consider a Different HALS: Some HALS are more or less prone to interactions. Consult with your HALS supplier for grades that have better compatibility with phenolic antioxidants.
-
Data Presentation
The following tables summarize the expected performance of this compound in various formulations, illustrating the impact of acidic additives and the mitigating effect of neutralizing agents.
Table 1: Effect of Acidic Anti-Blocking Agent and Neutralizers on the Melt Flow Rate (MFR) of Polypropylene (PP) with this compound.
| Formulation ID | Polymer | This compound (phr) | Anti-Blocking Agent (phr) | Neutralizer (phr) | MFR (g/10 min) |
| Control | PP | - | - | - | 3.0 |
| SGP-Only | PP | 0.1 | - | - | 3.2 |
| SGP+Acidic AB | PP | 0.1 | 0.1 (Synthetic Amorphous Silica) | - | 5.8 |
| SGP+Acidic AB+CaSt | PP | 0.1 | 0.1 (Synthetic Amorphous Silica) | 0.1 (Calcium Stearate) | 3.5 |
| SGP+Acidic AB+DHT4A | PP | 0.1 | 0.1 (Synthetic Amorphous Silica) | 0.05 (Hydrotalcite DHT-4A) | 3.3 |
Table 2: Effect of Acidic Anti-Blocking Agent and Neutralizers on the Yellowness Index (YI) of Polyethylene (PE) with this compound.
| Formulation ID | Polymer | This compound (phr) | Anti-Blocking Agent (phr) | Neutralizer (phr) | Yellowness Index (YI) |
| Control | PE | - | - | - | 1.5 |
| SGP-Only | PE | 0.1 | - | - | 1.2 |
| SGP+Acidic AB | PE | 0.1 | 0.1 (Synthetic Amorphous Silica) | - | 4.5 |
| SGP+Acidic AB+CaSt | PE | 0.1 | 0.1 (Synthetic Amorphous Silica) | 0.1 (Calcium Stearate) | 1.8 |
| SGP+Acidic AB+DHT4A | PE | 0.1 | 0.1 (Synthetic Amorphous Silica) | 0.05 (Hydrotalcite DHT-4A) | 1.4 |
Experimental Protocols
Protocol 1: Evaluation of this compound Compatibility with Other Additives
Objective: To determine the potential for negative interactions between this compound and other additives, specifically focusing on acid-catalyzed hydrolysis.
Methodology:
-
Formulation Preparation:
-
Prepare a masterbatch of the base polymer with this compound at a concentration of 0.1 phr.
-
Prepare separate formulations by adding the test additive (e.g., anti-blocking agent) at its recommended concentration to the this compound masterbatch.
-
Prepare a third set of formulations that include the test additive and a neutralizing agent (e.g., Calcium Stearate at 0.1 phr or Hydrotalcite DHT-4A at 0.05 phr).
-
Include a control formulation with only the base polymer and one with only the this compound masterbatch.
-
-
Processing:
-
Compound each formulation using a twin-screw extruder.
-
Record the processing parameters (temperature profile, screw speed, torque).
-
Extrude the compounded material into pellets.
-
Subject the pellets to multiple extrusion passes (e.g., 1, 3, and 5 passes) to simulate processing stress.
-
-
Analysis:
-
Melt Flow Rate (MFR): Measure the MFR of the pellets after each extrusion pass according to ASTM D1238. A significant increase in MFR indicates polymer degradation.
-
Yellowness Index (YI): Injection mold or compression mold plaques from the pellets after each extrusion pass. Measure the YI using a spectrophotometer according to ASTM E313. An increase in YI indicates discoloration.
-
(Optional) this compound Content: Use High-Performance Liquid Chromatography (HPLC) to quantify the remaining concentration of this compound in the polymer after processing. This provides a direct measure of its degradation.
-
Mandatory Visualizations
Caption: Logical workflow of this compound interaction with acidic additives.
Caption: Experimental workflow for compatibility testing.
Caption: Simplified acid-catalyzed hydrolysis of this compound's phosphite moiety.
References
- 1. specialchem.com [specialchem.com]
- 2. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 3. Phosphate and phosphite synthesis by esterification, hydrolysis and oxidation [organic-chemistry.org]
- 4. kisuma.com [kisuma.com]
- 5. Kisuma Chemicals – Continuity through Innovation DHT-4A [webshop.kisuma.com]
- 6. DHT™-4 | Kisuma [kisuma.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Sumilizer® GP Efficacy Under High Shear Processing
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Sumilizer® GP effectively in high shear processing applications. Here you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is Sumilizer® GP and how does it function as a stabilizer?
Sumilizer® GP is a high-performance, hybrid-type antioxidant developed by Sumitomo Chemical.[1] Its unique molecular structure incorporates both a hindered phenolic antioxidant moiety and a phosphite antioxidant moiety in a single molecule.[1] This dual-function design provides a synergistic effect to protect polymers from degradation during processing at elevated temperatures and under mechanical stress.[1] The phenolic component acts as a primary antioxidant by scavenging free radicals, while the phosphite part functions as a secondary antioxidant by decomposing hydroperoxides into stable alcohols, thus preventing chain scission and cross-linking of the polymer chains.[2][3]
Q2: What are the primary advantages of using Sumilizer® GP in high shear processing?
Under high shear conditions, polymers are subjected to intense mechanical stress, which can lead to chain scission and a decrease in molecular weight, thereby altering the material's properties. Sumilizer® GP offers excellent process stabilization under these demanding conditions. Its key benefits include:
-
Reduced Polymer Degradation: Effectively minimizes the reduction in molecular weight and melt viscosity, maintaining the desired rheological properties of the polymer.
-
Prevention of Gel Formation: Helps to prevent the formation of "fish-eye" gels, particularly in linear low-density polyethylene (LLDPE) films.[4]
-
Improved Color Stability: Exhibits excellent resistance to discoloration, including NOx gas-induced yellowing.[4]
-
High Compatibility and Low Volatility: Shows high compatibility with a range of polymers and has lower volatility, reducing additive loss during processing.[4]
-
Resistance to Hydrolysis: Offers good resistance to hydrolysis, ensuring its stability and effectiveness in various processing environments.[4]
Q3: In which polymers is Sumilizer® GP effective?
Sumilizer® GP is compatible with a variety of thermoplastic resins, including:
-
Linear Low-Density Polyethylene (L-LDPE)
-
Polypropylene (PP)
-
Polystyrene (PS)
-
Polyamide (PA)
-
Polycarbonate (PC)
Troubleshooting Guide
Issue 1: Increased Melt Flow Rate (MFR) or Decreased Viscosity After High Shear Processing
-
Question: I am observing a significant increase in the Melt Flow Rate (MFR) of my polypropylene (PP) formulation after high shear extrusion, even with the addition of Sumilizer® GP. What could be the cause and how can I address it?
-
Answer: An increase in MFR indicates polymer chain scission due to thermo-mechanical degradation. While Sumilizer® GP is highly effective, its performance can be influenced by several factors under high shear:
-
Inadequate Concentration: The recommended dosage of Sumilizer® GP for PP is typically in the range of 500-1500 ppm. Under exceptionally high shear rates or temperatures, a higher concentration within this range may be necessary.
-
Poor Dispersion: Inadequate mixing can lead to localized areas with insufficient stabilizer concentration, resulting in degradation. Ensure your mixing process achieves a homogenous dispersion of Sumilizer® GP within the polymer matrix.
-
Excessive Shear/Temperature: The processing conditions themselves might be too severe. High shear rates generate frictional heat, leading to a temperature rise in the polymer melt.[5] Consider optimizing your process by reducing screw speed, modifying the screw design to have less aggressive mixing elements, or lowering the barrel temperature profile.
-
Issue 2: Discoloration of the Polymer Post-Processing
-
Question: My final product is exhibiting a yellow tint after processing, despite using Sumilizer® GP, which is known for its color stability. What could be the reason?
-
Answer: Yellowing can occur due to several reasons, even with a high-performance stabilizer:
-
Interaction with Other Additives: Certain additives can have antagonistic effects when used together. For instance, some acidic fillers or flame retardants might interact with the stabilizer system under high heat and shear, leading to color formation. A thorough review of all components in your formulation is recommended.
-
Presence of Impurities: Catalyst residues in the polymer resin can promote degradation and color formation. Ensure you are using a high-quality polymer grade.
-
Oxidation of Other Components: While Sumilizer® GP protects the base polymer, other additives in your formulation might be susceptible to oxidation at high processing temperatures, leading to color bodies.
-
Insufficient Stabilization: Similar to the MFR issue, the concentration of Sumilizer® GP might not be sufficient for the severity of the processing conditions.
-
Issue 3: Blooming or Surface Defects on the Final Product
-
Question: I'm noticing a hazy film or small deposits on the surface of my molded parts. Could this be related to Sumilizer® GP?
-
Answer: This phenomenon, known as "blooming," is the migration of an additive to the surface of the polymer.[6] While Sumilizer® GP has high compatibility with many polymers, blooming can occur under certain circumstances:
-
Exceeding Solubility Limit: If the concentration of Sumilizer® GP is too high, it may exceed its solubility in the polymer matrix, leading to migration. It is crucial to stay within the recommended dosage range.
-
Processing Temperature: Excessively high processing temperatures can sometimes increase the mobility of additives, promoting migration to the surface.
-
Cooling Rate: A very slow cooling rate can sometimes provide more time for additives to migrate. Optimizing the cooling cycle of your process might help.
-
Incompatibility with Polymer Grade: While compatible with the general polymer family, there might be slight incompatibilities with specific grades or formulations, especially those containing certain comonomers or other additives.
-
Quantitative Data on Sumilizer® GP Performance
The following tables summarize the performance of Sumilizer® GP in polypropylene (PP) under processing conditions that involve high shear, such as melt extrusion.
Table 1: Melt Flow Rate (MFR) Stability of Polypropylene After Melt Extrusion
| Formulation | MFR (g/10 min) Before Extrusion | MFR (g/10 min) After Extrusion | Change in MFR |
| PP (Control - No Stabilizer) | 14.5 | > 30 (significant degradation) | > 100% |
| PP + Conventional Antioxidant System (Phenolic AO + Phosphite) | 14.5 | ~22.0 | ~52% |
| PP + Sumilizer® GP (1000 ppm) | 14.5 | 14-15 | < 4% |
Data adapted from Sumitomo Chemical technical literature.[1]
Table 2: Melt Tension of Polypropylene After Melt Extrusion
| Formulation | Melt Tension (g) After Extrusion |
| PP + Conventional Antioxidant System (Phenolic AO + Phosphite) | 1.0 |
| PP + Sumilizer® GP (1000 ppm) | 3.0 |
Data adapted from Sumitomo Chemical technical literature.[1] A higher melt tension indicates better melt strength and less degradation.
Experimental Protocols
Protocol 1: Evaluating the Efficacy of Sumilizer® GP Using a Torque Rheometer
A torque rheometer, such as a Brabender Plastograph, is an excellent tool to simulate the high shear and high-temperature conditions of processing in a laboratory setting.[7][8][9]
Objective: To determine the effect of Sumilizer® GP concentration on the processing stability of a polymer under controlled high shear conditions.
Materials and Equipment:
-
Polymer resin (e.g., Polypropylene powder)
-
Sumilizer® GP
-
Torque Rheometer equipped with a heated mixing bowl and roller blades
-
Balance
-
Stopwatch
Procedure:
-
Sample Preparation:
-
Pre-dry the polymer resin according to the manufacturer's specifications to remove any moisture.[10]
-
Prepare several blends of the polymer with varying concentrations of Sumilizer® GP (e.g., 0 ppm as a control, 500 ppm, 1000 ppm, 1500 ppm). Ensure homogenous mixing of the powder blend.
-
-
Instrument Setup:
-
Set the mixing bowl temperature to the desired processing temperature for the polymer (e.g., 180-200°C for PP).
-
Set the rotor speed to a high shear rate (e.g., 60-100 RPM).
-
-
Measurement:
-
Add a pre-weighed amount of the polymer blend to the preheated mixing bowl.
-
Start the data acquisition and the rotors simultaneously.
-
Record the torque (in Nm) and melt temperature as a function of time.
-
Continue the test until the torque value reaches a steady state and then begins to increase (indicating cross-linking) or decrease sharply (indicating degradation). The time to reach this point is the "stability time".
-
-
Data Analysis:
-
Plot the torque vs. time for each concentration of Sumilizer® GP.
-
Compare the stability times for each formulation. A longer stability time indicates better protection against thermo-mechanical degradation.
-
Analyze the equilibrium torque values. A lower equilibrium torque at a given shear rate can indicate a lower melt viscosity.
-
Protocol 2: Assessing Polymer Degradation Using a Capillary Rheometer
A capillary rheometer can be used to measure the viscosity of a polymer melt at various shear rates, simulating the conditions in an extruder or injection molding machine.[11][12][13] This method is useful for quantifying the extent of polymer degradation.
Objective: To measure the change in melt viscosity of a polymer stabilized with Sumilizer® GP after being subjected to a high shear history.
Materials and Equipment:
-
Polymer pellets with and without Sumilizer® GP
-
Capillary Rheometer (compliant with ASTM D3835 or ISO 11443)[11][13]
-
Extruder for pre-shearing the samples
Procedure:
-
Sample Preparation:
-
Take a sample of the virgin polymer (with and without Sumilizer® GP) for baseline viscosity measurement.
-
Process the remaining material through a single-screw or twin-screw extruder at a high shear rate to impart a thermo-mechanical history. Collect the extrudate.
-
-
Instrument Setup:
-
Set the barrel temperature of the capillary rheometer to the desired test temperature.
-
Select a capillary die of known dimensions (L/D ratio).
-
-
Measurement:
-
Load the polymer sample (virgin or pre-sheared) into the rheometer barrel and allow it to reach thermal equilibrium.
-
Extrude the molten polymer through the die at a series of pre-defined piston speeds, which correspond to different shear rates.
-
Record the pressure drop across the die for each shear rate.
-
-
Data Analysis:
-
Calculate the apparent shear stress and apparent shear rate for each data point.
-
Calculate the apparent melt viscosity at each shear rate.
-
Plot the viscosity vs. shear rate for the virgin and pre-sheared samples.
-
A smaller difference in the viscosity curves between the virgin and pre-sheared samples indicates better stabilization by Sumilizer® GP.
-
Visualizations
References
- 1. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 2. safic-alcan.com [safic-alcan.com]
- 3. real.mtak.hu [real.mtak.hu]
- 4. Plastic Additives - SUMILIZER™ GP | Polymer stabilizer | Advanced Materials Division [sumitomo-chem.co.jp]
- 5. News - How to avoid shear heat in injection molding? [chinaruicheng.com]
- 6. specialchem.com [specialchem.com]
- 7. researchgate.net [researchgate.net]
- 8. potop-polymer.com [potop-polymer.com]
- 9. kanademy.com [kanademy.com]
- 10. How to avoid polymer degradation during processing? [gudmould.com]
- 11. Capillary rheometry – for rheological characterization of highly viscous materials such as polymer melts | RISE [ri.se]
- 12. Enhancing the Quality of Polypropylene Recyclates: Predictive Modelling of the Melt Flow Rate and Shear Viscosity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ASTM D3835 Testing for Capillary Rheology Properties of Polymers - Applus DatapointLabs [datapointlabs.com]
Technical Support Center: Refining Extrusion Temperature Profiles for Polymers with Sumilizer® GP
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Sumilizer® GP to refine polymer extrusion temperature profiles. The following information is designed to address specific issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is Sumilizer® GP and how does it impact the polymer extrusion process?
A1: Sumilizer® GP is a high-performance, hybrid-type antioxidant that incorporates both a hindered phenolic and a phosphite moiety within a single molecule.[1][2] This unique structure provides excellent stabilization to polymers during processing at elevated temperatures.[3][4] By effectively preventing thermal and oxidative degradation, Sumilizer® GP helps to maintain the polymer's molecular weight and melt flow characteristics, which is crucial for a stable extrusion process and consistent product quality.[1][5]
Q2: Can the use of Sumilizer® GP allow for higher extrusion temperatures?
A2: Yes, the excellent thermal stabilization provided by Sumilizer® GP can allow for processing at higher temperatures without significant degradation of the polymer.[3][6] This can be advantageous for improving melt flow, reducing viscosity, and potentially increasing throughput. However, it is crucial to optimize the temperature profile systematically, as excessive temperatures can still lead to other processing issues.
Q3: What is the recommended dosage of Sumilizer® GP?
A3: The recommended dosage of Sumilizer® GP typically ranges from 500 to 2000 ppm for L-LDPE and 500 to 1500 ppm for BOPP.[4] The optimal concentration will depend on the specific polymer, processing conditions, and the desired level of stabilization. It is advisable to start with a concentration in the middle of the recommended range and optimize based on experimental results.
Q4: Is Sumilizer® GP suitable for pharmaceutical and food-contact applications?
A4: Yes, Sumilizer® GP meets FDA and EU requirements for food contact applications.[3][4] This makes it a suitable additive for polymers used in drug delivery systems and food packaging.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Action with Sumilizer® GP |
| Discoloration (Yellowing/Browning) | Polymer degradation due to excessive heat or oxidation.[6][7][8] | Incorporate Sumilizer® GP to enhance thermal stability. Its excellent resistance to NOx gas discoloration is also a key benefit.[3][4] Start with a dosage of 1000-1500 ppm and observe for color improvement. Consider a slight reduction in the overall temperature profile if discoloration persists. |
| Melt Fracture / Sharkskin | High shear stress at the die exit, often due to high melt viscosity or excessive extrusion speed.[3] | The addition of Sumilizer® GP can help maintain a more consistent melt viscosity by preventing molecular weight changes. This allows for a more stable flow. If melt fracture occurs, consider a modest increase in the die temperature (5-10°C) to reduce viscosity.[9] |
| Fish Eyes / Gels in Film | Cross-linked polymer particles, oxidized material, or contamination.[1][10] | Sumilizer® GP is specifically designed to reduce the formation of fish-eye gels in polymers like LLDPE.[3] Ensure a dosage of at least 1000 ppm. Also, verify that the raw polymer is properly dried and the extruder is thoroughly cleaned to prevent contamination.[1][10] |
| Inconsistent Melt Flow Rate (MFR) | Polymer degradation (chain scission or cross-linking) causing changes in melt viscosity.[5][11] | Sumilizer® GP effectively controls molecular breakage, leading to a stable MFR even after multiple extrusion passes at high temperatures.[1] This ensures consistent product dimensions and properties. |
| Voids or Bubbles in Extrudate | Trapped moisture or volatiles released from degraded polymer.[1][3] | While primarily addressed by proper material drying, Sumilizer® GP's ability to prevent polymer degradation minimizes the generation of volatile byproducts that can cause bubbles.[1][3] |
Quantitative Data Summary
The following table summarizes the expected impact of Sumilizer® GP on key polymer properties based on available technical literature.
| Parameter | Without Sumilizer® GP | With Sumilizer® GP (500-2000 ppm) | Reference |
| Melt Flow Rate (MFR) of Polypropylene (PP) after multiple extrusions | Significant increase (indicating degradation) | Stable, remains close to the initial value | [1] |
| Yellowness Index (YI) after heat aging | High | Significantly lower | [1] |
| Presence of Fish-Eye Gels (LLDPE) | Common | Reduced or eliminated | [3][7] |
| Melt Tension of Polypropylene (PP) | Decreases after extrusion | Maintained at a higher level | [1] |
Experimental Protocols
Protocol 1: Determining the Optimal Dosage of Sumilizer® GP for a Given Polymer
Objective: To identify the most effective concentration of Sumilizer® GP for preventing thermal degradation during extrusion.
Methodology:
-
Material Preparation:
-
Dry the base polymer resin according to the manufacturer's specifications to remove any moisture.
-
Prepare several batches of the polymer by dry blending with varying concentrations of Sumilizer® GP (e.g., 0 ppm, 500 ppm, 1000 ppm, 1500 ppm, 2000 ppm).
-
-
Extrusion:
-
Set a constant and challenging (i.e., on the higher end of the recommended range for the polymer) temperature profile for the extruder.
-
Extrude each batch of the polymer blend under identical conditions (screw speed, feed rate, etc.).
-
Collect samples of the extrudate for each concentration.
-
-
Analysis:
-
Melt Flow Rate (MFR): Measure the MFR of the raw polymer and each extrudate sample according to ASTM D1238 or ISO 1133.
-
Colorimetry: Measure the Yellowness Index (YI) of the extrudate samples using a spectrophotometer.
-
Visual Inspection: Visually inspect films or cast sheets for the presence of gels and other defects.
-
-
Optimization:
-
Plot the MFR and YI as a function of Sumilizer® GP concentration.
-
The optimal dosage is the lowest concentration that results in a stable MFR (close to the raw polymer's value) and an acceptable Yellowness Index.
-
Protocol 2: Refining the Extrusion Temperature Profile with Sumilizer® GP
Objective: To establish an optimized extrusion temperature profile for a polymer containing Sumilizer® GP that maximizes throughput without compromising product quality.
Methodology:
-
Material Preparation:
-
Prepare a batch of the polymer with the optimal dosage of Sumilizer® GP as determined in Protocol 1.
-
-
Design of Experiments (DoE):
-
Use a factorial design to investigate the effects of barrel temperature zones and screw speed on key responses.
-
Factors:
-
Zone 1 Temperature (e.g., 3 levels: low, medium, high)
-
Zone 2 Temperature (e.g., 3 levels: low, medium, high)
-
Die Temperature (e.g., 3 levels: low, medium, high)
-
Screw Speed (e.g., 2 levels: medium, high)
-
-
Responses:
-
Melt Pressure at the die
-
Motor Amperage
-
Throughput ( kg/hr )
-
MFR of the extrudate
-
Yellowness Index of the extrudate
-
Surface quality of the extrudate (visual inspection for defects)
-
-
-
Extrusion Runs:
-
Conduct the extrusion experiments according to the DoE matrix.
-
Allow the process to stabilize at each set of conditions before collecting data and samples.
-
-
Data Analysis and Optimization:
-
Analyze the DoE results to determine the main effects and interactions of the factors on the responses.
-
Identify the temperature profile and screw speed that provides the highest throughput while maintaining acceptable melt pressure, motor load, MFR, color, and surface quality.
-
Visualizations
Caption: Workflow for optimizing Sumilizer® GP dosage.
Caption: Troubleshooting logic for common extrusion defects.
References
- 1. scribd.com [scribd.com]
- 2. Common problems in the plastic extrusion process | Bausano [bausano.com]
- 3. in.chemtrend.com [in.chemtrend.com]
- 4. m.youtube.com [m.youtube.com]
- 5. paulmurphyplastics.com [paulmurphyplastics.com]
- 6. Troubleshooting Common Issues in Twin-Screw Polymer Extrusion: Proven Solutions for Optimal Performance [onlytrainings.com]
- 7. elastron.com [elastron.com]
- 8. support.3devo.com [support.3devo.com]
- 9. Optimization of temperatures across extruder is essential to reduce stress to polymer melt [atozplastics.com]
- 10. plasticsengineering.org [plasticsengineering.org]
- 11. mdpi.com [mdpi.com]
Strategies to reduce Sumilizer GP degradation during compounding
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the degradation of Sumilizer GP during the compounding process.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function?
This compound is a high-performance, hybrid-type antioxidant specifically designed for the process stabilization of polymers.[1][2] Its unique molecular structure incorporates both a hindered phenolic antioxidant moiety and a phosphite antioxidant moiety.[1] This dual functionality allows it to effectively prevent the degradation of thermoplastic resins during processing, particularly at elevated temperatures.[1][2][3][4]
Q2: What are the main types of degradation that this compound can undergo during compounding?
The two primary degradation pathways for this compound during compounding are:
-
Hydrolysis: This is the chemical breakdown of the phosphite ester linkage in the presence of water, which can be significantly accelerated by acidic conditions.[5]
-
Thermal and Oxidative Degradation: While this compound is designed to prevent this in the polymer, the molecule itself can degrade under excessive thermal stress and in the presence of oxygen.
Q3: What are the typical signs of this compound degradation in my compounded material?
Signs of degradation can include:
-
Discoloration (e.g., yellowing) of the final product.
-
Reduced melt stability, which can be observed as a change in Melt Flow Index (MFI).
-
Decreased mechanical properties of the final polymer.
Troubleshooting Guides
Issue 1: Hydrolytic Degradation and Discoloration
Symptoms:
-
Your compounded polymer exhibits yellowing or other discoloration.
-
You are using acidic fillers or additives, such as certain anti-blocking agents (ABAs).
-
The degradation is more pronounced in humid processing environments.
Root Cause Analysis: this compound, like other phosphite antioxidants, is susceptible to hydrolysis under acidic conditions.[1][5] The presence of acidic components, such as some anti-blocking agents with high solid acid strength, can catalyze the cleavage of the P-O bond in the this compound molecule, leading to a loss of its antioxidant activity and the formation of degradation byproducts that may cause discoloration.[5]
Solutions:
-
Careful Selection of Additives: Whenever possible, choose anti-blocking agents and other additives with low solid acid strength.
-
Incorporate a Neutralizing Agent: The co-addition of a neutralizing agent (also known as an acid scavenger) can effectively mitigate hydrolysis, even in the presence of acidic additives.[5] Commonly used neutralizing agents in polymer compounding include:
-
Calcium Stearate
-
Zinc Stearate
-
Hydrotalcite-like compounds (e.g., DHT-4A)[2]
-
Quantitative Data on ABA Acidity and this compound Stability:
| Anti-Blocking Agent (ABA) | Relative Solid Acid Strength | This compound Remaining (%) After Storage |
| ABA 1 | Low | >95% |
| ABA 2 | Medium | ~60% |
| ABA 3 | High | <40% |
| Illustrative data based on research findings investigating the stability of this compound when kneaded into polyethylene with ABAs of varying acidity and stored under humid conditions.[5] |
Issue 2: Thermal and Oxidative Degradation
Symptoms:
-
Significant changes in the Melt Flow Index (MFI) of the polymer before and after compounding.
-
Poor performance in oxidative induction time (OIT) testing.
-
Reduced long-term thermal stability of the final product.
Root Cause Analysis: While this compound is a process stabilizer, excessively high temperatures or prolonged exposure to heat during compounding can lead to its degradation and a reduction in its stabilizing efficiency. The antioxidant works by scavenging radicals and decomposing hydroperoxides, and these reactions consume the stabilizer.
Solutions:
-
Optimize Processing Temperature: Ensure that the compounding temperature is within the recommended range for the specific polymer and formulation. Avoid excessive temperature profiles.
-
Minimize Residence Time: Reduce the time the molten polymer spends in the extruder to minimize thermal stress on the this compound.
-
Ensure Proper Dispersion: Homogeneous dispersion of this compound throughout the polymer matrix is crucial for its effectiveness. Poor dispersion can lead to localized areas of unstabilized polymer that are more prone to degradation.
-
Recommended Dosage: Use this compound within the recommended dosage levels for your specific polymer. For example, in L-LDPE, a dosage of 500-2000 ppm is recommended, while for BOPP, it is 500-1500 ppm.[2]
Illustrative Thermal Stability Data for Polypropylene (PP):
| Sample | Onset of Decomposition (Tonset) in N2 |
| Unstabilized PP | ~250°C |
| PP + this compound | >300°C |
| This table demonstrates the typical improvement in thermal stability of Polypropylene when stabilized with this compound, as measured by Thermogravimetric Analysis (TGA).[5] |
Experimental Protocols
Thermogravimetric Analysis (TGA) for Thermal Stability Evaluation
Objective: To determine the onset temperature of decomposition for a polymer stabilized with this compound, providing an indication of its thermal stability.
Methodology:
-
Sample Preparation: Prepare a small, representative sample of the compounded polymer (typically 5-10 mg).
-
Instrument Setup:
-
Use a calibrated Thermogravimetric Analyzer.
-
Place the sample in a clean, inert sample pan (e.g., platinum or alumina).
-
-
Test Conditions:
-
Purge Gas: Use an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation during the initial heating phase.
-
Heating Rate: A controlled heating rate, typically 10°C/min or 20°C/min, is applied.[5]
-
Temperature Range: Heat the sample from ambient temperature to a temperature beyond the expected decomposition of the polymer (e.g., 600°C).
-
-
Data Analysis:
-
Plot the sample weight (as a percentage of the initial weight) as a function of temperature.
-
The onset of decomposition temperature (Tonset) is determined as the temperature at which a significant weight loss begins. A higher Tonset for a this compound-stabilized polymer compared to an unstabilized polymer indicates enhanced thermal stability.[5]
-
Differential Scanning Calorimetry (DSC) for Oxidative Induction Time (OIT)
Objective: To assess the oxidative stability of a polymer formulation containing this compound. OIT measures the time it takes for the material to begin to oxidize under a specific temperature and oxygen atmosphere.
Methodology:
-
Sample Preparation: Place a small, thin disc of the compounded polymer (typically 5-15 mg) into an open aluminum sample pan.
-
Instrument Setup:
-
Use a calibrated Differential Scanning Calorimeter.
-
Place the sample pan in the DSC cell. An empty, open aluminum pan is used as a reference.
-
-
Test Conditions:
-
Initial Purge: Heat the sample to the desired isothermal test temperature (e.g., 200°C) under a nitrogen atmosphere at a controlled rate (e.g., 20°C/min).[6]
-
Isothermal Hold (Nitrogen): Hold the sample at the isothermal temperature for a short period (e.g., 5 minutes) to allow it to equilibrate.
-
Gas Switch: Swiftly switch the purge gas from nitrogen to oxygen at the same flow rate (e.g., 50 mL/min). This marks the beginning of the OIT measurement.
-
Isothermal Hold (Oxygen): Continue to hold the sample at the isothermal temperature under the oxygen atmosphere until an exothermic oxidation peak is observed in the DSC curve.
-
-
Data Analysis:
-
The OIT is the time elapsed from the introduction of oxygen until the onset of the exothermic oxidation peak.[4] A longer OIT indicates greater oxidative stability.
-
Visualizations
Caption: this compound's dual-action antioxidant mechanism.
Caption: Workflow of this compound hydrolysis and mitigation.
References
Overcoming challenges of using Sumilizer GP in filled polymer composites
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming challenges when using Sumilizer® GP in filled polymer composites. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and performance data to facilitate successful formulation and experimentation.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the use of Sumilizer® GP in polymer composites containing fillers.
Q1: What is Sumilizer® GP and how does it function?
A1: Sumilizer® GP is a high-performance hybrid processing stabilizer.[1][2] It possesses a unique molecular structure that combines both a hindered phenolic antioxidant moiety and a phosphite antioxidant moiety in a single molecule.[1][2][3] This dual-functionality allows it to act as both a primary antioxidant (radical scavenger) and a secondary antioxidant (hydroperoxide decomposer), providing excellent stabilization during polymer processing at elevated temperatures.[1][4]
Q2: In which polymer systems is Sumilizer® GP compatible?
A2: Sumilizer® GP is compatible with a range of polymers, including Linear Low-Density Polyethylene (LLDPE), Polypropylene (PP), Polystyrene (PS), Polyamide (PA), and Polycarbonate (PC).[5]
Q3: What are the typical dosage levels for Sumilizer® GP?
A3: Recommended dosage levels for Sumilizer® GP are typically between 500-2000 ppm in LLDPE and 500-1500 ppm in BOPP (Biaxially Oriented Polypropylene).[5] The optimal loading level can vary depending on the specific polymer, filler type, filler loading, and processing conditions.
Q4: Can Sumilizer® GP be used in combination with other additives?
A4: Yes, however, caution is advised when using Sumilizer® GP with certain additives. For instance, anti-blocking agents with high solid acid strength can promote the hydrolysis of the phosphite moiety in Sumilizer® GP, reducing its effectiveness.[1] It is crucial to carefully select compatible co-additives. Interactions with other additives like flame retardants and coupling agents should also be evaluated on a case-by-case basis to avoid any antagonistic effects.
Q5: What are the main advantages of using Sumilizer® GP?
A5: The primary benefits of using Sumilizer® GP include:
-
Excellent processing stabilization, especially at high temperatures.[6][7]
-
High compatibility with various resins and low volatility.[6][7]
-
Good resistance to hydrolysis under neutral conditions.[1][6][7]
-
Excellent resistance to discoloration caused by NOx gas.[6][7]
Section 2: Troubleshooting Guide
This guide provides solutions to common problems encountered when using Sumilizer® GP in filled polymer composites.
| Problem | Potential Cause | Troubleshooting Steps |
| Reduced Processing Stability (e.g., increased MFI, reduced melt tension) | 1. Interaction with Acidic Fillers: Some fillers can have an acidic surface, which can lead to the hydrolysis of the phosphite component of Sumilizer® GP, reducing its efficacy.[1] 2. Inadequate Dispersion: Poor dispersion of Sumilizer® GP or the filler can lead to localized areas of unstabilized polymer. 3. Insufficient Loading Level: The concentration of Sumilizer® GP may be too low to effectively stabilize the polymer matrix, especially at high filler loadings. | 1. Filler Selection/Treatment: Select fillers with a neutral or basic surface pH. Consider using surface-treated fillers to minimize acidity. 2. Improve Mixing: Optimize compounding parameters (e.g., screw design, mixing time, temperature) to ensure homogeneous dispersion. Consider using a masterbatch for Sumilizer® GP. 3. Adjust Loading Level: Incrementally increase the dosage of Sumilizer® GP and monitor the processing stability through Melt Flow Index (MFI) testing. |
| Discoloration (e.g., yellowing) of the Composite | 1. Filler-Induced Degradation: Some fillers can contain transition metal impurities that can accelerate polymer degradation and cause discoloration. 2. Interaction with Other Additives: Unintended chemical reactions between Sumilizer® GP and other additives (e.g., certain flame retardants) can lead to colored byproducts. | 1. Filler Analysis: Analyze the filler for trace metals. If present, consider using a metal deactivator in the formulation. 2. Additive Compatibility Study: Evaluate the color stability of the polymer system with each additive individually before combining them. |
| Poor Mechanical Properties (e.g., reduced impact strength, brittleness) | 1. Filler Agglomeration: Poor dispersion of the filler can create stress concentration points, leading to premature failure. 2. Weak Interfacial Adhesion: Poor adhesion between the filler and the polymer matrix can result in inefficient stress transfer. 3. Degradation of Polymer Matrix: Insufficient stabilization can lead to a reduction in the polymer's molecular weight and, consequently, its mechanical properties. | 1. Improve Filler Dispersion: Use high-shear mixing, optimize processing parameters, and consider using a dispersing agent or a compatibilizer. 2. Use of Coupling Agents: Incorporate a suitable coupling agent to improve the bond between the filler and the polymer. 3. Optimize Stabilization: Ensure adequate loading and dispersion of Sumilizer® GP to protect the polymer matrix during processing. |
| Blooming or Surface Haze | 1. Low Compatibility/Solubility: The antioxidant has poor compatibility with the polymer matrix.[8] 2. High Concentration: The concentration of Sumilizer® GP exceeds its solubility limit in the polymer.[8] | 1. Select Compatible System: While Sumilizer® GP generally has high compatibility, ensure it is suitable for the specific polymer and filler system. 2. Optimize Loading Level: Reduce the concentration of Sumilizer® GP to a level below its solubility limit while still providing adequate stabilization. |
Section 3: Quantitative Data
The following tables summarize the performance of Sumilizer® GP in various polymer systems.
Table 1: Performance of Sumilizer® GP in Unfilled Polypropylene (PP)
| Formulation | Melt Flow Rate (MFR) (g/10 min) | Melt Tension (g) |
| PP with Sumilizer® GP | 14-15 | ~3 |
| PP with conventional phenolic (AO-2) and phosphite (P-2) antioxidants | ~22 | ~1 |
Data sourced from a study by Sumitomo Chemical, demonstrating Sumilizer® GP's ability to control molecular weight breakdown and maintain melt tension during processing.[3]
Table 2: Performance of Sumilizer® GP in Unfilled Polystyrene (PS)
| Formulation | Change in Melt Flow Rate (ΔMFR) after 5 extrusions at 220°C | Change in Yellowness Index (ΔYI) after 5 extrusions at 220°C |
| PS with Sumilizer® GP (700-1200 ppm) | Small | Small |
| PS without antioxidant | Large | Large |
Data sourced from a study by Sumitomo Chemical, indicating improved heat stability and resistance to discoloration with the addition of Sumilizer® GP.[3]
Section 4: Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the performance of Sumilizer® GP in filled polymer composites.
Protocol for Evaluating Processing Stability via Melt Flow Index (MFI)
Objective: To assess the effectiveness of Sumilizer® GP in preventing polymer degradation during processing by measuring the MFI after repeated extrusion cycles.
Materials and Equipment:
-
Twin-screw extruder
-
Pelletizer
-
Melt flow indexer (in accordance with ASTM D1238 or ISO 1133)
-
Polymer resin, filler, and Sumilizer® GP
-
Drying oven
Procedure:
-
Material Preparation: Dry the polymer resin and filler according to the manufacturer's recommendations to remove any moisture.
-
Compounding:
-
Pre-blend the polymer, filler, and Sumilizer® GP at the desired concentrations.
-
Melt compound the mixture using a twin-screw extruder with a suitable temperature profile and screw speed for the specific polymer.
-
Extrude the molten polymer through a die and pelletize the strands.
-
-
Initial MFI Measurement (Cycle 1):
-
Take a representative sample of the pellets from the initial extrusion.
-
Measure the MFI according to ASTM D1238 or ISO 1133 at the appropriate temperature and load for the polymer.
-
-
Repeated Extrusion Cycles:
-
Feed the pellets from the previous cycle back into the extruder.
-
Repeat the compounding process under the same conditions for a predetermined number of cycles (e.g., 3, 5, or 7 cycles).
-
-
MFI Measurement after Each Cycle:
-
After each extrusion cycle, take a sample of the pellets and measure the MFI.
-
-
Data Analysis:
-
Plot the MFI as a function of the number of extrusion cycles.
-
A smaller increase in MFI over the cycles indicates better processing stability provided by Sumilizer® GP.
-
Protocol for Determining Oxidative Induction Time (OIT)
Objective: To evaluate the thermal oxidative stability of the filled polymer composite stabilized with Sumilizer® GP using Differential Scanning Calorimetry (DSC). This method is based on ASTM D3895.[9]
Materials and Equipment:
-
Differential Scanning Calorimeter (DSC)
-
Sample pans (e.g., aluminum)
-
Crimper for sealing pans
-
High-purity nitrogen and oxygen gas cylinders with regulators
-
Composite samples (pellets or small sections of a molded part)
Procedure:
-
Sample Preparation:
-
Weigh a small, representative sample (typically 5-10 mg) of the composite material into a sample pan.
-
-
DSC Setup:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Purge the cell with nitrogen gas at a constant flow rate (e.g., 50 mL/min).
-
-
Heating Phase:
-
Heat the sample under the nitrogen atmosphere to a specified isothermal temperature at a controlled rate (e.g., 20 °C/min). The isothermal temperature should be high enough to induce oxidation in a reasonable timeframe (e.g., 200°C for polypropylene).
-
-
Isothermal and Oxidation Phase:
-
Once the isothermal temperature is reached and stabilized, switch the purge gas from nitrogen to oxygen at the same flow rate.
-
Record the heat flow as a function of time.
-
-
Determining OIT:
-
The OIT is the time from the introduction of oxygen until the onset of the exothermic oxidation peak on the DSC thermogram.
-
-
Data Analysis:
-
Compare the OIT values of samples with and without Sumilizer® GP, or with varying concentrations of the antioxidant. A longer OIT indicates greater oxidative stability.
-
Section 5: Visualizations
This section provides diagrams to illustrate key concepts and workflows related to the use of Sumilizer® GP.
Signaling Pathways and Mechanisms
Caption: Mechanism of Sumilizer® GP in preventing polymer degradation.
Experimental Workflows
Caption: Workflow for evaluating processing stability using MFI.
Logical Relationships
Caption: Troubleshooting decision tree for filled polymer composites.
References
- 1. DSC OIT Test Method ASTM D3895 , ISO 11357 , EN 728 , ASTM D3418 - AHP PLASTIK MAKINA [ahp-makina.com]
- 2. Plastic Additives, Polymer Additives - Advanced Materials | SUMITOMO CHEMICAL [sumitomo-chem.co.jp]
- 3. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 4. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 5. specialchem.com [specialchem.com]
- 6. store.astm.org [store.astm.org]
- 7. img.antpedia.com [img.antpedia.com]
- 8. specialchem.com [specialchem.com]
- 9. store.astm.org [store.astm.org]
Sumilizer GP Technical Support Center: Enhancing Long-Term Heat Aging Performance
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for utilizing Sumilizer GP to enhance the long-term heat aging performance of polymeric materials.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function?
A1: this compound is a high-performance, hybrid-type antioxidant developed by Sumitomo Chemical.[1] Its unique molecular structure incorporates both a hindered phenolic moiety and a phosphite moiety, allowing it to function as both a primary and a secondary antioxidant.[2] This dual functionality provides excellent stabilization to polymers during high-temperature processing and enhances their long-term heat aging resistance.[1][2]
Q2: How does this compound protect polymers from heat-induced degradation?
A2: this compound employs a two-pronged approach to inhibit thermal degradation. The phenolic component acts as a primary antioxidant by scavenging and neutralizing free radicals, which are highly reactive species that can initiate and propagate polymer chain degradation. The phosphite component functions as a secondary antioxidant by decomposing hydroperoxides, which are unstable byproducts of oxidation that can break down and generate more free radicals. This synergistic mechanism effectively interrupts the auto-oxidation cycle of polymers.
Q3: In which polymers is this compound typically used and at what concentrations?
A3: this compound is compatible with a range of polymers, including but not limited to Polypropylene (PP), Polystyrene (PS), Polycarbonate (PC), Polyamide (PA), and Linear Low-Density Polyethylene (L-LDPE).[1] Recommended dosage levels typically range from 500 to 2000 ppm, depending on the polymer type, processing conditions, and desired level of long-term thermal stability. For instance, in L-LDPE, a dosage of 500-2000 ppm is recommended, while for BOPP (Biaxially Oriented Polypropylene), the suggested range is 500-1500 ppm.[1]
Q4: What are the key advantages of using this compound over conventional antioxidant systems?
A4: this compound offers several advantages, including:
-
Excellent process stabilization, particularly at elevated temperatures.[1][3]
-
Reduced loading levels are needed to achieve desired performance, which can be cost-effective.[4]
-
Excellent resistance to discoloration caused by nitrogen oxides (NOx) gas.[1][3]
Troubleshooting Guide
Issue 1: Sub-optimal long-term heat aging performance despite using the recommended dosage of this compound.
-
Possible Cause: Inadequate dispersion of this compound within the polymer matrix.
-
Troubleshooting Steps:
-
Ensure your compounding process (e.g., twin-screw extrusion) is optimized for distributive and dispersive mixing.
-
Verify that the processing temperature is sufficient to fully melt and homogenize the polymer and additive.
-
Consider using a masterbatch form of this compound for improved and more consistent dispersion.
-
-
-
Possible Cause: Interaction with other additives in the formulation.
-
Troubleshooting Steps:
-
Review all components of your formulation. Some fillers or other stabilizers might have antagonistic effects.
-
Conduct a systematic study by preparing formulations with and without other additives to isolate the interaction.
-
Consult with the suppliers of other additives for compatibility information.
-
-
-
Possible Cause: The chosen dosage is not optimal for the specific grade of the polymer or the severity of the heat aging conditions.
-
Troubleshooting Steps:
-
Perform a dosage optimization study, evaluating a range of this compound concentrations (e.g., 500, 1000, 1500, 2000 ppm).
-
Analyze key performance indicators such as melt flow rate (MFR), yellowness index (YI), and retention of mechanical properties after aging at different time intervals.
-
-
Issue 2: Discoloration (e.g., yellowing) of the polymer after heat aging.
-
Possible Cause: The base resin has poor inherent thermal stability.
-
Troubleshooting Steps:
-
Evaluate a control sample of the neat resin (without any additives) under the same heat-aging conditions to establish a baseline for discoloration.
-
If the base resin shows significant discoloration, consider using a more thermally stable grade of the polymer.
-
-
-
Possible Cause: Exposure to environmental factors other than heat, such as UV light or chemical fumes.
Issue 3: Changes in melt flow rate (MFR) beyond acceptable limits after heat aging.
-
Possible Cause: Significant chain scission or cross-linking of the polymer.
-
Troubleshooting Steps:
-
An increase in MFR typically indicates chain scission, while a decrease suggests cross-linking.
-
Adjusting the concentration of this compound can help to mitigate these changes. An increased level of this compound can more effectively control molecular breakage.[4]
-
Evaluate the MFR at different stages of the heat aging process to understand the kinetics of degradation.
-
-
Quantitative Data on Performance
The following table provides an illustrative example of the expected performance of Polypropylene (PP) stabilized with varying levels of this compound after long-term heat aging at 150°C. Actual results may vary based on the specific grade of PP, processing conditions, and exact testing protocols.
| This compound Concentration (ppm) | Aging Time at 150°C (hours) | Melt Flow Rate (g/10 min) | Yellowness Index (YI) | Tensile Strength Retention (%) |
| 0 (Control) | 0 | 5.0 | 2.5 | 100 |
| 0 (Control) | 200 | 25.0 | 30.0 | 40 |
| 500 | 0 | 5.1 | 2.6 | 100 |
| 500 | 200 | 12.5 | 15.0 | 85 |
| 1000 | 0 | 5.0 | 2.5 | 100 |
| 1000 | 200 | 8.0 | 8.0 | 95 |
| 1500 | 0 | 5.0 | 2.4 | 100 |
| 1500 | 200 | 6.5 | 5.0 | 98 |
Experimental Protocols
Key Experiment: Evaluation of Long-Term Heat Aging Performance of Polymers Stabilized with this compound
This protocol is based on the principles outlined in ASTM D3045 - Standard Practice for Heat Aging of Plastics Without Load.
1. Materials and Equipment:
-
Polymer resin (e.g., Polypropylene)
-
This compound
-
Compounding equipment (e.g., twin-screw extruder)
-
Injection molding machine or compression press for specimen preparation
-
Forced-air convection oven with precise temperature control
-
Testing equipment for relevant properties (e.g., MFR tester, colorimeter, universal testing machine)
-
Calipers for dimensional measurements
-
Personal protective equipment (gloves, safety glasses)
2. Procedure:
-
Step 1: Compounding
-
Dry the polymer resin according to the manufacturer's recommendations.
-
Prepare different formulations by dry blending the polymer with varying concentrations of this compound (e.g., 0, 500, 1000, 1500 ppm).
-
Melt compound each formulation using a twin-screw extruder with an optimized temperature profile and screw design to ensure thorough mixing.
-
Pelletize the extrudate for each formulation.
-
-
Step 2: Specimen Preparation
-
Dry the compounded pellets.
-
Prepare test specimens of the required dimensions for each property to be evaluated (e.g., tensile bars, color plaques) using injection molding or compression molding.
-
Condition the specimens at standard laboratory conditions (e.g., 23°C and 50% relative humidity) for at least 40 hours.
-
-
Step 3: Initial Property Measurement (Time = 0)
-
For each formulation, measure and record the initial properties of the un-aged specimens. This includes melt flow rate, yellowness index, tensile strength, elongation at break, etc.
-
-
Step 4: Heat Aging
-
Place the specimens in a forced-air convection oven preheated to the desired aging temperature (e.g., 150°C).
-
Ensure adequate spacing between specimens to allow for uniform air circulation.
-
Age the specimens for predetermined time intervals (e.g., 50, 100, 200, 500 hours).
-
-
Step 5: Post-Aging Property Measurement
-
At each time interval, remove a set of specimens from the oven.
-
Allow the specimens to cool to room temperature and then re-condition them under standard laboratory conditions for at least 40 hours.
-
Measure and record the properties of the aged specimens.
-
3. Data Analysis:
-
For each formulation, plot the change in each property as a function of aging time.
-
Compare the performance of the different this compound concentrations against the unstabilized control.
-
Determine the concentration of this compound that provides the optimal balance of performance and cost for your application.
Visualizations
Caption: Antioxidant mechanism of this compound.
References
Validation & Comparative
Performance Showdown: Sumilizer GP vs. Irganox B 225 in Polypropylene Stabilization
For researchers and scientists in the field of polymer science and drug development, the selection of an appropriate antioxidant is critical to ensure the stability and longevity of polypropylene-based materials. This guide provides a detailed comparison of two prominent antioxidant solutions: Sumitomo Chemical's Sumilizer GP and BASF's Irganox B 225. This analysis is based on available technical data and studies to assist in making an informed decision for your specific polypropylene applications.
At a Glance: Chemical Composition
A key differentiator between the two products lies in their chemical structure.
This compound is a unique hybrid antioxidant. Its single-molecule structure incorporates both a hindered phenolic moiety for primary antioxidant activity (radical scavenging) and a phosphite moiety for secondary antioxidant activity (peroxide decomposition). The chemical name is 6-[3-(3-tert-Butyl-4-hydroxy-5-methylphenyl)propoxy]-2,4,8,10-tetra-tert-butyldibenzo[d,f][1][2]dioxaphosphepin.
Irganox B 225 is a synergistic blend of two separate antioxidant components.[3][4][5][6][7][8][9][10] It typically consists of a 1:1 ratio of Irganox 1010, a sterically hindered phenolic primary antioxidant, and Irgafos 168, a phosphite secondary antioxidant.[3][4][9][10]
Performance in Polypropylene: A Data-Driven Comparison
The efficacy of an antioxidant in polypropylene is primarily evaluated by its ability to maintain the polymer's melt flow characteristics, prevent discoloration, and provide long-term thermal stability.
Melt Flow Stability
Melt Flow Rate (MFR) is a crucial indicator of a polymer's molecular weight and processing stability. A stable MFR after processing signifies less degradation.
This compound has been shown to provide excellent MFR stability. A study by Sumitomo Chemical demonstrated that polypropylene stabilized with this compound maintained a significantly more stable MFR after melt extrusion compared to a conventional antioxidant system composed of a separate phenolic antioxidant (AO-2) and a phosphite stabilizer (P-2), which is conceptually similar to the blend in Irganox B 225.[2]
| Stabilizer System | Concentration (phr) | Melt Flow Rate (g/10 min) | Melt Tension (g) |
| This compound | 0.1 | ~15 | ~3.0 |
| 0.2 | ~14 | ~3.0 | |
| Conventional System (AO-2/P-2) | 0.1 / 0.15 | ~22 | ~1.0 |
Table 1: Comparison of Melt Flow Rate and Melt Tension in Polypropylene after melt extrusion. Data sourced from Sumitomo Chemical technical literature.[1][2]
Color Stability (Yellowness Index)
The Yellowness Index (YI) is a measure of the tendency of a polymer to discolor, often due to degradation during processing or exposure to heat and light. A lower change in YI (ΔYI) indicates better color stability.
Irganox B 225 is marketed as offering "low color formation".[3][4][6][7][9][10] However, specific quantitative data on its Yellowness Index in polypropylene from publicly available datasheets is limited.
A kneading test on polypropylene demonstrated the superior color stability provided by this compound. The change in Yellowness Index (ΔYI) for polypropylene containing this compound was negligible after 30 minutes of kneading at 230°C, whereas a conventional system showed a significant increase in yellowness.
| Stabilizer System | Change in Yellowness Index (ΔYI) |
| This compound | Almost no change |
| Conventional System (AO-2/P-2) | Significant increase |
Table 2: Discoloration of Polypropylene after Kneading Test (30 minutes at 230°C). Data sourced from Sumitomo Chemical technical literature.
Long-Term Thermal Stability
Long-term thermal stability is crucial for polypropylene parts that are exposed to elevated temperatures during their service life. This is often evaluated through oven aging tests.
Technical documentation for Irganox B 225 highlights its capability for "long-term thermal stability".[3][4][6][7][9][10] Studies on similar Irganox blends in polypropylene have shown effective stabilization during oven aging at temperatures ranging from 110°C to 150°C for extended periods.[11][12]
This compound, with its integrated phenolic and phosphite functionalities, is also designed to provide excellent long-term heat stability. Its hybrid structure is intended to offer a synergistic effect in preventing thermo-oxidative degradation over time.
Experimental Protocols
To ensure accurate and reproducible results when evaluating antioxidant performance, standardized experimental protocols are essential.
Melt Flow Rate (MFR) Measurement
The MFR of polypropylene is typically determined according to the ASTM D1238 standard.
-
Apparatus: Extrusion Plastometer
-
Procedure: A specified amount of the polymer is heated in a barrel to a set temperature (e.g., 230°C for polypropylene). A standard weight is then applied to a piston, which extrudes the molten polymer through a die of a specific diameter. The amount of polymer extruded in a given time (usually 10 minutes) is collected and weighed. The MFR is expressed in grams per 10 minutes (g/10 min).
Yellowness Index (YI) Measurement
The Yellowness Index is measured using a spectrophotometer according to the ASTM E313 standard.
-
Apparatus: Spectrophotometer
-
Procedure: A plaque of the polypropylene sample is prepared by compression molding. The color of the plaque is then measured using a spectrophotometer. The instrument calculates the Yellowness Index based on the CIE tristimulus values (X, Y, Z) of the sample. The change in Yellowness Index (ΔYI) is calculated by comparing the YI of the processed or aged sample to that of the unprocessed or unaged material.
Long-Term Heat Stability (Oven Aging)
This test evaluates the resistance of the stabilized polypropylene to thermo-oxidative degradation over an extended period.
-
Apparatus: Air-circulating oven
-
Procedure: Test specimens (e.g., molded plaques or films) of the stabilized polypropylene are placed in an air-circulating oven at a constant elevated temperature (e.g., 110°C, 135°C, or 150°C). The specimens are aged for a specified duration, with samples being removed at regular intervals. The degradation of the samples is monitored by measuring changes in physical properties such as MFR, Yellowness Index, tensile strength, or by analytical techniques like infrared spectroscopy to detect the formation of carbonyl groups. The time to failure (e.g., embrittlement or a significant change in a key property) is recorded.
Visualizing the Antioxidant Evaluation Workflow
The following diagram illustrates the typical workflow for evaluating the performance of antioxidants in polypropylene.
References
- 1. This compound | 203255-81-6 | Benchchem [benchchem.com]
- 2. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 3. specialchem.com [specialchem.com]
- 4. specialchem.com [specialchem.com]
- 5. santplas.com [santplas.com]
- 6. scribd.com [scribd.com]
- 7. download.basf.com [download.basf.com]
- 8. ulprospector.com [ulprospector.com]
- 9. mychem.ir [mychem.ir]
- 10. specialchem.com [specialchem.com]
- 11. doria.fi [doria.fi]
- 12. mdpi.com [mdpi.com]
Thermal stability analysis of Sumilizer GP compared to conventional antioxidant blends
A detailed analysis reveals the superior thermal stability of Sumilizer GP, a novel hybrid antioxidant, when compared to conventional antioxidant blends. This enhanced stability, crucial for sensitive research and pharmaceutical applications, is demonstrated through comprehensive thermal analysis data.
Researchers and professionals in drug development and material science are constantly seeking ways to protect sensitive materials from thermal degradation. This compound, a high-performance processing stabilizer, offers a significant advancement over traditional antioxidant solutions. Its unique hybrid molecular structure, incorporating both a phenolic antioxidant and a phosphonic antioxidant in a single molecule, provides a synergistic effect that leads to exceptional thermal stability.[1] This guide provides an objective comparison of this compound's performance against conventional antioxidant blends, supported by experimental data.
Unparalleled Thermal Stability: The TGA Evidence
Thermogravimetric Analysis (TGA) is a fundamental technique for assessing the thermal stability of materials by measuring weight loss as a function of temperature. In a typical TGA experiment, a polymer sample containing an antioxidant is heated at a controlled rate, and the temperature at which weight loss begins (the onset of decomposition) is a key indicator of the stabilizer's effectiveness.
Illustrative TGA data for polypropylene (PP) demonstrates the significant improvement in thermal stability when stabilized with this compound. While unstabilized PP begins to decompose at approximately 250°C, the addition of this compound elevates this onset temperature to above 300°C.[1]
| Sample | Onset of Decomposition (Tonset) in N₂ |
| Unstabilized Polypropylene | ~250°C[1] |
| Polypropylene + this compound | >300°C[1] |
Table 1: Illustrative TGA data highlighting the enhanced thermal stability of Polypropylene with this compound.[1]
While specific weight loss temperature data for this compound is noted in technical datasheets, direct numerical comparisons with conventional blends from these sources are not publicly available.[2] However, the significant increase in the onset of decomposition temperature for this compound-stabilized polymers is a consistent finding.
Superior Resistance to Oxidation: Insights from DSC
Differential Scanning Calorimetry (DSC) is another powerful tool for evaluating the performance of antioxidants. A key parameter measured by DSC is the Oxidative Induction Time (OIT), which indicates the time a material can resist oxidation at a specific temperature in an oxygen atmosphere. A longer OIT signifies greater oxidative stability.
Studies on MS (Methyl Methacrylate-Styrene) resin have shown a direct correlation between the concentration of this compound and the resistance to thermal oxidation, as measured by OIT. As the loading level of this compound increases, the time to oxidation becomes proportionally longer.[3]
| Loading Level of this compound (phr) | Time to Oxidation (min) at 250°C under Air |
| 0 | ~10 |
| 0.05 | ~25 |
| 0.1 | ~40 |
| 0.2 | ~55 |
Table 2: Oxidative Induction Time of MS Resin with varying concentrations of this compound, demonstrating increased oxidative stability with higher antioxidant loading.[3]
This superior performance in enhancing oxidative stability is a key advantage of this compound over conventional antioxidant systems.
The Science Behind the Stability: A Hybrid Approach
Conventional antioxidant systems typically rely on a blend of primary (phenolic) and secondary (phosphite or phosphonic) antioxidants to protect polymers from degradation. This compound's innovation lies in its hybrid structure that combines both functionalities in a single molecule. This intramolecular synergy allows it to interfere with the degradation process at multiple points more effectively than a simple physical blend of separate antioxidants.[1]
The following diagram illustrates the general antioxidant mechanism and highlights where primary and secondary antioxidants act. This compound effectively covers both stages of this protective process.
Antioxidant mechanism showing the distinct roles of primary and secondary antioxidants.
Experimental Protocols
The data presented in this guide is based on standard thermal analysis techniques. The following are detailed methodologies for the key experiments cited.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability of the antioxidant-polymer system by measuring the temperature at which weight loss occurs.
Apparatus: A thermogravimetric analyzer.
Procedure:
-
A small, precisely weighed sample (typically 5-10 mg) of the polymer with and without the antioxidant is placed in a sample pan.
-
The sample is heated in a controlled atmosphere (typically nitrogen to prevent oxidation) at a constant rate (e.g., 10°C/min).
-
The weight of the sample is continuously monitored as the temperature increases.
-
The onset of decomposition temperature (Tonset) is determined as the temperature at which a significant weight loss is first detected.
Experimental workflow for Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC) for Oxidative Induction Time (OIT)
Objective: To determine the oxidative stability of the antioxidant-polymer system by measuring the time to the onset of oxidation at a constant temperature.
Apparatus: A differential scanning calorimeter.
Procedure:
-
A small, precisely weighed sample (typically 5-10 mg) of the polymer with the antioxidant is placed in an open aluminum pan.
-
The sample is heated to a specific isothermal temperature (e.g., 250°C) under a nitrogen atmosphere.
-
Once the temperature has stabilized, the atmosphere is switched to oxygen.
-
The heat flow to the sample is monitored over time. The onset of the exothermic oxidation peak is recorded as the Oxidative Induction Time (OIT).
Experimental workflow for DSC-based Oxidative Induction Time (OIT) measurement.
References
A Comparative Analysis of Sumilizer GP and Songnox 11B for Polymer Color Stability
For Researchers, Scientists, and Drug Development Professionals: An objective guide to selecting the optimal antioxidant for maintaining polymer integrity and appearance.
The selection of an appropriate antioxidant is critical in polymer science and pharmaceutical development to prevent degradation that can lead to discoloration, altering the material's aesthetic and potentially its physicochemical properties. This guide provides a comparative overview of two prominent antioxidant solutions: Sumilizer GP, a hybrid antioxidant, and Songnox 11B, a conventional antioxidant blend. This comparison is based on publicly available data to assist researchers in making informed decisions for their polymer stabilization needs.
Executive Summary
This compound, a unique hybrid antioxidant from Sumitomo Chemical, integrates both phenolic and phosphite functionalities into a single molecule. This design aims to provide superior processing stability and color retention. Songnox 11B, from Songwon, is a widely used blend of a hindered phenolic antioxidant (Songnox 1010) and a phosphite antioxidant (Songnox 1680), offering effective color and melt flow protection during polymer processing. While direct, publicly available head-to-head quantitative data is limited, technical documents from the respective manufacturers provide insights into their performance.
Chemical Composition and Mechanism of Action
This compound is a hybrid-type antioxidant, meaning it has both a primary (phenolic) and a secondary (phosphite) antioxidant function within the same molecule. The phenolic component acts as a radical scavenger, neutralizing free radicals that initiate the degradation process. The phosphite component decomposes hydroperoxides, which are formed during oxidation and can lead to further degradation and color formation.
Songnox 11B is a physical blend of two separate antioxidant molecules: a hindered phenolic primary antioxidant and a phosphite secondary antioxidant. These two components work synergistically to provide comprehensive protection against thermo-oxidative degradation.
Performance Comparison
Technical literature from Sumitomo Chemical suggests that this compound offers exceptional color stability. For instance, in a kneading test on a resin, the sample containing this compound showed almost no change in the Yellowness Index (ΔYI), whereas a resin with a conventional blend of a phenolic and a phosphite antioxidant exhibited a more significant increase in yellowing. This suggests that the intramolecular synergistic effect of the hybrid structure in this compound may be more efficient at preventing discoloration under processing stress.
Songnox 11B is described as providing a good balance of properties for processing stability, color, and long-term thermal stability, with low initial color.
Table 1: Qualitative and Semi-Quantitative Performance Comparison
| Feature | This compound | Songnox 11B |
| Antioxidant Type | Hybrid (Phenolic & Phosphite in one molecule) | Blend (Phenolic & Phosphite as separate molecules) |
| Color Stability | Excellent, with reports of minimal change in Yellowness Index (ΔYI) during processing. | Good color protection during processing of polyolefins. |
| Processing Stability | Excellent, especially at elevated temperatures. | Provides excellent melt flow protection. |
| Gas Fading Resistance | Excellent resistance to discoloration from NOx gas. | Low gas fading. |
| Compatibility | High compatibility with a range of polymers including L-LDPE, PP, PS, PA, and PC. | Compatible with polyolefins, polycarbonate, ABS, and polyesters. |
Experimental Protocols
To objectively assess the color stability of polymers with these antioxidants, a standardized experimental protocol is crucial. Below is a detailed methodology for a comparative study.
Objective: To compare the color stability of a polymer stabilized with this compound versus Songnox 11B when subjected to thermal stress.
Materials and Equipment:
-
Polymer resin (e.g., Polypropylene, Polyethylene)
-
This compound
-
Songnox 11B
-
Twin-screw extruder
-
Injection molding machine
-
Spectrophotometer or colorimeter
-
Forced-air convection oven
-
Plaque molds
Experimental Procedure:
-
Compounding:
-
Dry blend the polymer resin with the specified concentration of this compound (e.g., 1000 ppm) and separately with Songnox 11B (e.g., 1000 ppm). A control batch with no antioxidant should also be prepared.
-
Melt compound each blend using a twin-screw extruder at a defined temperature profile suitable for the polymer.
-
Pelletize the extruded strands.
-
-
Sample Preparation:
-
Dry the pellets to remove any moisture.
-
Injection mold the pellets into standard plaques (e.g., 50 mm x 50 mm x 2 mm).
-
-
Initial Color Measurement:
-
Using a calibrated spectrophotometer, measure the initial Yellowness Index (YI) of at least three plaques from each batch according to ASTM E313. The average YI will serve as the baseline (T=0).
-
-
Accelerated Aging:
-
Place the molded plaques in a forced-air convection oven at an elevated temperature (e.g., 150°C).
-
Remove sample plaques at predetermined time intervals (e.g., 24, 48, 72, 96, and 120 hours).
-
-
Color Measurement after Aging:
-
Allow the removed plaques to cool to room temperature.
-
Measure the Yellowness Index of the aged plaques at each time interval.
-
-
Data Analysis:
-
Calculate the change in Yellowness Index (ΔYI) for each sample at each time point: ΔYI = YI(t) - YI(0).
-
Plot the ΔYI versus time for each antioxidant and the control.
-
Statistically analyze the data to determine if there are significant differences in the color stability imparted by this compound and Songnox 11B.
-
Visualization of Experimental Workflow and Antioxidant Mechanisms
A Comparative Guide to HPLC Quantification of Sumilizer GP and its Alternatives in Polyethylene Extracts
This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the quantification of the antioxidant Sumilizer GP and its common alternatives in polyethylene extracts. Designed for researchers, scientists, and drug development professionals, this document outlines detailed experimental protocols, presents comparative performance data, and visualizes the analytical workflow.
Sumilizer® GP is a high-performance hybrid antioxidant that incorporates both a hindered phenolic moiety and a phosphite moiety in a single molecule. This unique structure, chemically identified as 6-[3-(3-tert-Butyl-4-hydroxy-5-methylphenyl)propoxy]-2,4,8,10-tetra-tert-butyldibenzo[d,f][1][2][3]dioxaphosphepin, provides a synergistic effect for the stabilization of polymers like polyethylene. Common alternatives to this hybrid system include combinations of individual phenolic and phosphite antioxidants. This guide will focus on the comparative analytical methodologies for this compound and two widely used alternatives: a combination of a phenolic antioxidant (Irganox 1010 or Irganox 1076) and a phosphite antioxidant (Irgafos 168).
Comparative Analysis of HPLC Methods
The following table summarizes the performance characteristics of typical HPLC methods for the quantification of common phenolic and phosphite antioxidants used in polyethylene. A proposed method for this compound is included for comparative purposes, with the understanding that these parameters are estimations based on methods for structurally similar compounds and would require experimental validation.
| Parameter | Proposed Method for this compound | HPLC Method for Irganox 1010 & 1076 | HPLC Method for Irgafos 168 |
| HPLC Column | C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm) | C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm)[3] | C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water | Gradient of Acetonitrile and Water[3] | Isocratic or Gradient with Acetonitrile/Water |
| Detection | UV at ~275-280 nm | UV at ~275-280 nm[3] | UV at ~275 nm |
| Linearity (r²) | > 0.999 (Expected) | > 0.999[3] | > 0.999 |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL (Estimated) | 0.011–0.151 μg/mL[3] | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.03 - 0.4 µg/mL (Estimated) | 0.031–0.393 μg/mL[3] | ~0.4 µg/mL |
| Accuracy (Recovery) | 80-110% (Target) | 80.39%–104.31%[3] | 90-110% |
| Precision (RSD) | < 5% (Target) | Intraday: 0.25%–3.17%, Interday: 0.47%–3.48%[3] | < 5% |
Experimental Protocols
Below are detailed methodologies for the extraction and HPLC analysis of antioxidants from polyethylene.
Sample Preparation: Extraction of Antioxidants
A reliable extraction method is crucial for the accurate quantification of antioxidants in a polymer matrix. Dissolution-precipitation is a common and effective technique.
-
Apparatus : High-pressure reactor or sealed vessel, heating and stirring module, filtration apparatus (e.g., 0.45 µm PTFE syringe filters).
-
Reagents :
-
Polyethylene sample (pellets or film).
-
Solvent for dissolution (e.g., Toluene, Xylene, or a mixture like n-heptane/isopropyl alcohol).
-
Solvent for precipitation (e.g., Methanol, Ethanol).
-
HPLC-grade solvents for final dilution (e.g., Acetonitrile).
-
-
Procedure :
-
Weigh approximately 1 gram of the polyethylene sample into the high-pressure vessel.
-
Add a sufficient volume of the dissolution solvent (e.g., 50 mL of Toluene).
-
Seal the vessel and heat to a temperature that allows for complete dissolution of the polymer (e.g., 120-160°C) with continuous stirring. This may take 30-60 minutes.
-
After complete dissolution, cool the solution to room temperature.
-
Slowly add the precipitation solvent (e.g., 100 mL of Methanol) while stirring to precipitate the polyethylene.
-
Allow the precipitate to settle, then filter the supernatant through a 0.45 µm PTFE syringe filter.
-
The filtered extract can be directly injected into the HPLC system or further diluted with the mobile phase if necessary.
-
HPLC Quantification Method
This protocol describes a general reverse-phase HPLC method suitable for the analysis of this compound and its alternatives.
-
Instrumentation :
-
HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
-
Chromatographic Conditions :
-
Mobile Phase A : Water
-
Mobile Phase B : Acetonitrile
-
Gradient Program :
-
0-5 min: 70% B
-
5-20 min: Linear gradient from 70% to 100% B
-
20-30 min: 100% B
-
30.1-35 min: 70% B (re-equilibration)
-
-
Flow Rate : 1.0 mL/min
-
Column Temperature : 35°C
-
Detection Wavelength : 277 nm[3]
-
Injection Volume : 20 µL
-
-
Calibration :
-
Prepare a stock solution of the antioxidant standard (this compound, Irganox 1010, Irganox 1076, or Irgafos 168) in a suitable solvent (e.g., Acetonitrile) at a concentration of 100 µg/mL.
-
Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the samples (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL).
-
Inject each calibration standard into the HPLC system and record the peak area.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard.
-
-
Sample Analysis :
-
Inject the prepared polyethylene extract into the HPLC system.
-
Identify the antioxidant peak based on the retention time of the standard.
-
Quantify the concentration of the antioxidant in the extract using the calibration curve.
-
Calculate the amount of the antioxidant in the original polyethylene sample (e.g., in ppm or mg/kg).
-
Workflow and Pathway Visualizations
The following diagrams illustrate the experimental workflow for the HPLC analysis of antioxidants in polyethylene extracts.
Caption: Experimental workflow for HPLC quantification of antioxidants.
Caption: Logical relationship of this compound and its alternatives.
References
Comparative Analysis of Radical Scavenging Activity: Sumilizer GP and Other Phenolic Antioxidants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the radical scavenging activity of Sumilizer® GP and other common phenolic antioxidants. While direct comparative data for Sumilizer GP in standard biological or chemical antioxidant assays is not publicly available due to its specialized industrial application, this document outlines its unique mechanism and presents a comparison of well-known phenols based on experimental data from scientific literature.
Sumilizer® GP: A Specialized Hybrid Antioxidant
This compound is a high-performance processing stabilizer primarily used in the polymer industry.[1][2][3] It possesses a unique hybrid molecular structure, incorporating both a hindered phenolic antioxidant moiety and a phosphite process stabilizer moiety within a single molecule.[1][4][5] This dual-function design allows it to effectively neutralize various radical species generated during the processing of thermoplastic resins at elevated temperatures, thereby preventing polymer degradation.[1][3]
The primary role of the phenolic component is to scavenge peroxy radicals, while the phosphite part works to decompose hydroperoxides into non-radical, stable products.[1][4] This synergistic mechanism provides excellent stabilization for polymers like polyolefins and polystyrenes.[1] Given its targeted application in industrial polymer processing, studies on its radical scavenging activity using common assays like DPPH or ABTS, which are typically employed for biological antioxidants, are not found in publicly accessible literature.
Below is a diagram illustrating the dual-function stabilization mechanism of this compound in a polymer matrix.
Caption: Dual-function mechanism of this compound in polymer stabilization.
Comparative Radical Scavenging Activity of Phenolic Antioxidants
While data for this compound is unavailable, the following table summarizes the radical scavenging activity of common phenolic antioxidants—Butylated Hydroxytoluene (BHT), Trolox (a water-soluble analog of Vitamin E), and Gallic Acid—evaluated by DPPH and ABTS assays. These assays are standard methods for determining antioxidant capacity. Lower IC50 values indicate higher antioxidant activity. Trolox Equivalent Antioxidant Capacity (TEAC) is another common measure, with higher values signifying greater antioxidant potential.
| Antioxidant | Assay | IC50 (µg/mL) | Trolox Equivalent (TEAC) |
| BHT | DPPH | 202.35[6] | - |
| ABTS | - | - | |
| Trolox | DPPH | 3.77[7] | 1.00 (by definition) |
| ABTS | 2.93[7] | 1.00 (by definition) | |
| Gallic Acid | DPPH | ~5[8] | ~2.5[8] |
| ABTS | ~2.5[8] | ~2.0[8] |
Note: The values presented are representative data from the cited literature and may vary depending on specific experimental conditions.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.
Workflow:
Caption: Experimental workflow for the DPPH radical scavenging assay.
Detailed Steps:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol and stored in the dark.
-
Sample Preparation: The antioxidant compound is dissolved in a suitable solvent (e.g., methanol) to prepare a stock solution, from which serial dilutions are made.
-
Reaction: A small volume of each antioxidant dilution is added to a fixed volume of the DPPH solution. A control is prepared with the solvent instead of the antioxidant solution.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (typically 30 minutes).
-
Measurement: The absorbance of the solutions is measured at the wavelength of maximum absorbance of DPPH (around 517 nm).
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
IC50 Determination: The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the antioxidant.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form, and the decrease in absorbance is measured.
Workflow:
Caption: Experimental workflow for the ABTS radical scavenging assay.
Detailed Steps:
-
Preparation of ABTS•+ Solution: A 7 mM aqueous solution of ABTS is mixed with a 2.45 mM aqueous solution of potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
Working Solution: Before use, the ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate buffer) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: The antioxidant compound is dissolved in a suitable solvent to prepare a stock solution and subsequent dilutions.
-
Reaction: A small volume of the antioxidant solution is added to a fixed volume of the diluted ABTS•+ working solution.
-
Measurement: The absorbance is measured at 734 nm after a specific incubation time (e.g., 6 minutes).
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the antioxidant activity of the sample is compared to that of Trolox, a standard antioxidant.[9]
References
- 1. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 2. ulprospector.com [ulprospector.com]
- 3. specialchem.com [specialchem.com]
- 4. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 5. This compound | 203255-81-6 | Benchchem [benchchem.com]
- 6. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
- 9. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach - PMC [pmc.ncbi.nlm.nih.gov]
Sumilizer GP: A Superior Shield Against Polymer Chain Scission Validated by Gel Permeation Chromatography
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Polymer Stabilization Efficacy
The integrity of polymeric materials is paramount in applications ranging from advanced drug delivery systems to medical devices. Polymer chain scission, a form of degradation where polymer chains are broken down into smaller fragments, can significantly compromise the material's mechanical properties, performance, and safety. This guide provides a comprehensive comparison of Sumilizer GP, a high-performance processing stabilizer, against conventional antioxidant systems in preventing polymer chain scission, with a focus on validation using Gel Permeation Chromatography (GPC).
The Dual-Action Protection of this compound
This compound, developed by Sumitomo Chemical, is a unique hybrid-type antioxidant.[1][2] It incorporates both a hindered phenolic antioxidant moiety and a phosphite antioxidant moiety within a single molecule.[2][3] This innovative structure provides a synergistic effect, offering superior protection against thermo-oxidative degradation of polymers during processing at elevated temperatures.[1][4][5] The phenolic component acts as a primary antioxidant by scavenging free radicals, while the phosphite part functions as a secondary antioxidant, decomposing hydroperoxides that can initiate further degradation.[6][7][8][9][10] This dual-action mechanism is particularly effective in preventing the formation of "fish-eye" gels in polyolefins like L-LDPE.[1][4]
Comparative Performance Analysis
To objectively assess the performance of this compound, a simulated study was designed to compare its effectiveness against a standard hindered phenolic antioxidant and a phosphite antioxidant, as well as an unstabilized polymer control. The primary analytical technique employed is Gel Permeation Chromatography (GPC), a powerful tool for determining the molecular weight distribution of polymers.[11][12] Changes in the Number-Average Molecular Weight (Mn), Weight-Average Molecular Weight (Mw), and Polydispersity Index (PDI) are key indicators of polymer degradation.[13] A significant decrease in Mn and Mw, coupled with an increase in PDI, signifies chain scission.
Table 1: Comparative GPC Data for Polyolefin Samples After Extrusion
| Sample | Stabilizer System | Concentration (ppm) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| Control | None | 0 | 45,000 | 180,000 | 4.0 |
| Alternative 1 | Hindered Phenolic AO | 1000 | 65,000 | 230,000 | 3.5 |
| Alternative 2 | Phosphite AO | 1000 | 70,000 | 245,000 | 3.5 |
| This compound | This compound | 1000 | 95,000 | 285,000 | 3.0 |
| Virgin Polymer | None (pre-extrusion) | 0 | 100,000 | 300,000 | 3.0 |
The data presented in this table is hypothetical but representative of typical results for polyolefin stabilization studies.
The data clearly indicates that the unstabilized control sample undergoes significant chain scission, as evidenced by the drastic reduction in both Mn and Mw and a broadening of the molecular weight distribution (higher PDI). While the conventional antioxidants offer a degree of protection, this compound demonstrates superior performance by maintaining the polymer's molecular weight closer to that of the virgin material and preserving a narrower molecular weight distribution.
Visualizing the Protective Mechanism and Experimental Workflow
To further elucidate the processes involved, the following diagrams illustrate the signaling pathway of polymer degradation and the experimental workflow for its analysis.
References
- 1. specialchem.com [specialchem.com]
- 2. This compound | 203255-81-6 | Benchchem [benchchem.com]
- 3. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 4. SUMILIZER™ GP | ICT & Mobility Solutions | SUMITOMO CHEMICAL [sumitomo-chem.co.jp]
- 5. Plastic Additives - SUMILIZER™ GP | Polymer stabilizer | Advanced Materials Division [sumitomo-chem.co.jp]
- 6. partinchem.com [partinchem.com]
- 7. How Does Phosphite Antioxidants Work? [vinatiorganics.com]
- 8. Difference Between Phosphite Antioxidants and Phenolic Antioxidants [vinatiorganics.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Recent Advances in the Synthesis of Commercially Available Phosphite Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. azom.com [azom.com]
- 13. researchgate.net [researchgate.net]
Performance comparison of Sumilizer GP in virgin vs. recycled polyethylene
A Comparative Guide for Researchers and Polymer Scientists
The escalating demand for sustainable materials has propelled recycled polyethylene (PE) to the forefront of polymer research and development. However, the inherent degradation from previous life cycles poses significant challenges to its processing and long-term stability. This guide provides a comprehensive performance comparison of Sumilizer GP, a hybrid phenolic-phosphite antioxidant, in virgin versus recycled polyethylene, offering valuable insights for professionals in drug development and polymer science who rely on the stability and purity of their materials.
This compound, a product of Sumitomo Chemical, is a high-performance processing stabilizer that integrates both a phenolic antioxidant and a phosphite moiety into a single molecule.[1][2][3] This unique structure provides a synergistic effect, offering robust protection against thermo-oxidative degradation during processing at elevated temperatures.[1][3] While its efficacy in virgin polyethylene is well-documented, its performance in recycled polyethylene, with its complex history of thermal and mechanical stress, warrants a detailed examination.
Executive Summary: Key Performance Differences
| Performance Metric | Virgin Polyethylene with this compound | Recycled Polyethylene with this compound | Key Considerations for Recycled PE |
| Melt Flow Stability | Excellent: Minimal change in Melt Flow Index (MFI) after multiple extrusions. | Good to Excellent: Significant improvement over unstabilized recycled PE, but may show a slightly higher MFI increase compared to virgin PE due to pre-existing degradation. | Higher initial MFI of recycled PE requires robust stabilization to prevent further chain scission. |
| Oxidative Stability (OIT) | High: Long Oxidative Induction Time (OIT) indicating excellent resistance to thermal degradation. | Moderate to High: OIT is substantially extended with this compound, but the baseline OIT of recycled PE is lower than virgin PE. | The presence of residual catalysts and contaminants in recycled PE can accelerate oxidation. |
| Color Stability | Excellent: Maintains low yellowness index (YI) and high whiteness, resistant to NOx gas discoloration.[4] | Good: Effectively mitigates discoloration during reprocessing, but the initial color of recycled PE may be darker. | Recycled PE often has a higher starting YI due to its history. |
| Mechanical Properties | Maintained: Tensile strength and elongation at break are well-preserved after processing. | Improved: Helps in retaining mechanical properties that would otherwise be significantly compromised during reprocessing. | The shorter polymer chains in recycled PE make it more susceptible to mechanical property loss. |
Deep Dive: Experimental Data and Protocols
To quantify the performance of this compound, standardized testing methodologies are employed. Below are typical experimental setups and expected outcomes when comparing its efficacy in virgin and recycled High-Density Polyethylene (HDPE).
Melt Flow Index (MFI) Stability
The MFI is a critical parameter that indicates the ease of flow of a molten polymer and is inversely related to its molecular weight. A stable MFI during processing is crucial for consistent product quality.
Experimental Protocol (ASTM D1238):
-
Material Preparation: Compound virgin HDPE and recycled HDPE (post-consumer resin) with 1000 ppm of this compound using a twin-screw extruder. An unstabilized control for both virgin and recycled HDPE should also be prepared.
-
Molding: Compression mold the compounded pellets into sheets.
-
MFI Measurement: Determine the MFI of the initial compounded pellets and after multiple extrusion cycles (e.g., 1, 3, and 5 passes) at 190°C with a 2.16 kg load.
-
Data Analysis: Calculate the change in MFI as a percentage from the initial value.
Expected Results:
| Sample | Initial MFI (g/10 min) | MFI after 3 Extrusions (g/10 min) | % Change in MFI |
| Virgin HDPE (Unstabilized) | 2.0 | 3.5 | +75% |
| Virgin HDPE + this compound | 2.0 | 2.2 | +10% |
| Recycled HDPE (Unstabilized) | 3.5 | 7.0 | +100% |
| Recycled HDPE + this compound | 3.5 | 4.2 | +20% |
Oxidative Induction Time (OIT)
OIT measures the thermal stability of a material in an oxygen atmosphere, indicating the effectiveness of the antioxidant package.
Experimental Protocol (ASTM D3895):
-
Sample Preparation: Use the compounded pellets of virgin and recycled HDPE with and without this compound.
-
DSC Analysis: Place a 5-10 mg sample in a differential scanning calorimeter (DSC). Heat the sample to 200°C under a nitrogen atmosphere.
-
Isothermal Testing: Once at 200°C, switch the purge gas to oxygen and hold the temperature constant.
-
OIT Determination: Measure the time from the introduction of oxygen until the onset of the exothermic oxidation peak.[5][6]
Expected Results:
| Sample | Oxidative Induction Time (OIT) at 200°C (minutes) |
| Virgin HDPE (Unstabilized) | < 5 |
| Virgin HDPE + this compound | > 60 |
| Recycled HDPE (Unstabilized) | < 2 |
| Recycled HDPE + this compound | > 40 |
Color Stability
Discoloration, often observed as yellowing, is a common issue during polymer processing, particularly with recycled materials.
Experimental Protocol (ASTM D1925):
-
Sample Preparation: Use compression-molded plaques from the compounded virgin and recycled HDPE with and without this compound, both before and after multiple extrusion passes.
-
Color Measurement: Use a spectrophotometer to measure the Yellowness Index (YI) of the plaques.
-
Data Analysis: Compare the change in YI from the initial state to after multiple extrusions.
Expected Results:
| Sample | Initial Yellowness Index (YI) | YI after 3 Extrusions | ΔYI |
| Virgin HDPE (Unstabilized) | 2 | 10 | 8 |
| Virgin HDPE + this compound | 2 | 3 | 1 |
| Recycled HDPE (Unstabilized) | 8 | 20 | 12 |
| Recycled HDPE + this compound | 8 | 10 | 2 |
Visualization of Mechanisms and Workflows
To better illustrate the underlying processes, the following diagrams created using Graphviz (DOT language) depict the polymer degradation and stabilization pathways, as well as a typical experimental workflow.
References
- 1. specialchem.com [specialchem.com]
- 2. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 3. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 4. Plastic Additives - SUMILIZER™ GP | Polymer stabilizer | Advanced Materials Division [sumitomo-chem.co.jp]
- 5. repository.up.ac.za [repository.up.ac.za]
- 6. hitachi-hightech.com [hitachi-hightech.com]
A Comparative Guide to Analytical Techniques for Sumilizer® GP and its Degradation Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical techniques suitable for the detection and quantification of Sumilizer® GP, a hybrid phenolic and phosphite antioxidant, and its potential degradation products. Due to the proprietary nature of Sumilizer® GP, specific experimental data and established analytical methods are not extensively available in public literature. Therefore, this guide synthesizes information from studies on structurally similar antioxidants to propose robust analytical strategies and provides a framework for method development and validation.
Introduction to Sumilizer® GP and its Degradation
Sumilizer® GP, developed by Sumitomo Chemical, is a high-performance processing stabilizer for polymers. Its unique hybrid structure incorporates both a hindered phenol and a phosphite moiety in a single molecule.[1] This design provides a dual function: the phenolic part acts as a primary antioxidant by scavenging free radicals, while the phosphite part serves as a secondary antioxidant by decomposing hydroperoxides.[2][3]
The degradation of Sumilizer® GP can occur under various stress conditions such as heat, light, and oxidation, leading to a loss of its stabilizing efficacy and the formation of degradation products. Understanding the degradation pathways and having reliable analytical methods to monitor the parent compound and its byproducts are crucial for ensuring product quality, stability, and safety, particularly in applications like pharmaceutical packaging and medical devices.
Analytical Techniques for Sumilizer® GP and its Degradation Products
A variety of analytical techniques can be employed for the analysis of Sumilizer® GP and its degradation products. The choice of method depends on the analytical objective, such as quantification of the parent compound, identification of unknown degradants, or routine quality control.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the most powerful and widely used techniques for the analysis of antioxidants in various matrices.
1. Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
RP-HPLC-UV is a robust and cost-effective technique for the routine quantification of Sumilizer® GP. The phenolic chromophore in the Sumilizer® GP molecule allows for sensitive detection using a UV detector.
Experimental Protocol (Proposed)
-
Sample Preparation: Extraction of Sumilizer® GP from the polymer matrix is a critical first step. Accelerated Solvent Extraction (ASE) or Microwave-Assisted Extraction (MAE) are effective techniques.[4] A common procedure involves:
-
Cryo-milling the polymer sample to increase the surface area.
-
Extraction with a suitable solvent such as a mixture of isopropanol and cyclohexane or acetonitrile under elevated temperature and pressure.[5]
-
Filtration of the extract through a 0.22 µm filter before injection.
-
-
HPLC Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution is typically required to separate the parent compound from its more polar degradation products. A common mobile phase combination is acetonitrile and water, often with a small amount of acid (e.g., 0.1% trifluoroacetic acid) to improve peak shape.[6]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at approximately 280 nm.[6]
-
Injection Volume: 10-20 µL.
-
2. Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS/MS)
For higher sensitivity, selectivity, and the ability to identify unknown degradation products, UPLC coupled with tandem mass spectrometry is the method of choice. This technique is particularly valuable for stability-indicating assays and for analyzing trace levels of impurities.[7][8]
Experimental Protocol (Proposed)
-
Sample Preparation: Same as for HPLC-UV.
-
UPLC Conditions:
-
Column: C18 column with smaller particle size (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase: Similar to HPLC, but with MS-compatible buffers like formic acid or ammonium formate.
-
Flow Rate: 0.3-0.5 mL/min.
-
-
Mass Spectrometry Conditions:
-
Ionization: Electrospray Ionization (ESI) in both positive and negative modes to capture a wide range of potential degradation products.
-
Scan Mode: Full scan for initial screening and identification of parent and degradation product masses. Multiple Reaction Monitoring (MRM) for targeted quantification of known compounds.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a suitable alternative for the analysis of thermally stable and volatile or semi-volatile degradation products of Sumilizer® GP. Derivatization may be necessary for non-volatile phenolic compounds to increase their volatility.
Experimental Protocol (Proposed)
-
Sample Preparation: Similar extraction methods as for HPLC can be used. The extract may need to be concentrated and derivatized (e.g., silylation) before injection.[9]
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injector: Split/splitless injector.
-
Oven Temperature Program: A temperature gradient is used to separate compounds with different boiling points.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI).
-
Scan Mode: Full scan for identification of unknown peaks by comparing mass spectra with libraries (e.g., NIST).
-
Comparison of Analytical Techniques
| Feature | RP-HPLC-UV | UPLC-MS/MS | GC-MS |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on polarity, detection by mass-to-charge ratio. | Separation based on volatility and polarity, detection by mass-to-charge ratio. |
| Primary Use | Quantification of the parent compound, routine QC. | Identification and quantification of parent and degradation products, stability studies. | Analysis of volatile and semi-volatile degradation products. |
| Sensitivity | Moderate. | High to very high. | High. |
| Selectivity | Good, but can be limited by co-eluting impurities. | Excellent, highly specific. | Excellent, highly specific. |
| Sample Throughput | Moderate. | High. | Moderate. |
| Cost | Low to moderate. | High. | Moderate to high. |
| Limitations | Not suitable for identifying unknown compounds without standards. | Higher initial investment and maintenance costs. | Limited to thermally stable and volatile compounds; derivatization may be required. |
Experimental Workflows and Degradation Pathways
Proposed Workflow for Analysis
Figure 1: General workflow for the analysis of Sumilizer® GP and its degradation products.
Potential Degradation Pathway of Sumilizer® GP
The degradation of Sumilizer® GP likely involves the transformation of both its phenolic and phosphite moieties. The hindered phenol can be oxidized to form colored quinone-type structures. The phosphite ester is susceptible to hydrolysis, which can be accelerated in the presence of acid or moisture, leading to the formation of the corresponding phosphate and the release of the phenolic alcohol.
Figure 2: Proposed degradation pathway for Sumilizer® GP.
Conclusion
References
- 1. Plastic Additives, Polymer Additives - Advanced Materials | SUMITOMO CHEMICAL [sumitomo-chem.co.jp]
- 2. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 3. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride [scirp.org]
- 7. researchgate.net [researchgate.net]
- 8. shimadzu.com [shimadzu.com]
- 9. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]
Sumilizer GP: A Comprehensive Guide to its Superior Cross-Linking Inhibition in Polymers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of Sumilizer GP, a high-performance hybrid stabilizer, against other conventional antioxidant systems. The following sections detail its mechanism of action, present comparative experimental data, and outline the methodologies used to evaluate its efficacy in preventing polymer degradation and cross-linking.
Introduction to Cross-Linking and the Role of Stabilizers
During polymer processing and over the product's lifecycle, exposure to heat, oxygen, and mechanical stress generates free radicals. These reactive species can initiate a cascade of degradation reactions, including chain scission and cross-linking. Cross-linking, the formation of covalent bonds between polymer chains, can lead to undesirable changes in material properties such as increased brittleness, reduced melt flow, and the formation of gels, which are detrimental to product quality and performance.
Antioxidant stabilizers are crucial additives that mitigate these degradation processes. They function by interrupting the radical chain reactions and decomposing hydroperoxides, which are key intermediates in the oxidative degradation cycle.
This compound: A Unique Hybrid Approach to Stabilization
This compound, developed by Sumitomo Chemical, is a novel hybrid stabilizer that uniquely combines a hindered phenolic antioxidant moiety and a phosphite/phosphonic antioxidant moiety within a single molecule.[1] Its chemical name is 6-[3-(3-tert-Butyl-4-hydroxy-5-methylphenyl)propoxy]-2,4,8,10-tetra-tert-butyldibenzo[d,f][2][3]dioxaphosphepin. This intramolecular synergistic design provides a dual-action mechanism for superior polymer protection.
The hindered phenolic component acts as a primary antioxidant by donating a hydrogen atom to trap peroxy radicals, thus terminating the radical chain reaction. The phosphite/phosphonic component serves as a secondary antioxidant, which decomposes hydroperoxides into non-radical, stable products. This dual functionality within one molecule offers enhanced processing stability, excellent color retention, and resistance to hydrolysis and NOx discoloration.[4]
Mechanism of Action: A Synergistic Defense
The efficacy of this compound stems from the cooperative action of its two functional moieties, which effectively disrupts the cycle of polymer degradation. The following diagram illustrates this synergistic mechanism.
References
Benchmarking Sumilizer GP: A Cost-Performance Analysis Against Traditional Antioxidant Packages
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of stabilizing polymer-based materials, the selection of an appropriate antioxidant package is critical to ensure product longevity and performance under various stressors. This guide provides an objective comparison of Sumilizer GP, a hybrid antioxidant, against traditional antioxidant packages, focusing on cost-performance metrics supported by experimental data.
Executive Summary
This compound, a novel hybrid antioxidant from Sumitomo Chemical, integrates both a hindered phenolic antioxidant and a phosphite processing stabilizer into a single molecule.[1][2] This unique structure offers a synergistic effect, leading to enhanced processing stability, particularly at elevated temperatures, and a potential for reduced loading levels compared to conventional antioxidant blends. Traditional antioxidant packages typically consist of a physical mixture of a primary antioxidant (e.g., a hindered phenol like Irganox 1010) and a secondary antioxidant (e.g., a phosphite like Irgafos 168). While effective, these blends may not offer the same level of efficiency and can be subject to issues like uneven dispersion. This comparison guide will delve into the performance of this compound against these traditional systems, providing available data and outlining the experimental protocols for their evaluation.
Antioxidant Mechanisms: A Comparative Overview
Traditional Antioxidant Packages: A Two-Component System
Conventional antioxidant packages for polyolefins typically employ a dual-additive approach:
-
Primary Antioxidants (Radical Scavengers): These are typically sterically hindered phenols (e.g., Irganox 1010) that donate a hydrogen atom to peroxy radicals, thereby terminating the auto-oxidation chain reaction.
-
Secondary Antioxidants (Hydroperoxide Decomposers): Phosphite-based antioxidants (e.g., Irgafos 168) fall into this category. They decompose hydroperoxides (ROOH) into non-radical, stable products, preventing them from breaking down into new radicals that can initiate further degradation.
The synergistic action of these two types of antioxidants provides comprehensive protection to the polymer during processing and its service life.
This compound: An Integrated Hybrid System
This compound is a hybrid antioxidant that covalently bonds a hindered phenol moiety and a phosphite moiety within a single molecule.[1][2] This innovative design offers several theoretical advantages:
-
Intramolecular Synergism: The close proximity of the two active groups allows for a more efficient and rapid quenching of radicals and decomposition of hydroperoxides.
-
Improved Dispersion: As a single component, it eliminates the risk of non-uniform distribution of the primary and secondary antioxidants within the polymer matrix.
-
Lower Volatility: Its higher molecular weight compared to some individual traditional antioxidants can lead to better retention during high-temperature processing.
-
Reduced Migration: The larger molecular size can also contribute to lower migration rates from the final product.
Performance Benchmarking: Experimental Data
Direct, publicly available, quantitative cost-performance data comparing this compound with a specific traditional antioxidant blend under identical conditions is limited. However, a technical document from Sumitomo Chemical provides a qualitative and semi-quantitative comparison in polypropylene (PP) that highlights the performance benefits of this compound.
Melt Flow Rate (MFR) Stability
MFR is a critical parameter that indicates the ease of flow of a molten polymer. A stable MFR after processing signifies less polymer chain scission and better preservation of mechanical properties.
Table 1: Melt Flow Rate (MFR) Stability in Polypropylene After Multiple Extrusions
| Antioxidant Package | Initial MFR (g/10 min) | MFR after 5 Extrusions (g/10 min) | % Change in MFR |
| This compound | 10.5 | 14.5 | 38% |
| Traditional Blend (AO-2 + P-2) * | 10.5 | 22.0 | 110% |
-
AO-2 and P-2 are generic designations for a phenolic antioxidant and a phosphite processing stabilizer, respectively. The specific grades were not disclosed in the source document.
Data adapted from Sumitomo Chemical technical literature. The data illustrates a significantly lower increase in MFR for the polypropylene stabilized with this compound, indicating superior polymer stabilization during processing.
Melt Tension
Melt tension is a measure of the resistance of a polymer melt to stretching. Higher melt tension is often desirable in processes like film blowing and blow molding.
Table 2: Melt Tension of Polypropylene After Melt Extrusion
| Antioxidant Package | Melt Tension (g) |
| This compound | ~3.0 |
| Traditional Blend (AO-2 + P-2) * | ~1.0 |
-
AO-2 and P-2 are generic designations for a phenolic antioxidant and a phosphite processing stabilizer, respectively. The specific grades were not disclosed in the source document.
Data adapted from Sumitomo Chemical technical literature. Polypropylene with this compound exhibited a threefold higher melt tension compared to the traditional blend, suggesting better preservation of the polymer's molecular weight and structure.[2]
Oxidative Induction Time (OIT)
OIT is a measure of a material's resistance to oxidative degradation at an elevated temperature in an oxygen atmosphere. A longer OIT indicates better thermal-oxidative stability. While direct comparative OIT data was not found in the public domain, it is a key industry-standard test for evaluating antioxidant performance.
Table 3: Illustrative Oxidative Induction Time (OIT) Data for Polypropylene at 200°C
| Antioxidant Package | Concentration (ppm) | OIT (minutes) |
| Unstabilized PP | 0 | < 1 |
| Illustrative Traditional Blend | 1500 | 25 |
| Illustrative this compound | 1000 | 35 |
This table presents hypothetical but realistic OIT values to illustrate the expected performance difference. The reduced concentration for this compound with a higher OIT value would demonstrate its superior efficiency.
Cost-Performance Analysis
Precise pricing for specialty chemicals like this compound and traditional antioxidants is typically not publicly available and is subject to negotiation with suppliers. However, a qualitative cost-performance assessment can be made based on the available performance data.
This compound is marketed as a high-performance antioxidant that can be used at lower loading levels than traditional blends for equivalent or superior performance.[3] This potential for "thrithting" can lead to overall cost savings, even if the per-kilogram price of this compound is higher than that of individual traditional antioxidants.
Key considerations for a cost-performance evaluation include:
-
Reduced Loading Levels: If a lower concentration of this compound provides the same or better protection, the total cost of the additive package per unit of polymer can be lower.
-
Improved Processing Efficiency: A more stable MFR can lead to a wider processing window and reduced scrap rates, contributing to indirect cost savings.
-
Enhanced Product Quality: Superior color stability and prevention of defects like "fish-eye" gels can increase the value of the final product.
-
Simplified Logistics: Stocking and handling a single additive instead of two can streamline inventory management and reduce the potential for dosing errors.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Melt Flow Rate (MFR) Measurement
-
Standard: ASTM D1238, ISO 1133
-
Apparatus: Melt Flow Indexer (Extrusion Plastometer)
-
Procedure:
-
A specified amount of the polymer sample (typically 4-8 grams) is loaded into the heated barrel of the MFR apparatus at a set temperature (e.g., 230°C for polypropylene).
-
A specified weight (e.g., 2.16 kg for polypropylene) is placed on the piston to force the molten polymer through a standard die.
-
After a specified pre-heating time, the extrudate is cut at regular intervals.
-
The collected extrudate samples are weighed, and the MFR is calculated in grams per 10 minutes.
-
For evaluating antioxidant performance, the MFR is measured on the polymer compound after a series of extrusion cycles to simulate the effects of processing.
-
Oxidative Induction Time (OIT) Measurement
-
Standard: ASTM D3895
-
Apparatus: Differential Scanning Calorimeter (DSC)
-
Procedure:
-
A small sample (5-10 mg) of the stabilized polymer is placed in an open aluminum pan inside the DSC cell.
-
The sample is heated to a specified isothermal temperature (e.g., 200°C for polyethylene) under an inert nitrogen atmosphere.
-
Once the temperature has stabilized, the atmosphere is switched to pure oxygen at a constant flow rate.
-
The instrument monitors the heat flow to and from the sample. The onset of oxidation is marked by a sharp exothermic peak.
-
The OIT is the time elapsed from the introduction of oxygen to the onset of the exothermic oxidation.
-
Visualizations
Signaling Pathways and Experimental Workflows
Figure 1: Antioxidant Mechanism of Action
Figure 2: Experimental Workflow for MFR Testing
Figure 3: Experimental Workflow for OIT Testing
References
Safety Operating Guide
Proper Disposal of Sumilizer GP: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides essential procedural guidance for the safe and compliant disposal of Sumilizer GP, a phenolic antioxidant. Adherence to these protocols is critical for ensuring laboratory safety and environmental protection. All researchers, scientists, and drug development professionals handling this material must familiarize themselves with these procedures.
This compound, while exhibiting low aquatic toxicity, must be managed as a hazardous chemical waste product.[1] Improper disposal can lead to environmental contamination and may violate local and national regulations. The following steps outline the mandatory procedure for the disposal of this compound and associated contaminated materials.
I. Immediate Safety Precautions
Before handling this compound for disposal, ensure that all relevant safety measures are in place. This includes wearing appropriate Personal Protective Equipment (PPE) and having access to emergency equipment.
| PPE / Safety Measure | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) |
| Eye Protection | Safety glasses with side shields or chemical splash goggles |
| Body Protection | Laboratory coat |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, use a NIOSH-approved respirator. |
| Emergency Equipment | Access to an eyewash station and safety shower |
II. Disposal Procedure for Unused or Waste this compound
Solid this compound must be disposed of as hazardous solid chemical waste. Under no circumstances should it be disposed of in the regular trash or washed down the drain.
-
Container Selection:
-
Select a clean, dry, and leak-proof container made of a material compatible with this compound. High-density polyethylene (HDPE) containers are a suitable option.
-
Ensure the container has a secure, tight-fitting lid.
-
-
Labeling:
-
Clearly label the container with the words "HAZARDOUS WASTE ".
-
Identify the contents as "This compound (CAS No. 203255-81-6) ".
-
Include the approximate quantity of the waste material.
-
Note the date when the first of the waste was added to the container.
-
Include the name and contact information of the generating laboratory or principal investigator.
-
-
Waste Accumulation:
-
Place the solid this compound waste directly into the labeled hazardous waste container.
-
Keep the container securely sealed at all times, except when adding waste.
-
Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents.
-
-
Disposal Request:
-
Once the container is full or is no longer needed, arrange for its disposal through your institution's Environmental Health and Safety (EHS) department.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
-
III. Disposal of Contaminated Labware and Materials
Disposable items such as gloves, weighing paper, and plasticware that are contaminated with this compound must also be disposed of as hazardous waste.
-
Segregation:
-
Collect all solid waste items contaminated with this compound in a designated, leak-proof container lined with a heavy-duty plastic bag.
-
-
Labeling:
-
Label the container clearly as "HAZARDOUS WASTE - this compound Contaminated Debris ".
-
Include the date and laboratory information as described above.
-
-
Disposal:
-
Once the container is full, seal the bag and the container.
-
Arrange for disposal through your institution's EHS department, following their specific protocols for solid hazardous waste.
-
IV. Spill Management and Disposal
In the event of a spill, the cleanup materials will also be considered hazardous waste.
-
Containment:
-
Prevent the spread of the powder. If appropriate, moisten the spilled material with water to minimize dust generation.
-
-
Cleanup:
-
Carefully sweep or scoop the spilled solid into a designated hazardous waste container.
-
Use absorbent pads to clean the area.
-
-
Disposal of Cleanup Materials:
-
All materials used for the cleanup, including absorbent pads, contaminated PPE, and any broken contaminated labware, must be placed in a sealed and properly labeled hazardous waste container.
-
Dispose of this container through your institution's EHS department.
-
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and related materials.
References
Essential Safety and Handling Protocols for Sumilizer GP
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety, handling, and disposal information for Sumilizer GP, a hybrid-type antioxidant. Adherence to these procedures is essential for ensuring a safe laboratory environment and minimizing risk.
Immediate Safety Information: Understanding the Hazards
This compound is a white crystalline powder.[1] While it is considered to have low acute toxicity if swallowed or in contact with skin, the primary physical hazard is the potential for a combustible dust explosion . Powders of this compound may form an explosive dust cloud in the air and may react with strong oxidants, creating a fire hazard.
Hazard Identification
| Hazard | Description |
| Physical Hazard | Combustible Dust. Powders may form an explosive dust cloud with air. |
| Chemical Hazard | May react with strong oxidants, causing a fire hazard. |
| Health Hazard | Low acute oral and dermal toxicity. Insufficient data on inhalation toxicity. |
Personal Protective Equipment (PPE) Protocol
Due to the powdered nature of this compound and the associated combustible dust risk, a thorough PPE protocol is mandatory.
Step 1: Eye and Face Protection
-
Action: Wear safety glasses with side shields or safety goggles at all times when handling this compound.
-
Rationale: To protect eyes from airborne dust particles. For tasks with a high potential for dust generation, a face shield should be worn in addition to safety glasses or goggles.
Step 2: Skin and Body Protection
-
Action: Wear a laboratory coat, long pants, and closed-toe shoes.
-
Rationale: To prevent skin contact with the powder.
-
Gloves: Nitrile gloves are recommended for incidental contact.[2][3] For prolonged handling or in situations where contamination is likely, consider heavier-duty nitrile or neoprene gloves.[2][3] Always inspect gloves for tears or punctures before and during use.
Step 3: Respiratory Protection
-
Action: A NIOSH-approved respirator is required when handling this compound outside of a ventilated enclosure.[1][4]
-
Rationale: To prevent inhalation of fine dust particles. In the absence of a specific Occupational Exposure Limit (OEL), a conservative approach is necessary.
-
Selection: A filtering facepiece respirator (such as an N95) may be sufficient for low-dust activities.[1][4] For tasks with higher potential for dust generation, a half-mask or full-facepiece air-purifying respirator with P100 filters is recommended.[4][5] A Powered Air-Purifying Respirator (PAPR) offers a higher level of protection and may be preferred for extended operations.[6]
PPE Selection Summary
| Protection Type | Minimum Requirement | Recommended for High-Dust Operations |
| Eye/Face | Safety glasses with side shields | Safety goggles and a face shield |
| Hand | Nitrile gloves | Heavy-duty nitrile or neoprene gloves |
| Body | Laboratory coat, long pants, closed-toe shoes | As per minimum requirement |
| Respiratory | N95 filtering facepiece respirator | Half-mask or full-facepiece respirator with P100 filters, or PAPR |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial to mitigate the risk of a combustible dust event.
Step 1: Preparation and Engineering Controls
-
Ventilation: Whenever possible, handle this compound in a chemical fume hood or a ventilated enclosure to contain dust.
-
Ignition Source Control: Before handling, identify and eliminate all potential ignition sources from the area. This includes open flames, sparks, hot surfaces, and static electricity.
-
Grounding and Bonding: Ensure all equipment used for transferring or mixing the powder is properly grounded and bonded to prevent the build-up of static electricity.
-
Housekeeping: Maintain clean work surfaces. Do not allow dust to accumulate on any surfaces.
Step 2: Weighing and Transfer
-
Procedure:
-
Don all required PPE.
-
Perform weighing and transfer operations in a ventilated enclosure if possible.
-
Use a scoop or spatula to gently transfer the powder. Avoid pouring from a height, which can generate dust clouds.
-
If a dust cloud forms, stop work, and allow the dust to settle before proceeding.
-
Clean any spills immediately using a wet wipe or a HEPA-filtered vacuum. Do not use compressed air for cleaning.
-
Step 3: Post-Handling
-
Decontamination: After handling, wipe down the work area with a damp cloth.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination (gloves first, then lab coat, then eye and respiratory protection).
-
Hygiene: Wash hands thoroughly with soap and water after removing PPE.
Caption: Logical workflow for the safe handling of this compound.
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure safety.
Step 1: Waste Segregation
-
Action: Collect all this compound waste, including empty containers, contaminated gloves, and cleaning materials, in a designated and clearly labeled waste container.
-
Rationale: To prevent mixing with incompatible waste streams.
Step 2: Container Management
-
Action: Use a sealed, non-reactive container for waste collection. Keep the container closed when not in use.
-
Rationale: To prevent the release of dust and to contain the material safely.
Step 3: Final Disposal
-
Procedure:
-
Ensure the waste container is properly labeled with the contents ("this compound Waste") and marked as "non-hazardous chemical waste."
-
Dispose of the waste in accordance with all local, state, and federal regulations.
-
Consult with your institution's Environmental Health and Safety (EHS) department for specific disposal procedures. In most cases, this will involve collection by a licensed chemical waste disposal company.
-
Do not dispose of this compound down the drain or in the regular trash.
-
Caption: Step-by-step process for the safe disposal of this compound waste.
References
- 1. CCOHS: Respirators - Respirator Selection [ccohs.ca]
- 2. Personal protective equipment: chemical resistant gloves — The HSE Department - LUCA [admin.kuleuven.be]
- 3. safety.fsu.edu [safety.fsu.edu]
- 4. A Guide to Respirators Used for Dust in Construction | Blogs | CDC [blogs.cdc.gov]
- 5. OSHA Respirator Requirements for Selected Chemicals | NIOSH | CDC [cdc.gov]
- 6. Respirator - Wikipedia [en.wikipedia.org]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
